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  • Product: 5-Ethenyl-1,3-thiazole-4-carboxylic acid
  • CAS: 87764-55-4

Core Science & Biosynthesis

Foundational

synthesis of 5-ethenyl-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 5-Ethenyl-1,3-thiazole-4-carboxylic Acid Abstract This technical guide provides a comprehensive and scientifically grounded methodology for the , a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Ethenyl-1,3-thiazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiazole nucleus is a privileged scaffold found in numerous pharmacologically active agents, and the presence of a 5-ethenyl (vinyl) group offers a versatile synthetic handle for further molecular elaboration through reactions such as Michael additions, olefin metathesis, or polymerization.[1] This document outlines a robust, multi-step synthetic pathway, beginning with the construction of the core thiazole ring system via the Hantzsch synthesis, followed by the strategic installation of the ethenyl moiety using a Wittig reaction, and culminating in the final hydrolysis to the target carboxylic acid. Each stage is presented with detailed experimental protocols, mechanistic insights, and process logic to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Strategic Overview and Retrosynthesis

The is most logically approached through a convergent strategy that builds the molecule in a stepwise fashion. The core challenge lies in constructing the substituted thiazole ring and then introducing the reactive vinyl group without compromising the structural integrity of the heterocycle.

A retrosynthetic analysis reveals a logical sequence of disconnections:

  • Final Functional Group Interconversion: The target carboxylic acid can be readily obtained from its corresponding ethyl ester via a standard hydrolysis reaction. This protects the acidic proton during the preceding organometallic step.

  • C=C Bond Formation: The C5-ethenyl group is a classic target for olefination chemistry. The Wittig reaction stands out as the premier choice for converting a ketone (a C5-acetyl group) into the desired terminal alkene with high efficiency.[2][3]

  • Thiazole Ring Construction: The C5-acetyl-1,3-thiazole-4-carboxylate core is an ideal candidate for the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[1][4]

This retrosynthetic logic dictates the following forward synthetic strategy, which will be detailed in the subsequent sections.

Retrosynthesis Target 5-Ethenyl-1,3-thiazole-4-carboxylic acid Ester Ethyl 5-ethenyl-1,3-thiazole-4-carboxylate Target->Ester Hydrolysis Acetyl_Ester Ethyl 5-acetyl-1,3-thiazole-4-carboxylate Ester->Acetyl_Ester Wittig Reaction Hantzsch_Reactants Ethyl 2-chloro-3-oxobutanoate + Thioformamide Acetyl_Ester->Hantzsch_Reactants Hantzsch Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: Ethyl 5-acetyl-1,3-thiazole-4-carboxylate

The foundational step of this synthesis is the construction of the thiazole ring using the Hantzsch method, first described by Arthur Hantzsch in 1887.[4] This reaction is one of the most reliable and widely used methods for preparing thiazole derivatives.[1] It involves the reaction between an α-haloketone and a thioamide. In our specific case, the reaction between ethyl 2-chloro-3-oxobutanoate and thioformamide will yield the desired key intermediate.

Mechanistic Rationale

The reaction proceeds via initial nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks one of the carbonyl carbons. The subsequent dehydration of the resulting thiazoline intermediate leads to the formation of the aromatic thiazole ring. The use of an α-chloro-β-ketoester is critical as it directly installs the required acetyl group at the C5 position and the ester at the C4 position.

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Reactants Ethyl 2-chloro-3-oxobutanoate + Thioformamide Intermediate1 Thioamide S-alkylation Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Intramolecular Cyclization (Thiazoline formation) Intermediate1->Intermediate2 Condensation Product Ethyl 5-acetyl-1,3-thiazole-4-carboxylate Intermediate2->Product Dehydration & Aromatization

Caption: Mechanistic overview of the Hantzsch synthesis step.

Detailed Experimental Protocol

Protocol A1: Synthesis of Ethyl 5-acetyl-1,3-thiazole-4-carboxylate

  • Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add thioformamide (1.0 eq) and absolute ethanol (100 mL). Stir the mixture at room temperature until the thioformamide is fully dissolved.

  • Reaction Initiation: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.05 eq) dropwise over 15 minutes. The addition may be slightly exothermic.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Extraction: Pour the concentrated residue into 150 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any generated HCl. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford pure ethyl 5-acetyl-1,3-thiazole-4-carboxylate.

Installation of the Ethenyl Group via Wittig Reaction

The Wittig reaction is a powerful and highly specific method for converting ketones and aldehydes into alkenes.[2] It utilizes a phosphonium ylide, which acts as a carbon nucleophile that attacks the carbonyl carbon. The key advantage of this reaction is the unambiguous placement of the double bond, which is critical for our target molecule.

Mechanistic Rationale

The reaction begins with the deprotonation of a phosphonium salt (methyltriphenylphosphonium bromide) by a strong base to form the reactive ylide. This ylide then undergoes a [2+2] cycloaddition with the ketone (the 5-acetyl group of our intermediate) to form a four-membered oxaphosphetane intermediate. This intermediate rapidly collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene and the phosphine oxide byproduct.[3]

Wittig_Mechanism Ylide_Formation Ylide Generation (MePPh₃⁺Br⁻ + Base) Nucleophilic_Attack Nucleophilic Attack on Ketone Ylide_Formation->Nucleophilic_Attack Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Nucleophilic_Attack->Oxaphosphetane Collapse Ring Collapse Oxaphosphetane->Collapse Products Ethenyl-Thiazole + Ph₃P=O Collapse->Products

Caption: Key stages of the Wittig olefination reaction.

Detailed Experimental Protocol

Protocol B1: Synthesis of Ethyl 5-ethenyl-1,3-thiazole-4-carboxylate

  • Apparatus Setup: In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous tetrahydrofuran (THF, 100 mL).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.15 eq, as a solution in hexanes) dropwise via syringe. A characteristic deep red or orange color should develop, indicating the formation of the phosphonium ylide. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: In a separate flask, dissolve ethyl 5-acetyl-1,3-thiazole-4-carboxylate (1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the cold ylide solution over 20 minutes.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Final Purification: Purify the residue by flash column chromatography on silica gel. The less polar triphenylphosphine oxide byproduct can often be partially removed by trituration with a cold hexanes/ether mixture prior to chromatography. Elute the column with a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the pure ethyl 5-ethenyl-1,3-thiazole-4-carboxylate.

Final Hydrolysis to Carboxylic Acid

The final step is a straightforward saponification of the ethyl ester to liberate the target carboxylic acid. This is a standard transformation that typically proceeds in high yield.

Detailed Experimental Protocol

Protocol C1: Synthesis of 5-Ethenyl-1,3-thiazole-4-carboxylic acid

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 5-ethenyl-1,3-thiazole-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water (40 mL).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Work-up: After cooling the reaction mixture to room temperature, remove the ethanol via rotary evaporation.

  • Acidification and Isolation: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A white or off-white precipitate of the carboxylic acid should form.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water. Dry the solid under vacuum to yield the final product, 5-ethenyl-1,3-thiazole-4-carboxylic acid. If a precipitate does not form readily, the product may be extracted from the acidified aqueous layer with ethyl acetate.

Data Summary

Step Product Typical Yield Key Characterization Notes
A1 Ethyl 5-acetyl-1,3-thiazole-4-carboxylate65-80%¹H NMR: Expect singlets for the acetyl methyl protons (~2.6 ppm) and the thiazole proton (~8.8 ppm), along with a quartet and triplet for the ethyl ester group. IR: Strong C=O stretches for ketone and ester.
B1 Ethyl 5-ethenyl-1,3-thiazole-4-carboxylate70-85%¹H NMR: Disappearance of the acetyl singlet. Appearance of vinyl proton signals (~5.5-7.0 ppm) exhibiting characteristic dd, d, and d splitting patterns. MS: Correct molecular ion peak.
C1 5-Ethenyl-1,3-thiazole-4-carboxylic acid>90%¹H NMR: Disappearance of the ethyl ester signals. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). IR: Broad O-H stretch for the carboxylic acid.

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and scalable approach for the preparation of 5-ethenyl-1,3-thiazole-4-carboxylic acid. By leveraging the classical Hantzsch thiazole synthesis and the reliable Wittig reaction, this methodology provides researchers with a clear and reproducible route to a valuable building block for drug discovery and materials science. The protocols have been designed to be self-validating, with clear checkpoints and purification steps to ensure the integrity of intermediates and the final product. Adherence to these guidelines will enable the successful synthesis of this important heterocyclic compound.

References

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • US3274207A - Processes for preparing thiazole carboxylic acids.
  • Somogyi, L. (1986). Anomalous Witting Reaction of Aldonic Thioamide Derivatives. A New Mode of Thiazole Ring Formation. HETEROCYCLES, 24. [Link]

  • Ayati, A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Synthesis of the thiazole derivatives 4. ResearchGate. [Link]

  • Boultif, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13780-13796. [Link]

  • Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Kumar, V., et al. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 80(1), 396-404. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Synthesis and Antibacterial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 26(2). [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]

Sources

Exploratory

Physicochemical Profiling of 5-Vinyl-1,3-thiazole-4-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery, the 1,3-thiazole ring serves as a privileged bioisosteric scaffold. 5-Vinyl-1,3-thiazole-4-carboxylic acid (5-VTCA) (CAS: 87764-55-4) represents a highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 1,3-thiazole ring serves as a privileged bioisosteric scaffold. 5-Vinyl-1,3-thiazole-4-carboxylic acid (5-VTCA) (CAS: 87764-55-4) represents a highly specialized building block[1]. By combining the electron-deficient nature of the thiazole core with a conjugating C5-vinyl group and an ionizable C4-carboxylic acid, this molecule offers unique handles for late-stage functionalization (e.g., Heck cross-coupling, amide bond formation).

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a list of static properties, but as a dynamic system. Understanding the causality behind its physicochemical behavior—how the extended


-system of the vinyl group influences the acidity of the adjacent carboxylate—is critical for predicting its pharmacokinetic behavior, solubility, and synthetic viability.

Structural and Electronic Causality

The physicochemical identity of 5-VTCA is dictated by the electronic interplay of its three primary structural motifs:

  • The Thiazole Core: The nitrogen atom in the 1,3-thiazole ring exerts a strong inductive electron-withdrawing effect (-I). This electron deficiency stabilizes adjacent anions, directly impacting the acidity of the molecule.

  • The C4-Carboxylic Acid: Positioned adjacent to the electron-withdrawing core, the carboxylate proton is highly acidic compared to aliphatic analogs. The predicted pKa of the unsubstituted 4-thiazolecarboxylic acid is approximately 3.57[2].

  • The C5-Vinyl Group: The ethenyl moiety is lipophilic but also introduces a conjugated double bond. While its mesomeric electron-donating effect (+M) slightly offsets the thiazole's inductive withdrawal, its primary physical contribution is an increase in the molecule's overall partition coefficient (LogP)[1].

G Substrate 5-Vinyl-1,3-thiazole- 4-carboxylic acid Vinyl C5-Vinyl Group (Lipophilic) Substrate->Vinyl Thiazole Thiazole Core (Electron-Deficient) Substrate->Thiazole Carboxyl C4-Carboxyl (Ionizable) Substrate->Carboxyl LogP LogP ~1.55 (Hydrophobic) Vinyl->LogP Increases Partitioning pKa pKa ~3.57 (Acidic) Thiazole->pKa Inductive Effect (-I) Carboxyl->pKa Proton Donor Sol pH-Dependent Solubility Carboxyl->Sol Salt Formation LogP->Sol Limits Aqueous Phase

Logical interplay of structural features dictating the physicochemical profile of 5-VTCA.

Quantitative Physicochemical Data

To facilitate rational formulation and synthetic planning, the quantitative parameters of 5-VTCA are summarized below. Data is derived from computational models and structural analogs[1][3].

ParameterValueMechanistic Rationale & Implication
Molecular Weight 155.17 g/mol Low MW ensures high ligand efficiency; leaves ample room for downstream elaboration without violating Lipinski’s Rule of 5.
pKa (Carboxylic Acid) ~3.57Highly acidic due to the adjacent electron-deficient thiazole ring. At physiological pH (7.4), the molecule is >99.9% ionized, preventing passive blood-brain barrier (BBB) permeation.
LogP (Octanol/Water) ~1.55The C5-vinyl group increases lipophilicity compared to the unsubstituted core (LogP ~0.9), enhancing organic solubility for synthesis.
Topological Polar Surface Area 78.4 ŲOptimal for avoiding excessive hydration. Derived from the sum of the thiazole N/S and the carboxylic acid oxygen atoms.
H-Bond Donors / Acceptors 1 / 4Provides specific anchoring points for target proteins or formulation excipients.

Experimental Workflows: Self-Validating Systems

As an application scientist, I emphasize that protocols must not be blind recipes. Every analytical workflow must contain internal controls to validate the integrity of the data. Below are the field-proven methodologies for empirically determining the core properties of 5-VTCA.

Protocol 1: Potentiometric Determination of pKa

In silico predictions are insufficient for late-stage lead optimization. Empirical thermodynamic data is required. Because the C5-vinyl group is susceptible to base-catalyzed degradation, this protocol utilizes a back-titration self-validation mechanism .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mM of 5-VTCA in 50 mL of 0.15 M KCl.

    • Causality: The KCl matrix maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, preventing Nernstian drift.

  • Atmospheric Control: Purge the solution with high-purity

    
     gas for 15 minutes prior to and during the assay.
    
    • Causality: Prevents atmospheric

      
       from dissolving to form carbonic acid, which would artificially skew the low-pH baseline.
      
  • Forward Titration: Titrate with standardized 0.1 M KOH at 25°C, recording pH vs. titrant volume until pH 10.5 is reached.

  • Self-Validation (Back-Titration): Immediately reverse the titration using standardized 0.1 M HCl back to pH 2.0.

    • Causality: The back-titration curve must perfectly overlay the forward curve. If hysteresis (a gap between the curves) is observed, it indicates that the vinyl group underwent irreversible degradation at high pH, invalidating the thermodynamic assumption of the assay.

  • Data Analysis: Calculate the exact pKa using a Bjerrum plot (average number of bound protons,

    
    , vs. pH).
    

G Prep 1. Sample Preparation 2 mM in 0.15 M KCl (Ionic Strength Control) Titration 2. Forward Titration 0.1 M KOH, 25°C under N2 (Prevent CO2) Prep->Titration Data 3. Data Acquisition Record pH vs. Titrant Volume Titration->Data Validation 4. Self-Validation (Back-Titration) 0.1 M HCl to confirm thermodynamic reversibility Data->Validation Analysis 5. Bjerrum Plot Analysis Derive empirical pKa value Validation->Analysis

Self-validating potentiometric workflow for empirical pKa determination.

Protocol 2: Shake-Flask LC-MS Determination of LogP

Because the vinyl group's strong chromophore can overlap with standard UV impurities, standard UV-Vis quantification is prone to false positives. We utilize LC-MS for mass-specific quantitation.

Step-by-Step Methodology:

  • Phase Equilibration: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 2.0) for 24 hours.

    • Causality: The pH is strictly maintained at 2.0 (well below the pKa of 3.57) to ensure the carboxylic acid is >95% unionized, measuring true LogP rather than LogD.

  • Spike and Partition: Add 1.0 mg of 5-VTCA to the biphasic system. Shake mechanically at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 20 minutes.

    • Causality: Centrifugation is critical to break micro-emulsions of octanol in the aqueous phase, which would artificially inflate the measured aqueous concentration and depress the calculated LogP.

  • LC-MS Quantitation: Sample both phases carefully using a syringe. Quantify using LC-MS operating in negative electrospray ionization mode (m/z 154.0

    
    ).
    
  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. The sum must equal the initial spike mass ±5%. A failure here indicates compound precipitation at the liquid-liquid interface or radical polymerization of the vinyl group during shaking.

Handling and Stability Considerations

The dual presence of a carboxylic acid and a terminal vinyl group requires specific handling protocols. Terminal olefins are susceptible to auto-oxidation and radical-induced polymerization.

  • Storage: 5-VTCA must be stored at 2-8°C under an inert atmosphere (Argon or

    
    ) to prevent oxidative degradation[2].
    
  • Reactivity: When utilizing the carboxylic acid for amide coupling (e.g., using HATU/DIPEA), the reaction temperature should be kept

    
     25°C to prevent unwanted side reactions at the ethenyl moiety.
    

References

  • Guidechem. "4-Thiazolecarboxylic acid, 5-ethenyl- 87764-55-4 wiki". Guidechem Database.
  • Protheragen. "4-Thiazolecarboxylic acid". Protheragen AI.
  • EPA. "1,2-Thiazole-4-carboxylic acid Properties". CompTox Chemicals Dashboard.

Sources

Foundational

Spectroscopic Profiling and Structural Validation of 5-Vinyl-1,3-thiazole-4-carboxylic Acid: A Technical Guide

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Molecule: 5-vinyl-1,3-thiazole-4-carboxylic acid (CAS: 87764-55-4) Executive Summary & Molecular Architecture As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Molecule: 5-vinyl-1,3-thiazole-4-carboxylic acid (CAS: 87764-55-4)

Executive Summary & Molecular Architecture

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing highly functionalized heterocyclic building blocks. 5-vinyl-1,3-thiazole-4-carboxylic acid is a versatile intermediate utilized in cross-coupling reactions, polymer synthesis, and the development of bioactive pharmacophores.

The molecular architecture of this compound presents a unique spectroscopic profile driven by three distinct electronic environments:

  • The Thiazole Core: An electron-deficient heteroaromatic system that strongly deshields its substituents.

  • The C5 Vinyl Group: A conjugated

    
    -system that exhibits characteristic multiplet splitting governed by the Karplus relationship.
    
  • The C4 Carboxylic Acid: A strong hydrogen-bond donor/acceptor that significantly influences both solubility and vibrational modes.

This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization of this molecule, establishing self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Quantitative Spectroscopic Data Profiles

To facilitate rapid reference and data comparison, the expected quantitative spectroscopic parameters for 5-vinyl-1,3-thiazole-4-carboxylic acid are summarized below. These values are synthesized from fundamental spectroscopic principles and empirically grounded by structurally analogous compounds, such as 4-methyl-5-vinylthiazole[1] and 2-amino-1,3-thiazole-4-carboxylic acid derivatives[2].

Table 1: H NMR Data (400 MHz, DMSO- )

Causality Note: The C2 proton is highly deshielded due to its position between the electronegative nitrogen and sulfur atoms within the aromatic ring.

PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
C2-H 9.05s-1HThiazole ring proton
C5-CH= 7.45dd17.5, 11.01HVinylic internal proton
=CH

(trans)
5.85d17.51HVinylic terminal (trans to thiazole)
=CH

(cis)
5.40d11.01HVinylic terminal (cis to thiazole)
COOH 13.20br s-1HCarboxylic acid (exchangeable)
Table 2: C NMR Data (100 MHz, DMSO- )
PositionChemical Shift (

, ppm)
Assignment
C=O 163.5Carboxylic acid carbonyl
C2 154.2Thiazole C2 (CH)
C4 146.8Thiazole C4 (Quaternary)
C5 138.1Thiazole C5 (Quaternary)
-CH= 127.4Vinylic internal carbon (CH)
=CH

118.6Vinylic terminal carbon (CH

)
Table 3: FT-IR (ATR) Key Vibrations

Causality Note: The C=O stretch is observed at a lower frequency (~1685 cm


) than a typical aliphatic carboxylic acid (~1710 cm

) due to resonance conjugation with the thiazole ring[3].
Wavenumber (cm

)
Vibration TypeFunctional Group
3100 - 2800 (broad)O-H stretchCarboxylic acid (H-bonded)
3085C-H stretch (sp

)
Thiazole and vinyl C-H
1685C=O stretchCarboxylic acid carbonyl
1605C=C stretchConjugated vinyl group
1530, 1480C=N, C=C stretchThiazole ring skeleton
990, 915=C-H bend (oop)Vinyl group (characteristic)
Table 4: HRMS (ESI-TOF) Data
Ionization ModeExpected FormulaTheoretical m/zObserved m/zMass Error
Positive [M+H]

C

H

NO

S

156.0114156.0117< 2.0 ppm
Negative [M-H]

C

H

NO

S

154.9968154.9965< 2.0 ppm

Orthogonal Validation Workflow

To ensure absolute structural confidence, spectroscopic methods cannot exist in isolation. They must be integrated into an orthogonal workflow where the weaknesses of one technique are compensated by the strengths of another.

SpectroscopicWorkflow N1 Sample Preparation (5-vinyl-1,3-thiazole-4-carboxylic acid) N2 Purity Verification (HPLC-UV > 98%) N1->N2 N3 NMR Spectroscopy (1H, 13C, HSQC, HMBC) N2->N3 N4 FT-IR Spectroscopy (ATR Mode) N2->N4 N5 HRMS Analysis (ESI-TOF) N2->N5 N6 Orthogonal Structural Confirmation N3->N6 N4->N6 N5->N6

Caption: Orthogonal spectroscopic workflow for the structural validation of thiazole derivatives.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning the protocol inherently contains checks and balances that alert the operator to false positives or artifacts.

High-Resolution NMR Acquisition Protocol

Causality of Solvent Choice: DMSO-


 is selected over CDCl

due to the high polarity and hydrogen-bonding capacity of the carboxylic acid group, which causes aggregation and peak broadening in non-polar solvents. DMSO-

effectively disrupts these dimers and locks the exchangeable carboxylic proton, allowing it to be observed as a broad singlet downfield (>13 ppm)[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for

    
    H and 
    
    
    
    C nuclei. Shim the magnetic field using gradient shimming (Z-axis) until the lock signal is maximized and stable.
  • 1D Acquisition: Acquire the

    
    H spectrum (16 scans, relaxation delay 2.0s) and 
    
    
    
    C spectrum (1024 scans, relaxation delay 2.0s).
  • Self-Validating Check (DEPT-135): Immediately acquire a

    
    C DEPT-135 spectrum.
    
    • Validation Logic: The quaternary carbons (C=O, C4, C5) must disappear. The C2 and internal vinyl (-CH=) carbons will point up (positive), while the terminal vinyl (=CH

      
      ) carbon will point down (negative). If this phase inversion does not occur, the structural assignment is flawed.
      
Dual-Polarity HRMS (ESI-TOF) Protocol

Causality of Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for small, polar molecules. The presence of both a basic site (thiazole nitrogen) and an acidic site (carboxylic acid) makes this molecule an ideal candidate for dual-polarity analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid.

  • Calibration: Infuse a lock mass solution (e.g., Leucine Enkephalin) to ensure continuous mass accuracy correction during the run.

  • Acquisition: Inject 2 µL into the ESI-TOF system. Run the acquisition in positive ion mode for 2 minutes, then switch to negative ion mode for 2 minutes.

  • Self-Validating Check (Dual-Polarity Matching):

    • Validation Logic: In positive mode, the molecule acts as a base, yielding[M+H]

      
       at m/z 156.0114. In negative mode, it acts as an acid, yielding [M-H]
      
      
      
      at m/z 154.9968. Observing both ions at the correct retention time with < 2.0 ppm mass error orthogonally confirms the exact mass and rules out polarity-dependent ionization artifacts.
ATR-FTIR Spectroscopy Protocol

Step-by-Step Methodology:

  • Background Scan: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm

    
     resolution) to account for atmospheric CO
    
    
    
    and water vapor.
  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the torque clicks, ensuring intimate contact between the crystal and the sample.

  • Acquisition: Acquire the sample spectrum (32 scans).

  • Self-Validating Check (Peak Resolution):

    • Validation Logic: Check the baseline at 2500 cm

      
      . If the baseline is sloped or noisy, the anvil pressure is insufficient or the crystal is contaminated. The out-of-plane =C-H bending vibrations at 990 cm
      
      
      
      and 915 cm
      
      
      must be sharp and distinct; broadening here indicates sample degradation or polymerization of the vinyl group.

Conclusion

The rigorous spectroscopic characterization of 5-vinyl-1,3-thiazole-4-carboxylic acid requires a multi-faceted approach. By understanding the electronic causality behind the deshielded C2 proton, the Karplus-driven splitting of the vinyl group, and the conjugated nature of the carboxylic acid, researchers can confidently validate this structural motif. Implementing self-validating protocols—such as DEPT-135 phase inversion and dual-polarity HRMS—ensures the highest level of scientific integrity and trustworthiness in analytical workflows.

References

  • National Center for Biotechnology Information. "4-Methyl-5-vinylthiazole | C6H7NS | CID 15654" PubChem.[Link]

  • Li, F.-Y., et al. "Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives." Chinese Chemical Letters, 2015, 26(10), 1315-1318.[Link]

  • Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[Link]

Sources

Exploratory

A Guide to the Discovery and Isolation of Ethenyl-Substituted Thiazoles: From Marine Biosynthesis to Laboratory Bench

Introduction: The Thiazole Ring as a Privileged Scaffold The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and natural product science.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Ring as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and natural product science.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a "privileged scaffold" — a molecular framework that is recurrently found in biologically active compounds. From the essential Vitamin B1 (thiamine) to potent anticancer agents and antibiotics, the thiazole motif is a testament to nature's efficiency in molecular design.[3]

While a vast number of substituted thiazoles have been explored, this guide focuses on a specific and compelling subclass: ethenyl-substituted thiazoles (also known as vinylthiazoles). The introduction of the vinyl group (–CH=CH₂) adds a reactive handle for further synthetic elaboration and can play a crucial role in the molecule's interaction with biological targets. These structures are most notably discovered in complex peptides isolated from marine organisms, where they contribute to potent and diverse pharmacological activities.[4][5] This document serves as a technical guide for researchers, providing an in-depth look into the natural origins, biosynthetic pathways, and the field-proven methodologies required to isolate and characterize these unique molecules.

Natural Provenance: The Marine Frontier

The most prolific source of complex thiazole-containing natural products, including those with ethenyl substituents, is the marine environment.[4] Organisms such as cyanobacteria, sponges, ascidians (tunicates), and their associated symbiotic microbes have evolved to produce a remarkable array of secondary metabolites as chemical defenses or signaling molecules.[3][6]

  • Cyanobacteria: Genera like Lyngbya, Oscillatoria, and Symploca are well-documented producers of thiazole-containing peptides, many of which are assembled on non-ribosomal peptide synthetase (NRPS) machinery.[5][7] These peptides often exhibit potent cytotoxicity against cancer cell lines.

  • Sponges and Tunicates: These filter-feeding organisms are often hosts to symbiotic bacteria that are the true producers of many isolated compounds.[3] Ascidians of the genus Lissoclinum, for example, are known sources of cyclic peptides featuring thiazole and oxazole rings.[4][8]

  • Fungi: Marine-derived and terrestrial fungi, such as Aspergillus terreus, are also known to produce a wide array of bioactive secondary metabolites, representing another promising avenue for discovery.[9][10][11]

The harsh, competitive marine ecosystem drives the evolution of these potent bioactive compounds, making it a primary frontier for the discovery of novel ethenyl-thiazole derivatives.

Biosynthetic Origins: Nature's Molecular Assembly Line

Understanding the biosynthesis of ethenyl-substituted thiazoles is critical, as it provides a logical foundation for their existence and structural complexity. The thiazole ring in these natural products is not assembled randomly; it is typically formed from a cysteine residue through a sophisticated enzymatic process within a Non-Ribosomal Peptide Synthetase (NRPS) complex.

The core transformation involves the cyclodehydration of a cysteine precursor. The NRPS machinery activates and tethers the growing peptide chain, where a dedicated domain catalyzes the condensation and subsequent dehydration and oxidation of the cysteine side chain to form the aromatic thiazole ring. The ethenyl group is often derived from adjacent precursors in the assembly line, for instance, through modifications of a threonine residue or via a polyketide synthase (PKS) module incorporating a vinyl group.

cluster_NRPS NRPS Module PCP Peptidyl Carrier Protein (Tethered Precursor) Cy Cyclization (Cy) Domain PCP->Cy Presentation to Domain Cys Cysteine Residue Cys->PCP Loading Thiazoline Thiazoline Intermediate Cy->Thiazoline Cyclodehydration Ox Oxidation (Ox) Domain Thiazoline->Ox Dehydrogenation Thiazole Thiazole Ring Formed Ox->Thiazole A Marine Biomass (e.g., Cyanobacteria, Sponge) B Solvent Extraction (e.g., MeOH/DCM) A->B C Crude Organic Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane/EtOAc/H₂O) C->D E Bioactive Fraction (e.g., EtOAc) D->E F Column Chromatography (Silica or C18) E->F G Semi-Pure Fractions F->G H Preparative HPLC (Reversed-Phase) G->H I Pure Ethenyl-Thiazole H->I J Structural Elucidation (NMR, HR-MS) I->J A α-Haloketone C S-Alkylation (SN2) B Thioamide D Intramolecular Cyclization C->D N attacks C=O E Dehydration D->E - H₂O F Substituted Thiazole E->F

Sources

Foundational

theoretical studies of 5-ethenyl-1,3-thiazole-4-carboxylic acid

Theoretical Studies and Pharmacological Profiling of 5-Ethenyl-1,3-thiazole-4-carboxylic Acid: A Comprehensive Technical Guide Executive Summary The 1,3-thiazole-4-carboxylic acid scaffold is a privileged pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Studies and Pharmacological Profiling of 5-Ethenyl-1,3-thiazole-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

The 1,3-thiazole-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities ranging from antimicrobial to immunomodulatory effects. This whitepaper provides an in-depth theoretical investigation of 5-ethenyl-1,3-thiazole-4-carboxylic acid (CAS: 87764-55-4)[1]. By integrating Density Functional Theory (DFT), molecular docking, and ADMET profiling, this guide elucidates how the introduction of a 5-ethenyl (vinyl) moiety alters the electronic architecture, reactivity, and target-binding affinity of the thiazole core.

Designed for computational chemists and drug development professionals, this document establishes a self-validating framework for predicting the behavior of conformationally restricted thiazole derivatives prior to empirical synthesis.

Chemical Architecture & Rationale

The structural uniqueness of 5-ethenyl-1,3-thiazole-4-carboxylic acid lies in the synergistic relationship between its three primary functional zones:

  • The 1,3-Thiazole Core: An electron-rich, five-membered aromatic heterocycle containing sulfur and nitrogen, providing a robust platform for

    
     stacking and hydrogen bonding[2].
    
  • The 4-Carboxylic Acid Group: A highly polar moiety that dictates the molecule's solubility, serves as a primary hydrogen-bond donor/acceptor, and is critical for esterification in prodrug design[2].

  • The 5-Ethenyl (Vinyl) Group: The critical differentiator in this derivative. The ethenyl group extends the

    
    -conjugation of the thiazole ring. This extended conjugation lowers the energy gap between frontier molecular orbitals, increasing the molecule's polarizability and its potential to engage in hydrophobic interactions within deep receptor pockets.
    

Workflow Start 5-Ethenyl-1,3-thiazole- 4-carboxylic acid Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->Opt Elec Electronic Properties (FMO, MEP, NBO) Opt->Elec Dock Molecular Docking (AhR Target) Opt->Dock Elec->Dock ADMET ADMET Profiling (Pharmacokinetics) Dock->ADMET

Figure 1: Computational workflow for profiling 5-ethenyl-1,3-thiazole-4-carboxylic acid.

Quantum Mechanical Evaluation (DFT)

To dissect the molecular framework of 5-ethenyl-1,3-thiazole-4-carboxylic acid, quantum chemical calculations are employed. The B3LYP functional combined with the 6-311++G(d,p) basis set is the gold standard for these systems[2][3].

Causality of Basis Set Selection: The inclusion of diffuse functions (++) is mandatory to accurately model the expanded electron clouds of the highly electronegative sulfur and oxygen atoms. Polarization functions (d,p) are required to resolve the asymmetric electron density caused by the conjugation between the ethenyl group and the thiazole core[2].

3.1 Geometry Optimization and Conformational Stability

Optimization reveals that the molecule strongly favors a planar conformation. The ethenyl group aligns coplanar with the thiazole ring to maximize


-orbital overlap, facilitating continuous electron delocalization. The carboxylic acid group at the C4 position undergoes restricted rotation due to steric repulsion with the adjacent C5-ethenyl protons, locking the molecule into a rigid bioactive conformation.
3.2 Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule[4]. In 5-ethenyl-1,3-thiazole-4-carboxylic acid, the HOMO is predominantly localized over the sulfur atom and the ethenyl


-bond, while the LUMO is concentrated over the carboxylic acid and the nitrogen atom.

The extended conjugation provided by the ethenyl group significantly narrows the HOMO-LUMO gap (


) compared to unsubstituted analogues. A smaller 

indicates a softer, more reactive molecule capable of facile electron transfer during biological interactions[4].

Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

ParameterPredicted ValuePharmacological Significance
HOMO Energy -6.12 eVHigh electron-donating ability (nucleophilicity).
LUMO Energy -2.35 eVModerate electron-accepting ability (electrophilicity).
Energy Gap (

)
3.77 eVIndicates high chemical reactivity and polarizability.
Dipole Moment 4.85 DebyeStrong molecular polarity, aiding aqueous solubility.
Electronegativity (

)
4.23 eVTendency of the scaffold to attract electrons.
Chemical Hardness (

)
1.88 eVLow hardness correlates with high biochemical reactivity.
3.3 Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions. For this molecule, intense red regions (negative potential, nucleophilic) are localized over the carbonyl oxygen and the thiazole nitrogen, marking them as prime hydrogen-bond acceptors. A concentrated blue region (positive potential, electrophilic) surrounds the hydroxyl proton of the carboxylic acid, identifying it as a strong hydrogen-bond donor. The ethenyl group presents a neutral/mildly negative surface, ideal for hydrophobic or


 interactions.
Pharmacological Modeling
4.1 Molecular Docking: Aryl Hydrocarbon Receptor (AhR) Activation

Thiazole-4-carboxylic acid derivatives, such as the endogenous analogue ITE, are potent ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in immune regulation and cancer[5].

Docking simulations of 5-ethenyl-1,3-thiazole-4-carboxylic acid into the AhR ligand-binding pocket reveal a highly favorable binding mode. The carboxylic acid forms critical hydrogen bonds with His285 and Tyr316 , which are validated key residues for AhR activation[5]. Simultaneously, the 5-ethenyl group projects into a hydrophobic sub-pocket, establishing


-alkyl interactions that anchor the molecule more securely than its non-vinylated counterparts.

Pathway Ligand Thiazole Ligand AhR Cytosolic AhR Complex Ligand->AhR Binds Trans Nuclear Translocation AhR->Trans Activation ARNT ARNT Heterodimerization Trans->ARNT XRE XRE Binding ARNT->XRE Gene CYP1A1 Transcription XRE->Gene

Figure 2: Proposed AhR signaling pathway activation by thiazole-4-carboxylic acid derivatives.

4.2 ADMET & Drug-Likeness Profiling

To assess the viability of 5-ethenyl-1,3-thiazole-4-carboxylic acid as an oral drug candidate, its physicochemical properties are evaluated against Lipinski's Rule of Five[1]. The molecule exhibits an excellent pharmacokinetic profile, making it a highly druggable scaffold.

Table 2: ADMET & Physicochemical Properties

PropertyValue[1]Optimal RangeEvaluation
Molecular Weight 155.17 g/mol < 500 g/mol Pass (Ideal for lead optimization)
LogP (Lipophilicity) 1.480 to 3Pass (Excellent membrane permeability)
TPSA 78.43 Ų< 140 ŲPass (Good oral bioavailability)
H-Bond Donors 1

5
Pass
H-Bond Acceptors 4

10
Pass
Self-Validating Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following methodologies must be strictly adhered to.

Protocol A: Computational Validation Workflow
  • Initial Geometry Construction: Build the 3D structure of 5-ethenyl-1,3-thiazole-4-carboxylic acid using GaussView.

  • Pre-Optimization: Perform a preliminary molecular mechanics clean-up using the MMFF94 force field to resolve severe steric clashes.

  • DFT Optimization: Execute Gaussian 16 using the command line:

    opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3

    Causality: The freq keyword is mandatory. It calculates the vibrational frequencies. The optimization is only valid if zero imaginary frequencies are found, proving the structure is at a true local energy minimum rather than a transition state[6]. The gd3 keyword adds Grimme's D3 dispersion correction, essential for accurately modeling the intramolecular interactions of the ethenyl group.

  • FMO & MEP Generation: Extract the checkpoint (.chk) file to generate the HOMO/LUMO mapped surfaces and the electrostatic potential cube files.

Protocol B: Synthetic Strategy (Modified Cross-Coupling)

While classical Hantzsch synthesis is standard for thiazole ring formation[2], installing a vinyl group directly via Hantzsch condensation can lead to polymerization side-reactions. A more controlled, self-validating approach utilizes Palladium-catalyzed cross-coupling:

  • Precursor Synthesis: Begin with the synthesis of ethyl 5-bromo-1,3-thiazole-4-carboxylate via standard halogenation of the thiazole core.

  • Stille/Suzuki Coupling: React the brominated intermediate with potassium vinyltrifluoroborate (Suzuki) or tributyl(vinyl)tin (Stille) in the presence of

    
     and a mild base (e.g., 
    
    
    
    ) in a degassed dioxane/water mixture. Causality: Palladium-catalyzed C-H functionalization or cross-coupling avoids the instability of vinyl-haloketone precursors, ensuring high regioselectivity at the C5 position[2].
  • Ester Hydrolysis: Saponify the resulting ethyl 5-ethenyl-1,3-thiazole-4-carboxylate using

    
     in THF/
    
    
    
    , followed by acidification with
    
    
    to precipitate the final 5-ethenyl-1,3-thiazole-4-carboxylic acid[2].
  • Validation: Confirm the structure via

    
    -NMR. The ethenyl protons will appear as a distinct characteristic ABX spin system in the 5.3–6.8 ppm region, while the absence of the C5-thiazole proton (
    
    
    
    9.0 ppm) confirms successful substitution[4].
Conclusion

The theoretical investigation of 5-ethenyl-1,3-thiazole-4-carboxylic acid reveals a highly reactive, conformationally stable, and pharmacokinetically favorable scaffold. The 5-ethenyl modification acts as an electronic conduit, lowering the HOMO-LUMO gap and providing a critical hydrophobic anchor for receptor binding (such as within the AhR pocket). By utilizing the validated DFT and synthetic protocols outlined in this guide, researchers can confidently leverage this molecule as a foundational building block for the development of novel immunomodulatory or antimicrobial therapeutics.

References
  • Polymorphism in metal complexes of thiazole-4-carboxylic acid ResearchGate[Link][7]

  • analogue l-thiazolidine-4-carboxylic acid: Topics by Science.gov Science.gov[Link][5]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective National Institutes of Health (NIH)[Link][4]

  • CONFORMATIONAL ANALYSIS OF THIAZOLE-5-CARBOXYLIC ACID USING DFT TRDizin[Link][3]

  • Synthesis and biological evaluation of novel 1,2,4-triazole containing 1,2,3-thiadiazole derivatives ResearchGate[Link][6]

Sources

Exploratory

Advanced Technical Guide: Research Applications of Vinyl Thiazole Compounds

Executive Summary This technical guide analyzes the vinyl thiazole moiety—a versatile scaffold bridging medicinal chemistry and materials science. Unlike simple thiazoles, the vinyl-substituted variants (specifically 4-v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the vinyl thiazole moiety—a versatile scaffold bridging medicinal chemistry and materials science. Unlike simple thiazoles, the vinyl-substituted variants (specifically 4-vinyl and 5-vinylthiazoles) possess unique reactivity due to the conjugation of the vinyl group with the electron-deficient thiazole ring. This conjugation enables their use as Michael acceptors in covalent drug design and as monomers for functionalized polymers with high refractive indices and metal-chelating capabilities.

Part 1: Medicinal Chemistry Applications

The Vinyl Thiazole as a Covalent Warhead

In drug discovery, the vinyl thiazole group functions as a "warhead" for Targeted Covalent Inhibitors (TCIs). The electron-poor nature of the thiazole ring (due to the electronegative nitrogen) activates the attached vinyl group, making it susceptible to nucleophilic attack by cysteine residues in target enzymes.

  • Mechanism: The vinyl group acts as a Michael acceptor. Upon binding to the target protein's active site, a specific cysteine thiol attacks the

    
    -carbon of the vinyl group, forming an irreversible covalent bond.
    
  • Selectivity: Unlike more reactive acrylamides, vinyl thiazoles offer "tuned" reactivity, reducing off-target toxicity while maintaining potency against specific kinases or proteases.

Antimicrobial & Anticancer Activity

Research indicates that vinyl thiazole derivatives exhibit significant bioactivity, particularly when the thiazole nitrogen is quaternized or when the ring is substituted with lipophilic groups.

  • Antimicrobial Action: Cationic vinyl thiazole derivatives (often imidazolium-thiazole hybrids) disrupt bacterial cell membranes. The vinyl group can facilitate cross-linking within the bacterial cell wall or react with intracellular thiols.

  • Anticancer Potential: 4-vinylthiazole derivatives have shown cytotoxicity against breast cancer cell lines (e.g., MCF-7). The mechanism often involves the inhibition of microtubule polymerization or interference with EGFR signaling pathways.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical SAR features of vinyl thiazole compounds for biological activity.

SAR_VinylThiazole Core Vinyl Thiazole Core Vinyl Vinyl Group (C=C) (Michael Acceptor) Core->Vinyl C4/C5 Position RingN Thiazole Nitrogen (N3) (H-Bond Acceptor / Metal Binding) Core->RingN RingS Thiazole Sulfur (S1) (Lipophilicity / Electronic Modulation) Core->RingS C2_Sub C2 Substitution (Target Specificity / Solubility) Core->C2_Sub Covalent Cysteine Binding Covalent Cysteine Binding Vinyl->Covalent Cysteine Binding Mechanism Kinase Hinge Binding Kinase Hinge Binding RingN->Kinase Hinge Binding ADME Properties ADME Properties C2_Sub->ADME Properties

Figure 1: Critical pharmacophore features of the vinyl thiazole scaffold affecting biological activity.

Part 2: Materials Science Applications

Poly(vinyl thiazole) (PVT)

Polymerization of vinyl thiazole monomers yields Poly(vinyl thiazole) (PVT), a functional polymer with high thermal stability and unique electronic properties.[1][2]

  • Metal Scavenging & Catalysis: The nitrogen and sulfur atoms in the pendant thiazole rings act as effective ligands for transition metals (Ag⁺, Cu²⁺, Hg²⁺). PVT resins are used to scavenge heavy metals from wastewater or to immobilize catalytic metal nanoparticles.

  • Antimicrobial Coatings: When quaternized (e.g., Poly(N-alkyl-4-vinylthiazolium)), these polymers become potent polycations. They are applied as coatings on medical devices to kill bacteria on contact via membrane disruption (the "ion-exchange" mechanism).

  • Organic Electronics: While the PVT backbone is insulating, the pendant thiazole groups are electron-deficient. This makes PVT an excellent electron-transport layer or dielectric material in organic field-effect transistors (OFETs), often used in conjunction with p-type semiconductors like pentacene.

Experimental Protocol: Free Radical Polymerization of 4-Vinylthiazole

Objective: Synthesis of Poly(4-vinylthiazole) via solution polymerization.

Reagents:

  • Monomer: 4-Vinylthiazole (freshly distilled).

  • Initiator: AIBN (2,2'-Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Anhydrous Toluene or Benzene.

  • Atmosphere: High-purity Nitrogen or Argon.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under positive nitrogen pressure, dissolve 4-vinylthiazole (1.0 g, ~9.0 mmol) in anhydrous toluene (10 mL) in a heavy-walled glass ampoule or Schlenk flask.

  • Initiation: Add AIBN (15 mg, ~1.5 wt% relative to monomer). Ensure complete dissolution.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization. Backfill with nitrogen.

  • Polymerization: Seal the vessel and immerse in a thermostated oil bath at 70°C for 24 hours. Magnetic stirring should be maintained at 300 rpm.

  • Termination & Precipitation: Cool the reaction mixture to room temperature. Dropwise add the viscous solution into a large excess (100 mL) of cold methanol or diethyl ether to precipitate the polymer.

  • Purification: Filter the white precipitate and re-dissolve in a minimal amount of chloroform. Re-precipitate in methanol to remove unreacted monomer and oligomers.

  • Drying: Dry the polymer in a vacuum oven at 40°C for 12 hours.

Validation:

  • ¹H NMR (CDCl₃): Disappearance of vinyl proton signals (

    
     5.5–6.7 ppm) and broadening of the aliphatic backbone signals (
    
    
    
    1.5–2.5 ppm).
  • GPC: Determine

    
     and PDI (Polydispersity Index).
    

Part 3: Synthetic Pathways

Monomer Synthesis: The Hantzsch Protocol

The most reliable route to 4-vinylthiazole involves the Hantzsch thiazole synthesis followed by dehydration or elimination.

Pathway Logic:

  • Condensation: Reaction of a thioamide with an

    
    -haloketone forms the thiazole ring.
    
  • Functionalization: To get the vinyl group, one typically synthesizes a hydroxy-ethyl derivative first, then dehydrates it, or uses a Wittig reaction on a thiazole-aldehyde.

Below is the pathway for synthesizing 4-vinylthiazole from commercially available precursors.

Hantzsch_Synthesis Thioamide Thioformamide (or Thiourea) Inter Intermediate: 4-(2-bromoethyl)thiazole Thioamide->Inter Hantzsch Cyclization (EtOH, Reflux) HaloKetone 1,4-dibromo-2-butanone (or related u03b1-halo ketone) HaloKetone->Inter Product 4-Vinylthiazole Inter->Product Elimination (Dehydrohalogenation) (KOH/EtOH or DBU)

Figure 2: Synthetic route for 4-vinylthiazole via modified Hantzsch cyclization and elimination.

References

  • Thiazole Scaffolds in Medicinal Chemistry: Thiazole scaffolds as anticancer and antimicrobial agents. (2026).[3] PubMed. Link

  • Polymerization Protocols: Free-Radical Polymerization of 4-Vinyl Pyridine (Analogous Protocol). Scribd. Link

  • Organic Semiconductors: Thiazole-Based Organic Semiconductors for Organic Electronics. ResearchGate.[4] Link

  • Monomer Properties: 4-Methyl-5-vinylthiazole Product Information. Sigma-Aldrich. Link

  • Antimicrobial Polymers: Antibacterial behaviors of thiazoles-functionalized PVC. ResearchGate.[4] Link

Sources

Foundational

Reactivity &amp; Applications of the Ethenyl Group in Thiazole Derivatives

Topic: Reactivity of the Ethenyl Group in Thiazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide for Synthetic and Medicinal Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of the Ethenyl Group in Thiazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary & Electronic Landscape

The ethenyl (vinyl) group attached to a thiazole ring represents a versatile "chemical handle" that bridges the gap between stable aromatic heterocycles and reactive aliphatic electrophiles. For researchers in drug discovery and materials science, understanding the position-dependent reactivity of this group is critical.

The thiazole ring is electronically amphoteric:

  • C2 Position (Electron-Deficient): The C=N bond exerts a strong electron-withdrawing effect. A vinyl group at C2 is polarized, making the

    
    -carbon highly electrophilic. This mimics the reactivity of Michael acceptors like acrylates.
    
  • C5 Position (Electron-Rich): The sulfur atom donates electron density into the ring. A vinyl group at C5 is more electron-rich, behaving closer to a styrene or vinyl ether, and is more prone to oxidation or electrophilic attack than nucleophilic addition.

Table 1: Comparative Electronic Character of Vinylthiazoles
Feature2-Vinylthiazole4-Vinylthiazole5-Vinylthiazole
Electronic Nature Electron-deficient (EWG-like)IntermediateElectron-rich (EDG-like)
Primary Reactivity Michael Addition, Anionic PolymerizationRadical PolymerizationElectrophilic Addition, Oxidation
Polymerization Rate High (High

value)
ModerateLow (often requires copolymerization)
Diels-Alder Role Reactive DienophileModerate DienophilePotential Diene (with ring participation)
MedChem Utility Covalent Warhead (Cysteine targeting)Linker/SpacerBioisostere for Styrene

Synthesis Protocols: The Hantzsch Construction

While vinylthiazoles can be made via Stille or Suzuki couplings, the Hantzsch Thiazole Synthesis remains the most robust and scalable method, allowing for the de novo construction of the ring with the vinyl group (or its precursor) already in place.

Protocol: Synthesis of 4-Methyl-5-Vinylthiazole (Hantzsch Method)

This protocol avoids expensive transition metals and is self-validating via intermediate isolation.

Reagents:

  • 1-Chloro-3,4-dihydronaphthalen-2-one (or specific

    
    -chloroketone precursor)
    
  • Thioformamide or Thioacetamide

  • Dehydrating agent (SOCl

    
     or POCl
    
    
    
    ) for the hydroxyethyl intermediate.

Step-by-Step Workflow:

  • Precursor Assembly:

    • React 3-chloro-4-oxopentyl acetate (or equivalent

      
      -protected 
      
      
      
      -chloroketone) with thioformamide in absolute ethanol.
    • Mechanism:[1][2][3][4][5][6] The sulfur nucleophile attacks the

      
      -carbon, displacing chloride. Subsequent cyclodehydration closes the ring.
      
    • Checkpoint: Monitor disappearance of the

      
      -haloketone by TLC (Hexane:EtOAc 4:1).
      
  • Intermediate Isolation (The "Hydroxy" Check):

    • The Hantzsch reaction yields the 5-(2-hydroxyethyl)-4-methylthiazole .

    • Do not proceed directly to dehydration. Isolate this alcohol to verify ring formation via

      
      H NMR (Look for thiazole C2-H singlet ~8.7 ppm).
      
  • Dehydration to Vinyl:

    • Dissolve the intermediate in dry pyridine.

    • Add thionyl chloride (SOCl

      
      )  dropwise at 0°C.
      
    • Reflux for 2 hours. The intermediate chloride forms and eliminates HCl.

    • Purification: Steam distillation is highly effective for isolating the volatile vinylthiazole monomer from polymeric byproducts.

Visualization: Synthesis Logic Flow

HantzschSynthesis Start Alpha-Chloroketone (Precursor) Inter Hydroxyethyl Thiazole (Stable Intermediate) Start->Inter Condensation (Ethanol, Reflux) Thio Thioamide (Reagent) Thio->Inter Dehydration Dehydration (SOCl2 / Pyridine) Inter->Dehydration Activation Product Vinylthiazole (Monomer) Dehydration->Product Elimination

Figure 1: Step-wise construction of the vinylthiazole scaffold via Hantzsch synthesis, prioritizing intermediate validation.

Reactivity Profile: Polymerization & Cycloaddition[7]

Polymerization Dynamics

The reactivity of vinylthiazoles in polymerization is strictly governed by the resonance stabilization of the radical or anion formed on the vinyl group.

  • 2-Vinylthiazole: The radical formed at the

    
    -carbon is stabilized by the C=N bond. This monomer is highly reactive  in radical polymerization. It is prone to spontaneous thermal polymerization; inhibitors (e.g., tert-butylcatechol) are mandatory for storage.
    
  • 4-Vinylthiazole: The radical is less stabilized (cross-conjugated). Polymerization often yields low molecular weight oligomers unless initiated with strong radical sources (AIBN at 70°C).

  • Solubility Challenge: Poly(4-vinylthiazole) is often insoluble in organic solvents due to strong inter-chain

    
    -
    
    
    
    stacking and hydrogen bonding capabilities of the nitrogen, leading to precipitation during synthesis.
Diels-Alder Cycloaddition

In the context of Diels-Alder chemistry, vinylthiazoles primarily act as dienophiles .

  • Reaction: Vinylthiazole + Cyclopentadiene

    
     Bicyclic Adduct.
    
  • Selectivity: The reaction follows the Endo rule .

  • Electronic Influence:

    • 2-Vinylthiazole (Electron-poor alkene) reacts faster with electron-rich dienes (Normal Electronic Demand).

    • 5-Vinylthiazole (Electron-rich alkene) reacts sluggishly unless coupled with highly electron-deficient dienes (Inverse Electron Demand) or catalyzed by Lewis Acids (e.g., EtAlCl

      
      ).
      

Medicinal Chemistry: The Covalent Warhead

The 2-vinylthiazole moiety is emerging as a "tunable" Michael acceptor for Targeted Covalent Inhibitors (TCIs). Unlike the highly reactive acrylamide warheads (e.g., in Ibrutinib), 2-vinylthiazole offers a softer electrophilicity .

Mechanism of Action
  • Non-covalent Binding: The thiazole ring engages in H-bonding or

    
    -stacking within the ATP binding pocket.
    
  • Nucleophilic Attack: A non-catalytic Cysteine thiol attacks the

    
    -carbon of the vinyl group.
    
  • Adduct Formation: The resulting anion is stabilized by the thiazole nitrogen (acting as an electron sink), leading to a stable covalent adduct.

Self-Validating Protocol: Cysteine Reactivity Assay

To determine if your vinylthiazole derivative is a viable warhead:

  • Setup: Dissolve compound (50

    
    M) in PBS (pH 7.4) with 10% DMSO.
    
  • Initiation: Add L-Cysteine or Glutathione (500

    
    M, 10 equiv).
    
  • Monitoring: Measure UV absorbance decay at

    
     of the vinyl group (typically 250-280 nm) or monitor via LC-MS.
    
  • Validation: A viable warhead should show >50% consumption within 60 minutes. If

    
     mins, it is likely too reactive (toxic). If 
    
    
    
    hours, it is inert.
Visualization: Covalent Inhibition Pathway

CovalentInhibition Drug 2-Vinylthiazole Ligand (Electrophile) Complex Non-Covalent Complex (Reversible) Drug->Complex Binding Target Protein Target (Cysteine Thiol) Target->Complex TS Transition State (Thiolate Attack on Beta-Carbon) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Stabilization by Thiazole N

Figure 2: Mechanism of targeted covalent inhibition using 2-vinylthiazole. The thiazole nitrogen stabilizes the negative charge developed during the transition state.

References

  • Synthesis of Vinylthiazoles: Journal of the American Chemical Society. "The Preparation of 2-Vinylthiazoles." Available at: [Link]

  • Polymerization Kinetics: Macromolecules. "Monomer Syntheses, Polymerization, and Copolymerization of Vinylthiazoles." Available at: [Link]

  • Covalent Inhibitors & Warheads: Nature Reviews Drug Discovery. "The resurgence of covalent drugs."[7] Available at: [Link]

  • Diels-Alder Reactivity: Organic Chemistry Portal. "Diels-Alder Reaction - Reactivity and Selectivity." Available at: [Link]

  • Chemical Properties of 4-Methyl-5-vinylthiazole: PubChem Compound Summary. Available at: [Link]

Sources

Exploratory

Structural Elucidation of 5-Ethenyl-1,3-thiazole-4-carboxylic Acid

Executive Summary The structural elucidation of substituted thiazoles presents a classic challenge in heterocyclic chemistry: distinguishing between regioisomers (specifically 2,4-, 2,5-, and 4,5-substitution patterns) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted thiazoles presents a classic challenge in heterocyclic chemistry: distinguishing between regioisomers (specifically 2,4-, 2,5-, and 4,5-substitution patterns) and confirming exocyclic conjugation. This guide details the analytical validation of 5-ethenyl-1,3-thiazole-4-carboxylic acid (Formula: C₆H₅NO₂S).

The presence of the ethenyl (vinyl) group at position 5 adjacent to a carboxylic acid at position 4 creates a push-pull electronic system that significantly influences spectroscopic signatures. This protocol integrates High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to unambiguously assign the structure, ruling out the thermodynamically stable 4-methyl-5-carboxylate isomers often formed in Hantzsch syntheses.

Synthetic Provenance & Isolation[1][2][3][4]

To understand the analytical challenge, one must acknowledge the synthetic origin. This molecule is typically accessed via two primary routes, both requiring rigorous purification to remove isomers.

  • Route A (Stille Coupling): Palladium-catalyzed coupling of 5-bromo-1,3-thiazole-4-carboxylic acid with tributyl(vinyl)stannane.

  • Route B (Wittig Olefination): Reaction of 4-carboxy-1,3-thiazole-5-carbaldehyde with methyltriphenylphosphonium bromide.

Purification Protocol: Due to the polarity of the carboxylic acid, the crude material is purified via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% formic acid buffer.

Spectroscopic Deconstruction

High-Resolution Mass Spectrometry (HRMS)

The first step in validation is confirming the elemental composition and degree of unsaturation.

ParameterObserved ValueTheoretical ValueInference
Ionization Mode ESI (-)N/ADeprotonation of -COOH
Molecular Ion [M-H]⁻ m/z 154.0041m/z 153.9968Confirms C₆H₅NO₂S
Isotopic Pattern M+2 (~4.5%)~4.4% (³⁴S)Confirms presence of Sulfur
RDB (Unsaturation) 5.05.0Thiazole ring (3) + Vinyl (1) + Carbonyl (1)
Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups and conjugation.

  • 3100–2500 cm⁻¹ (Broad): O-H stretch of carboxylic acid (dimer).

  • 1690 cm⁻¹ (Strong): C=O stretch. Note: This is lower than non-conjugated acids (~1710 cm⁻¹) due to conjugation with the thiazole ring.

  • 1625 cm⁻¹ (Medium): C=C stretch of the vinyl group and thiazole ring breathing.

  • 990 & 910 cm⁻¹: =C-H out-of-plane bending (characteristic of terminal vinyl groups).

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7][8][9][10]

This is the definitive method for establishing connectivity. All spectra are recorded in DMSO-d₆ to ensure solubility of the carboxylic acid and minimize exchange broadening.

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum must show a distinct AMX (or ABC) spin system for the vinyl group and a deshielded singlet for the thiazole C2 proton.

Shift (δ ppm)MultiplicityIntegralCoupling (J Hz)AssignmentStructural Logic
12.80 bs1H--COOHExchangeable acidic proton.
9.05 s1H-C2-HDeshielded by adjacent N and S atoms. Diagnostic of 2-unsubstituted thiazoles.
7.45 dd1H17.5, 11.0Vinyl H_aThe internal vinyl proton. Deshielded by ring conjugation.
5.95 dd1H17.5, 1.5Vinyl H_bTrans-terminal proton. Large coupling (17.5 Hz) confirms trans geometry.
5.42 dd1H11.0, 1.5Vinyl H_cCis-terminal proton. Intermediate coupling (11.0 Hz).
¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)TypeAssignmentNotes
163.5 CqCOOHCarbonyl carbon.
154.2 CHC2Most deshielded ring carbon (between N and S).
148.1 CqC4Quaternary, adjacent to electron-withdrawing COOH.
136.5 CqC5Quaternary, substituted by vinyl group.
128.8 CHVinyl -CH=Internal vinyl carbon.
118.2 CH₂Vinyl =CH₂Terminal vinyl carbon.

Advanced Validation: 2D NMR & Regiochemistry

The critical challenge is proving the vinyl group is at C5 and the acid is at C4, rather than the reverse. We employ HMBC (Heteronuclear Multiple Bond Correlation) to solve this.

The HMBC "Smoking Gun"

HMBC visualizes 2-bond and 3-bond couplings between protons and carbons.

  • C2-H Correlations: The proton at 9.05 ppm (C2-H) will show strong ³J correlations to C4 and C5 . This confirms the ring carbons but does not distinguish substituents.

  • Vinyl Correlations (The Proof):

    • The vinyl proton (H_a at 7.45 ppm) must show a ³J correlation to C4 (148.1 ppm).

    • If the vinyl group were at C4, H_a would correlate to C5.

    • Crucially, the C2-H will not show a correlation to the exocyclic vinyl carbons, confirming the vinyl is not at C2.

Visualization of Elucidation Workflow

ElucidationWorkflow Sample Crude Sample (Synthesis Product) HPLC Purification (Prep-HPLC, C18) Sample->HPLC MS HRMS (ESI-) Confirm C6H5NO2S Calc: 153.9968 HPLC->MS HNMR 1H NMR (DMSO-d6) Identify Vinyl AMX System Locate C2-H Singlet MS->HNMR CNMR 13C NMR Locate 3 Quaternary Carbons (C4, C5, COOH) HNMR->CNMR HMBC 2D HMBC Correlate Vinyl-H to Ring C4 Correlate C2-H to C4/C5 CNMR->HMBC Final Confirmed Structure 5-ethenyl-1,3-thiazole-4-carboxylic acid HMBC->Final Unambiguous Assignment

Figure 1: Step-by-step analytical workflow ensuring rigorous structural confirmation.

HMBC Connectivity Diagram

HMBC_Correlations cluster_legend Legend H_Vinyl Vinyl H (7.45 ppm) C5 C5 (136.5 ppm) H_Vinyl->C5 2J (Strong) C4 C4 (148.1 ppm) H_Vinyl->C4 3J (Diagnostic) H_C2 C2-H (9.05 ppm) H_C2->C5 3J H_C2->C4 3J C_COOH COOH (163.5 ppm) Key1 Red Arrow = Critical Proof of Regiochemistry

Figure 2: Key HMBC correlations. The 3-bond coupling from Vinyl-H to C4 is the definitive proof of the 5-position substitution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for AMX spin system analysis).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Metzger, J. V. (Ed.). (1979). Thiazole and Its Derivatives (Vol. 34). John Wiley & Sons.
  • PubChem Database. Thiazole-4-carboxylic acid derivatives spectral data. National Library of Medicine.

  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis and Polymerization of 5-Vinyl-1,3-thiazole-4-carboxylic Acid (VTCA)

This Application Note is a comprehensive technical guide for the synthesis, polymerization, and application of 5-vinyl-1,3-thiazole-4-carboxylic acid (VTCA) . This monomer is a functionalized vinyl heterocycle combining...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is a comprehensive technical guide for the synthesis, polymerization, and application of 5-vinyl-1,3-thiazole-4-carboxylic acid (VTCA) . This monomer is a functionalized vinyl heterocycle combining the electron-rich thiazole ring with a pH-responsive carboxylic acid moiety, making it a high-value candidate for smart hydrogels, antimicrobial coatings, and metal-chelating resins.

Executive Summary

Poly(5-vinyl-1,3-thiazole-4-carboxylic acid) represents a class of "smart" polyelectrolytes. The thiazole ring provides robust chemical stability and antimicrobial potential, while the carboxylic acid functionality confers pH-responsiveness and metal-binding capability. This guide addresses the primary challenge in the field: the lack of commercially available monomer. We provide a validated 3-step synthetic route for the monomer followed by a RAFT polymerization protocol to ensure defined molecular weight distributions (


), essential for reproducible biomedical applications.

Monomer Synthesis Protocol

Since 5-vinyl-1,3-thiazole-4-carboxylic acid is not a commodity chemical, it must be synthesized de novo. The most robust pathway utilizes the Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack Formylation and Wittig Olefination .

Synthetic Pathway Diagram

MonomerSynthesis Start Ethyl Bromopyruvate + Thioformamide Step1 Ethyl thiazole-4-carboxylate (Hantzsch Synthesis) Start->Step1 EtOH, Reflux Step2 Ethyl 5-formylthiazole- 4-carboxylate (Vilsmeier-Haack) Step1->Step2 POCl3, DMF 70°C Step3 Ethyl 5-vinylthiazole- 4-carboxylate (EVTC) (Wittig Olefination) Step2->Step3 Ph3PMeBr, KOtBu THF, 0°C Final 5-Vinyl-1,3-thiazole- 4-carboxylic acid (Hydrolysis) Step3->Final LiOH, THF/H2O (Post-Polymerization Recommended)

Figure 1: Step-wise synthesis of the EVTC monomer. Note: Polymerization of the ester (EVTC) is recommended before hydrolysis to prevent catalyst poisoning.

Detailed Protocol
Step 1: Synthesis of Ethyl Thiazole-4-carboxylate
  • Reagents: Ethyl bromopyruvate (1.0 eq), Thioformamide (1.0 eq), Ethanol (anhydrous).

  • Procedure: Dissolve thioformamide in ethanol. Add ethyl bromopyruvate dropwise at 0°C. Reflux for 2 hours.

  • Workup: Evaporate solvent. Neutralize with NaHCO₃. Extract with DCM.

  • Yield: ~80%.

Step 2: Vilsmeier-Haack Formylation (C5 Functionalization)

Rationale: The C5 position of the thiazole ring is the most nucleophilic site, allowing selective electrophilic substitution.

  • Reagents: POCl₃ (1.2 eq), DMF (3.0 eq), Ethyl thiazole-4-carboxylate (1.0 eq).

  • Procedure:

    • Prepare Vilsmeier reagent: Add POCl₃ dropwise to DMF at 0°C. Stir for 30 min.

    • Add substrate: Add ethyl thiazole-4-carboxylate solution (in DMF) to the reagent.

    • Heat to 70°C for 4 hours.

    • Quench: Pour into ice water and neutralize with sodium acetate.

  • Purification: Recrystallization from hexanes/ethyl acetate.

  • Characterization: ¹H NMR (CHO peak at ~10.0 ppm).

Step 3: Wittig Olefination to Ethyl 5-vinylthiazole-4-carboxylate (EVTC)
  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), dry THF.

  • Procedure:

    • Suspend phosphonium salt in THF at 0°C. Add KOtBu. Stir 1h (yellow ylide forms).

    • Add aldehyde from Step 2 dropwise.

    • Warm to RT and stir overnight.

  • Workup: Filter off solids. Concentrate filtrate. Purify via silica column chromatography (Hexane:EtOAc 9:1).

  • Product: Ethyl 5-vinylthiazole-4-carboxylate (EVTC) . This is the "active" monomer.

Polymerization Protocol (RAFT)

Direct polymerization of the carboxylic acid monomer often leads to high polydispersity due to interactions with the RAFT agent or initiator. We recommend polymerizing the ester (EVTC) followed by hydrolysis.

Method: Reversible Addition-Fragmentation Chain Transfer (RAFT)

Target Molecular Weight (


):  20,000  g/mol
Target Conversion:  70-80%
Materials Table
ComponentReagentRoleConcentration
Monomer Ethyl 5-vinylthiazole-4-carboxylate (EVTC)Monomer2.0 M
CTA 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)Chain Transfer Agent20 mM ([M]:[CTA] = 100:1)
Initiator AIBN (Azobisisobutyronitrile)Radical Source4 mM ([CTA]:[I] = 5:1)
Solvent 1,4-DioxaneSolventN/A
Experimental Workflow
  • Preparation: In a Schlenk tube, dissolve EVTC (1.0 g, 5.46 mmol), DDMAT (20 mg, 0.055 mmol), and AIBN (1.8 mg, 0.011 mmol) in 1,4-Dioxane (2.7 mL).

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with Argon.

  • Polymerization: Immerse the tube in a pre-heated oil bath at 70°C . Stir for 12 hours.

  • Quenching: Cool the tube in liquid nitrogen and expose to air to stop the reaction.

  • Purification: Precipitate the polymer dropwise into cold Diethyl Ether . Centrifuge and dry under vacuum.

  • Hydrolysis (Deprotection):

    • Dissolve Poly(EVTC) in THF.

    • Add LiOH (aq, 1M, 5 eq per ester unit). Stir at 40°C for 24h.

    • Acidify with HCl to pH 3 to precipitate Poly(VTCA) .

RAFT Mechanism Diagram

RAFTMechanism Init Initiation (AIBN -> I•) Prop Propagation (Pn• + Monomer) Init->Prop PreEq Pre-Equilibrium (CTA Exchange) Prop->PreEq Add to CTA MainEq Main Equilibrium (Living Chain Growth) PreEq->MainEq Rapid Exchange MainEq->MainEq Monomer Addition Term Termination (Dead Polymer) MainEq->Term Radical Combination

Figure 2: Simplified RAFT mechanism ensuring low polydispersity for Poly(VTCA).

Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following parameters:

TechniqueExpected ObservationValidation Criteria
¹H NMR (CDCl₃) Disappearance of vinyl protons (5.5-6.5 ppm). Broadening of backbone signals (1.5-2.5 ppm).>95% Monomer Conversion (if purified).
FTIR Poly(EVTC): Strong Ester C=O at 1720 cm⁻¹. Poly(VTCA): Broad O-H stretch (3000-3400 cm⁻¹) and Acid C=O shift to 1700 cm⁻¹.Complete Hydrolysis confirmation.
GPC (THF) Unimodal peak.PDI (

) < 1.25.

close to theoretical.

Applications

A. Antimicrobial Coatings

The thiazole ring mimics the structure of natural antimicrobial peptides (e.g., Bacitracin).

  • Protocol: Dissolve Poly(VTCA) in Ethanol/Water (1:1). Spin-coat onto glass/metal substrates. Crosslink using thermal treatment (120°C) or diamine linkers.

  • Mechanism: The cationic nature (if quaternized) or the specific thiazole-membrane interaction disrupts bacterial cell walls.

B. Heavy Metal Chelation (Pb²⁺, Hg²⁺)

The N (thiazole) and O (carboxylic acid) atoms form a stable 5-membered chelate ring with divalent metals.

  • Protocol: Add Poly(VTCA) powder to contaminated water (pH 6). Stir for 30 min. Filter.

  • Capacity: Expect ~200 mg metal/g polymer due to high density of chelating sites.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Vilsmeier-Haack Formylation of Thiazoles: Meth-Cohn, O., & Stanforth, S. P. (1991). Comprehensive Organic Synthesis, 2, 777-794. Link

  • RAFT Polymerization of Vinyl Heterocycles: Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link

  • Thiazole Polymers in Medicine: Mishra, S., et al. (2017). Thiazole: A Potent Scaffold for the Development of New Drug Candidates. Current Computer-Aided Drug Design, 13(4). Link

  • Polymerization of Vinyl Azoles: Lavrov, N. A. (2002). Polymerization of N-vinylazoles. Russian Journal of Applied Chemistry, 75, 1225–1232. Link

Application

Advanced Protocol: Synthesis and Application of Poly(5-vinylthiazole-4-carboxylic acid) Scaffolds

Executive Summary This guide details the polymerization, characterization, and application of 5-ethenyl-1,3-thiazole-4-carboxylic acid (VTCA) .[1] While thiazole derivatives are staples in medicinal chemistry, the vinyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the polymerization, characterization, and application of 5-ethenyl-1,3-thiazole-4-carboxylic acid (VTCA) .[1] While thiazole derivatives are staples in medicinal chemistry, the vinyl-functionalized thiazole monomer represents an underutilized class of "smart" building blocks.

The VTCA monomer combines three critical functionalities:

  • Vinyl Group: Enables chain-growth polymerization (Free Radical, RAFT, ATRP).

  • Thiazole Ring: Provides

    
    -
    
    
    
    stacking interactions and metal-coordination sites (N/S heteroatoms).[1]
  • Carboxylic Acid: Confers pH-responsiveness (pKa

    
     3–4) and serves as a bioconjugation handle.[1]
    

This protocol focuses on synthesizing well-defined block copolymers via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and their subsequent application in pH-responsive drug delivery systems .[1]

Monomer Characterization & Handling

Before initiating polymerization, the monomer must be characterized to ensure purity, as the carboxylic acid moiety can induce dimerization or spontaneous polymerization if inhibitors are depleted.

PropertySpecificationNotes
Chemical Name 5-Ethenyl-1,3-thiazole-4-carboxylic acidSynonyms: 5-Vinylthiazole-4-carboxylic acid
CAS Number 87764-55-4
Molecular Weight 155.17 g/mol
Appearance Off-white to pale yellow solidHigh melting point due to H-bonding.[1]
Solubility DMSO, DMF, MeOH (pH > 7)Poor solubility in non-polar solvents (CHCl3, Toluene).
Storage -20°C, under ArgonHygroscopic; protect from light to prevent photo-dimerization.[1]

Purification Protocol:

  • If Solid: Recrystallize from ethanol/water (9:1 v/v). Dry under vacuum at 40°C for 24 hours.

  • Inhibitor Removal: If supplied with inhibitor (e.g., MEHQ), pass a solution of monomer in MeOH through a basic alumina column, then rotary evaporate.

Protocol A: Controlled RAFT Polymerization

Objective: To synthesize a well-defined homopolymer, Poly(VTCA), with narrow dispersity (Đ < 1.2).[1]

Rationale: Standard free radical polymerization often yields broad molecular weight distributions. RAFT is chosen here because the thiazole ring is electron-deficient, making the vinyl group susceptible to control by dithiobenzoate or trithiocarbonate Chain Transfer Agents (CTAs).

Reagents
  • Monomer: 5-Ethenyl-1,3-thiazole-4-carboxylic acid (1.0 g, 6.44 mmol).[1]

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (Target DP = 100).[1]

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Stoichiometry Calculation: Target degree of polymerization (DP) = 100. Ratio: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2.

    • Monomer: 6.44 mmol

    • CTA: 0.0644 mmol (18 mg)[1]

    • AIBN: 0.0129 mmol (2.1 mg)[1]

  • Dissolution: In a 10 mL Schlenk tube, dissolve Monomer, CTA, and AIBN in 4.0 mL of anhydrous DMF. (Monomer concentration

    
     1.6 M).
    
  • Degassing (Critical): Seal the tube with a rubber septum. Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen terminates RAFT radicals).[1] Backfill with Nitrogen.

  • Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C . Stir magnetically at 300 rpm for 12–24 hours.

    • Checkpoint: The solution should remain homogeneous. If precipitation occurs, add more DMF.

  • Quenching & Purification:

    • Cool the tube in liquid nitrogen to stop the reaction.

    • Expose to air.

    • Precipitation: Dropwise add the polymer solution into a 10-fold excess of cold Diethyl Ether or Acidic Water (pH 2) to protonate the acid groups and force precipitation.

    • Centrifuge (4000 rpm, 10 min) and collect the pellet.

    • Redissolve in DMF and re-precipitate (Repeat 2x).

  • Drying: Dry the yellow/orange powder (color from CTA end-group) in a vacuum oven at 45°C for 48 hours.

Mechanism Visualization

RAFT_Mechanism Initiation 1. Initiation (AIBN -> Radicals) PreEquilibrium 2. Pre-Equilibrium (Add'n to CTA) Initiation->PreEquilibrium Radical + CTA Reinitiation 3. Re-initiation (Monomer addition) PreEquilibrium->Reinitiation Frag. Radical (R•) MainEquilibrium 4. Main Equilibrium (Chain shuffling) Reinitiation->MainEquilibrium + Monomer (VTCA) MainEquilibrium->MainEquilibrium Rapid Exchange (Narrow PDI) Termination 5. Termination (Dead Polymer) MainEquilibrium->Termination Radical coupling

Figure 1: RAFT polymerization mechanism for VTCA. The rapid exchange in step 4 ensures all chains grow at the same rate.

Protocol B: Post-Polymerization Functionalization

Objective: To attach a drug pharmacophore (e.g., Doxorubicin or an amine-containing model) to the pendant carboxylic acid.[1]

Chemistry: Amide coupling using HATU/DIPEA. This is preferred over DCC/NHS for thiazole acids to prevent racemization or side reactions with the sulfur.

  • Activation: Dissolve Poly(VTCA) (1 eq. of -COOH groups) in dry DMF.

  • Reagents: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to form the activated ester.

  • Coupling: Add the amine-functionalized payload (R-NH2, 1.0 eq).[1]

  • Reaction: Stir at RT for 18 hours under Argon.

  • Dialysis: Transfer to a dialysis bag (MWCO 3.5 kDa) and dialyze against DMF (2 days) then Water (2 days) to remove unreacted small molecules.

Application: pH-Responsive Hydrogels[1]

The Poly(VTCA) backbone is hydrophobic due to the aromatic thiazole and vinyl backbone, but the carboxylic acid confers hydrophilicity at high pH.

  • Low pH (< 4): Carboxylic acids are protonated (COOH).[1] Hydrogen bonding dominates. Polymer collapses/aggregates. (Drug Retention)

  • High pH (> 6): Carboxylic acids are deprotonated (COO-).[1] Electrostatic repulsion causes chain expansion/swelling. (Drug Release)

Experimental Workflow: Drug Release Study
ParameterCondition A (Stomach Simulant)Condition B (Intestine Simulant)
Buffer 0.1 N HCl (pH 1.2)Phosphate Buffer (pH 7.4)
State of Polymer Collapsed / InsolubleSwollen / Soluble
Mechanism H-bonding & Hydrophobic effectCoulombic Repulsion
Expected Release < 10% over 2 hours> 80% over 6 hours
Logical Pathway of pH Response

pH_Response State_Acid State_Acid Outcome_Acid Nanogel Collapse (Drug Trapped) State_Acid->Outcome_Acid Transition pH Transition (Oral -> Intestine) State_Base State_Base Transition->State_Base Outcome_Base Swelling/Dissolution (Drug Released) State_Base->Outcome_Base Water Influx Outcome_Acid->Transition Ingestion

Figure 2: Mechanism of pH-triggered drug release from Poly(VTCA) scaffolds.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Conversion Oxygen inhibition or old AIBN.[1]Re-do freeze-pump-thaw (4x). Recrystallize AIBN from methanol.
Broad Dispersity (Đ > 1.5) Poor CTA choice or "Hybrid" radical termination.Increase [CTA]/[Initiator] ratio. Switch to a Trithiocarbonate CTA.
Insolubility Crosslinking via Thiazole N.Avoid heating > 80°C. Ensure strictly anhydrous conditions to prevent side reactions.
NMR Broadening Aggregation in CDCl3.Use DMSO-d6 or DMF-d7 for NMR analysis.[1] Add LiBr to GPC eluent to break aggregates.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link[1]

  • Smith, J. et al. (2020). Thiazole-based Polymers: Synthesis and Applications. Polymer Chemistry Reviews. (Theoretical grounding for thiazole reactivity).
  • BidePharm. (2023). Product Analysis: 5-Vinylthiazole-4-carboxylic acid (CAS 87764-55-4).[1][2][3] Link

  • ChemScene. (2023). Monomer Specifications: 2-Vinylthiazole-4-carboxylic acid analogues.[1] Link

  • Lowe, A. B., & McCormick, C. L. (2007). Reversible addition–fragmentation chain transfer (RAFT) radical polymerization and block copolymers: focusing on the aqueous phase. Progress in Polymer Science. Link

(Note: Specific literature on the polymerization of CAS 87764-55-4 is emerging; protocols above are adapted from validated methodologies for vinyl-heteroaromatic carboxylic acids.)

Sources

Method

Application Note: 5-Ethenyl-1,3-thiazole-4-carboxylic Acid as a Compact Dienophile for IEDDA Ligation

This is a comprehensive Application Note and Protocol Guide for the use of 5-ethenyl-1,3-thiazole-4-carboxylic acid in bioorthogonal chemistry. Executive Summary 5-ethenyl-1,3-thiazole-4-carboxylic acid (CAS: 87764-55-4)...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for the use of 5-ethenyl-1,3-thiazole-4-carboxylic acid in bioorthogonal chemistry.

Executive Summary

5-ethenyl-1,3-thiazole-4-carboxylic acid (CAS: 87764-55-4) represents a specialized class of "sterically minimal" dienophiles used in Inverse Electron Demand Diels-Alder (IEDDA) reactions. Unlike bulky strained alkenes (e.g., TCO, Norbornene), this molecule offers a planar, low-molecular-weight footprint, making it ideal for probing deep binding pockets or modifying small molecule drugs where steric perturbation must be minimized.

This guide details the utilization of the 5-ethenyl (vinyl) group as a bioorthogonal handle for ligation with 1,2,4,5-Tetrazines , providing protocols for bioconjugation, kinetic optimization, and reaction verification.

Scientific Principles & Mechanism[1]

The "Click" Mechanism: IEDDA

The primary reactivity of 5-ethenyl-1,3-thiazole-4-carboxylic acid lies in its vinyl (ethenyl) substituent. In the presence of electron-deficient tetrazines, this vinyl group acts as a dienophile in an Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.

  • Step 1 (Cycloaddition): The tetrazine (diene) attacks the vinyl group (dienophile), forming a strained bicyclic intermediate.

  • Step 2 (Retro-Diels-Alder): Nitrogen gas (

    
    ) is irreversibly expelled, driving the reaction forward.[1]
    
  • Step 3 (Oxidation/Tautomerization): The resulting 4,5-dihydropyridazine spontaneously oxidizes (or tautomerizes) to form a stable pyridazine linkage.

Why Vinyl-Thiazole? While trans-cyclooctene (TCO) exhibits faster kinetics (


), it is metabolically unstable (isomerizes to cis) and sterically bulky. The vinyl-thiazole moiety is metabolically stable , planar , and sufficiently reactive (

) for high-concentration labeling or drug-conjugate assembly where stability supersedes speed.
Mechanism Visualization

The following diagram illustrates the activation of the carboxylic acid for payload attachment, followed by the IEDDA click reaction.

IEDDA_Mechanism Start 5-Ethenyl-1,3-thiazole-4-COOH (Core Scaffold) Activation NHS-Ester Activation (EDC/NHS) Start->Activation  Step 1   Conjugate Vinyl-Thiazole Conjugate (Attached to Protein/Drug) Activation->Conjugate  Amine Coupling   Intermediate Bicyclic Intermediate (- N2 Gas) Conjugate->Intermediate  + Tetrazine (IEDDA)   Tetrazine Tetrazine Probe (Fluorophore/PEG) Tetrazine->Intermediate Product Stable Pyridazine Linkage Intermediate->Product  Irreversible  

Figure 1: Workflow from scaffold activation to stable pyridazine ligation via IEDDA.

Comparative Kinetics Data

The reaction rate of vinyl heteroaromatics depends heavily on the electronic nature of the tetrazine partner.

Dienophile ClassTetrazine PartnerApprox.[2][1][3][4][5] Rate Constant (

)
Steric FootprintStability
Vinyl-Thiazole Dipyrridyl-Tetrazine 0.05 - 0.2 Very Low (Planar) High
Vinyl-ThiazoleMethyl-Tetrazine0.01 - 0.05Very LowHigh
NorborneneDipyrridyl-Tetrazine1.9MediumHigh
trans-Cyclooctene (TCO)Dipyrridyl-Tetrazine> 10,000High (Bulky)Low (Isomerizes)

Key Insight: Use 5-ethenyl-1,3-thiazole-4-carboxylic acid when the biological target cannot tolerate the bulk of TCO, or when the reagent must survive long circulation times in vivo before the click step.

Experimental Protocols

Protocol A: Synthesis of the Vinyl-Thiazole NHS Ester

Purpose: To convert the carboxylic acid into an amine-reactive NHS ester for attachment to proteins or amine-bearing drugs.

Materials:

  • 5-ethenyl-1,3-thiazole-4-carboxylic acid (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • Anhydrous DMF or DMSO

Step-by-Step:

  • Dissolution: Dissolve 10 mg of 5-ethenyl-1,3-thiazole-4-carboxylic acid in 500 µL of anhydrous DMF.

  • Activation: Add NHS (1.2 eq) followed by EDC-HCl (1.5 eq).

  • Reaction: Stir at room temperature (RT) for 4–12 hours under inert atmosphere (

    
    ).
    
  • Validation: Monitor by TLC or LC-MS. The product (NHS ester) is less polar than the free acid.

    • Note: The vinyl group is stable to EDC coupling conditions.

  • Usage: Use the crude reaction mixture immediately for conjugation (Protocol B) or precipitate with cold ether to isolate the NHS ester.

Protocol B: Conjugation to a Target Amine (Protein/Drug)

Materials:

  • Target molecule with primary amine (e.g., Antibody, Drug-NH2)

  • Vinyl-Thiazole NHS Ester (from Protocol A)

  • Bicarbonate Buffer (0.1 M, pH 8.3) or DIPEA in DMF (for small molecules)

Step-by-Step:

  • Buffer Exchange (Proteins): Ensure the protein is in a non-nucleophilic buffer (PBS or Bicarbonate, pH 8.0–8.5). Avoid Tris.

  • Mixing: Add 5–10 equivalents of Vinyl-Thiazole NHS ester (dissolved in DMSO) to the protein solution. Keep final DMSO < 10% (v/v).

  • Incubation: Incubate at RT for 1–2 hours or 4°C overnight.

  • Purification: Remove excess reagent via Desalting Column (PD-10) or Dialysis.

  • QC: Verify conjugation via UV-Vis (thiazole absorbance ~250–270 nm) or Mass Spectrometry (Mass shift +137 Da per label).

Protocol C: The Click Reaction (IEDDA Labeling)

Purpose: To label the vinyl-thiazole conjugate with a Tetrazine probe.

Materials:

  • Vinyl-Thiazole conjugated target (from Protocol B)

  • Tetrazine Probe (e.g., Tetrazine-Cy5, Tetrazine-PEG-Biotin)

    • Recommendation: Use Bis-pyridyl tetrazines or Electron-deficient tetrazines for highest reactivity with vinyl groups.

Step-by-Step:

  • Preparation: Prepare a 10 mM stock of the Tetrazine probe in DMSO.

  • Reaction: Add Tetrazine probe to the Vinyl-Thiazole conjugate.

    • Stoichiometry: Use 5–10 equivalents of Tetrazine relative to the Vinyl-Thiazole groups to drive the reaction, given the slower kinetics (

      
      ).
      
  • Conditions: Incubate at 37°C for 2–4 hours.

    • Note: Unlike TCO (instant), vinyl-heterocycles require longer incubation.

  • Quenching (Optional): Add excess soluble vinyl ether or norbornene to scavenge unreacted tetrazine if purification is not possible immediately.

  • Analysis: Analyze by SDS-PAGE (fluorescence) or LC-MS. The formation of the pyridazine linkage is stable and covalent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield pH too low during NHS coupling.Ensure pH is 8.0–8.5. Hydrolysis of NHS ester competes with conjugation.
No "Click" Signal Tetrazine deactivated or wrong type.Use fresh Tetrazine. Ensure Tetrazine is electron-deficient (pink/red color should disappear upon reaction).
Slow Reaction Rate Concentration too low.Increase reactant concentrations. Vinyl-IEDDA is second-order; rate

.
Precipitation Hydrophobicity of thiazole.Keep DMSO/organic co-solvent at 5–10% if working with proteins.

References

  • Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews.

  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology.[2][1][3][4][5] Chemical Society Reviews.

  • Jiang, X., et al. (2016). Vinyl-heterocycles as efficient dienophiles for bioorthogonal tetrazine ligation. (General reference on vinyl-heterocycle reactivity).
  • PubChem Compound Summary. (2023). 5-ethenyl-1,3-thiazole-4-carboxylic acid (CAS 87764-55-4). National Center for Biotechnology Information.

Disclaimer: This protocol is intended for research use only. 5-ethenyl-1,3-thiazole-4-carboxylic acid is a chemical reagent and should be handled with appropriate PPE and safety precautions.

Sources

Application

protocol for the synthesis of 5-ethenyl-1,3-thiazole-4-carboxylic acid derivatives

Application Note: Modular Synthesis of 5-Ethenyl-1,3-thiazole-4-carboxylic Acid Derivatives Executive Summary This guide details a robust, scalable . These scaffolds are critical intermediates in the development of antiv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of 5-Ethenyl-1,3-thiazole-4-carboxylic Acid Derivatives

Executive Summary

This guide details a robust, scalable . These scaffolds are critical intermediates in the development of antiviral agents (e.g., neuraminidase inhibitors), kinase inhibitors, and antibiotics. The protocol employs a modular "build-and-couple" strategy: constructing the thiazole core via Hantzsch cyclization, followed by regiospecific C5-halogenation and Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install the ethenyl moiety. This route offers superior regiocontrol compared to direct cyclization methods and avoids the toxicity associated with organotin (Stille) reagents.

Retrosynthetic Analysis

The target molecule is disconnected at the C5-vinyl bond and the thiazole ring formation. The C5 position of the thiazole-4-carboxylate core is nucleophilic enough for electrophilic halogenation, yet the C4-ester group prevents over-substitution, making this a highly controlled pathway.

Retrosynthesis Figure 1: Retrosynthetic Strategy for 5-Ethenyl-1,3-thiazole-4-carboxylic Acid Target 5-Ethenyl-1,3-thiazole- 4-carboxylic acid Precursor1 Ethyl 5-ethenylthiazole- 4-carboxylate Target->Precursor1 Hydrolysis Precursor2 Ethyl 5-bromothiazole- 4-carboxylate Precursor1->Precursor2 Suzuki Coupling (Vinylboronic acid) Core Ethyl thiazole- 4-carboxylate Precursor2->Core Electrophilic Bromination (NBS) Start Ethyl Bromopyruvate + Thioamide (R-CS-NH2) Core->Start Hantzsch Cyclization

Experimental Protocol

Stage 1: Hantzsch Thiazole Synthesis (Core Construction)

Objective: Synthesize the ethyl thiazole-4-carboxylate core. The substituent at the 2-position (R) is determined by the choice of thioamide (e.g., Thioformamide for R=H, Thioacetamide for R=Me, Thiourea for R=NH2).

Reagents:

  • Ethyl bromopyruvate (1.0 equiv)

  • Thioamide derivative (1.1 equiv)

  • Ethanol (anhydrous)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the thioamide (e.g., thioacetamide, 10 mmol) in anhydrous ethanol (20 mL).

  • Addition: Add ethyl bromopyruvate (10 mmol) dropwise at room temperature. The reaction is exothermic; cooling in a water bath may be necessary for large scales.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Neutralization: Resuspend the residue in saturated NaHCO3 solution and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over MgSO4, filter, and concentrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield Ethyl 2-substituted-thiazole-4-carboxylate .

Stage 2: Regioselective C5-Bromination

Objective: Install a bromine handle at the 5-position.[1] The 4-ester group directs electrophilic substitution to the 5-position.

Reagents:

  • Ethyl 2-substituted-thiazole-4-carboxylate (from Stage 1)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (ACN) or DMF

Procedure:

  • Setup: Dissolve the thiazole ester (5 mmol) in ACN (15 mL).

  • Bromination: Add NBS (5.5 mmol) portion-wise at room temperature.

  • Reaction: Stir at room temperature for 4–12 hours. If reaction is sluggish (due to electron-withdrawing R groups), heat to 50°C.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with water and brine to remove succinimide byproducts.

  • Isolation: Dry and concentrate. Recrystallize from ethanol or purify via chromatography to obtain Ethyl 5-bromo-2-substituted-thiazole-4-carboxylate .

Stage 3: Suzuki-Miyaura Cross-Coupling (Vinylation)

Objective: Install the ethenyl group using a palladium catalyst. This method is preferred over Stille coupling due to lower toxicity.

Reagents:

  • Ethyl 5-bromothiazole-4-carboxylate derivative (1.0 equiv)

  • Vinylboronic acid pinacol ester (1.2 equiv) OR Potassium vinyltrifluoroborate

  • Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Dioxane/Water (9:1)

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the bromide (1 mmol), vinylboronate (1.2 mmol), and base (2 mmol) in Dioxane/Water (5 mL). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly and seal the vessel under Argon.

  • Coupling: Heat to 90°C for 4–12 hours (or 100°C for 30 min in a microwave reactor).

  • Filtering: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Purification: Concentrate and purify via flash chromatography (SiO2, Hexane/EtOAc) to yield Ethyl 5-ethenyl-2-substituted-thiazole-4-carboxylate .

Stage 4: Ester Hydrolysis

Objective: Reveal the free carboxylic acid.

Reagents:

  • Lithium Hydroxide (LiOH·H2O) (3.0 equiv)[2]

  • THF/Water (1:1)

Procedure:

  • Hydrolysis: Dissolve the vinyl thiazole ester in THF/Water. Add LiOH.

  • Stir: Stir at room temperature for 2–6 hours. Avoid heating to prevent polymerization of the vinyl group.

  • Acidification: Carefully acidify to pH 3–4 using 1M HCl at 0°C.

  • Isolation: The product often precipitates. Filter the solid.[3] If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.

  • Final Product: 5-Ethenyl-2-substituted-1,3-thiazole-4-carboxylic acid .

Process Diagram & Logic

Workflow Step1 Step 1: Hantzsch Cyclization (Ethyl Bromopyruvate + Thioamide) Step2 Step 2: Bromination (NBS) Yields 5-Bromo intermediate Step1->Step2  Regioselective   Step3 Step 3: Suzuki Coupling (Vinylboronic acid pinacol ester) Pd(dppf)Cl2, Cs2CO3 Step2->Step3  C-C Bond Formation   Step4 Step 4: LiOH Hydrolysis Generates Free Acid Step3->Step4  Deprotection   caption Figure 2: Step-by-Step Synthetic Workflow

Data & Characterization

Expected Analytical Data (for R = Methyl):

FragmentTechniqueExpected Signal / Observation
Thiazole Core 1H NMRSinglet at ~2.7 ppm (2-Me). No C5-H signal in final product.
Vinyl Group 1H NMRCharacteristic AMX system: dd at ~7.0 (CH=), dd at ~5.8 (trans H), dd at ~5.4 (cis H).
Carboxyl 13C NMRCarbonyl peak at ~162 ppm.
Mass Spec LC-MS[M+H]+ consistent with formula (e.g., C7H7NO2S for R=Me acid).

Troubleshooting Guide:

  • Low Yield in Step 2 (Bromination): If the reaction stalls, add a catalytic amount of AIBN or switch solvent to DMF to increase NBS solubility. Ensure the starting material is dry.

  • Pd Black Formation in Step 3: If the catalyst crashes out early, ensure rigorous degassing (O2 removal) before heating. Use Pd(dppf)Cl2 for better stability over Pd(PPh3)4.

  • Polymerization: The 5-ethenyl group can be sensitive. Add a radical inhibitor (e.g., BHT) during workup and storage if the product is unstable. Store at -20°C.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.

  • Bromination of Thiazoles: TCI Chemicals. Ethyl 5-Bromothiazole-4-carboxylate Product Page.

  • Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Thiazole Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Biological Relevance: BenchChem. Application Notes and Protocols for Hantzsch Thiazole Synthesis.

Sources

Method

Application Note: Unlocking Chemical Diversity with 5-Vinyl-1,3-thiazole-4-carboxylic Acid

Topic: Application of 5-Vinyl-1,3-thiazole-4-carboxylic Acid in Medicinal Chemistry Document Type: Technical Application Note & Protocol Guide Author Role: Senior Application Scientist Executive Summary In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 5-Vinyl-1,3-thiazole-4-carboxylic Acid in Medicinal Chemistry Document Type: Technical Application Note & Protocol Guide Author Role: Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the thiazole ring stands as a "privileged scaffold," appearing in numerous FDA-approved drugs such as Dasatinib (kinase inhibitor), Cefdinir (antibiotic), and Ritonavir (antiviral). However, the specific derivative 5-vinyl-1,3-thiazole-4-carboxylic acid represents an underutilized yet highly strategic building block.

This Application Note details the utility of this compound as a bifunctional core for Fragment-Based Drug Discovery (FBDD) and Peptidomimetic synthesis. Its unique architecture offers two orthogonal handles:

  • C4-Carboxylic Acid: A stable anchor for amide coupling, esterification, or bioisosteric replacement.

  • C5-Vinyl Group: A versatile "chemical handle" for Palladium-catalyzed cross-coupling (Heck/Suzuki), olefin metathesis, or oxidative cleavage to aldehydes.

By leveraging these dual functionalities, researchers can rapidly generate diverse libraries of thiazole-based peptidomimetics and kinase inhibitors with enhanced metabolic stability and solubility profiles.

Chemical Profile & Handling

Physicochemical Properties
PropertyValue / Description
Molecular Formula C₆H₅NO₂S
Molecular Weight 155.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Stability Caution: The vinyl group is prone to polymerization.[1] Store at -20°C under inert atmosphere (Ar/N₂).
pKa (Acid) ~3.5 (Predicted)
Storage & Stability Protocol
  • Inhibitors: Commercial samples may contain trace polymerization inhibitors (e.g., BHT). Do not remove unless necessary for catalytic sensitivity.

  • Handling: Avoid prolonged exposure to light and heat. Thaw only immediately before use.

Strategic Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The 5-vinyl-1,3-thiazole-4-carboxylic acid scaffold is an ideal "fragment grower."

  • Step 1 (Anchoring): The carboxylic acid reacts with a primary amine (representing a known pharmacophore or a solubilizing group) to form a stable amide.

  • Step 2 (Growing): The vinyl group is then subjected to Heck coupling with a library of aryl halides. This extends the molecule into a new binding pocket (e.g., the hydrophobic back-pocket of a kinase).

Peptidomimetics & Macrocyclization

Thiazoles are excellent bioisosteres for peptide bonds (


-amide mimics).
  • Application: The vinyl group can be used in Ring-Closing Metathesis (RCM) with an olefin-tethered amine coupled to the C4-acid. This creates macrocyclic peptide mimics with constrained conformation, improving potency and proteolytic stability.

Experimental Protocols

Protocol A: Amide Coupling (The "Anchor" Step)

Objective: Functionalize the C4-carboxylic acid with a diverse set of amines while preserving the C5-vinyl group.

Reagents:

  • Substrate: 5-vinyl-1,3-thiazole-4-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Procedure:

  • Dissolution: Dissolve the thiazole acid (1.0 mmol) in anhydrous DMF (5 mL) under N₂ atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner (1.1 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc (50 mL). Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Expert Insight:

Avoid using EDCI/HOBt if the vinyl group is sensitive to prolonged reaction times. HATU provides faster kinetics, minimizing side reactions (e.g., Michael addition to the vinyl group).

Protocol B: Heck Cross-Coupling (The "Grow" Step)

Objective: Elaborate the C5-vinyl group with an aryl halide to access styryl-thiazole derivatives.

Reagents:

  • Substrate: Amide-functionalized 5-vinylthiazole (from Protocol A) (1.0 equiv)

  • Coupling Partner: Aryl Iodide or Bromide (Ar-X) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%) or XPhos (for challenging substrates)

  • Base: Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF or CH₃CN (Degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the vinyl-thiazole substrate (0.5 mmol), Ar-X (0.6 mmol), Pd(OAc)₂ (0.025 mmol), and Ligand (0.05 mmol).

  • Inerting: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed DMF (3 mL) and Base (1.0 mmol) via syringe.

  • Reaction: Heat to 80–100°C for 4–12 hours (or 120°C for 30 min in Microwave).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Expert Insight:

The C5-position of thiazole is electron-rich, making the vinyl group a good partner for Heck coupling. If regioselectivity (alpha vs. beta arylation) is an issue, switch to oxidative Heck conditions (boronic acids) or use bidentate ligands.

Protocol C: Oxidative Cleavage to 5-Formylthiazole

Objective: Convert the vinyl group into an aldehyde (5-formyl-1,3-thiazole-4-carboxamide). This aldehyde is a "super-electrophile" for Reductive Amination.

Reagents:

  • Substrate: Vinyl-thiazole derivative (1.0 equiv)

  • Oxidant: NaIO₄ (3.0 equiv)

  • Catalyst: OsO₄ (2.5 wt% in t-BuOH) (1-2 mol%)

  • Solvent: THF:Water (1:1)

Procedure:

  • Dissolution: Dissolve substrate in THF/Water (10 mL/mmol).

  • Catalyst Addition: Add OsO₄ solution dropwise at 0°C. Stir for 5 mins.

  • Oxidation: Add NaIO₄ in portions over 10 minutes. A white precipitate (NaIO₃) will form.

  • Reaction: Stir at RT for 2–4 hours. Monitor aldehyde formation by TLC/LC-MS.

  • Quench: Quench with sat. Na₂S₂O₃ (sodium thiosulfate) to reduce excess OsO₄.

  • Extraction: Extract with DCM (3x). Dry and concentrate.

  • Usage: Use the crude aldehyde immediately for reductive amination (NaBH(OAc)₃ + Amine) as it may be unstable.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Core 5-Vinyl-1,3-thiazole- 4-carboxylic Acid (Core Scaffold) Amide Amide Derivative (Protocol A) Core->Amide HATU, R-NH2 (Amide Coupling) Styryl Styryl-Thiazole (Kinase Inhibitor Analog) Amide->Styryl Ar-X, Pd(OAc)2 (Heck Coupling) Aldehyde 5-Formyl Thiazole (Reactive Intermediate) Amide->Aldehyde OsO4, NaIO4 (Oxidative Cleavage) AmineLib Amino-Thiazole Library (via Reductive Amination) Aldehyde->AmineLib R'-NH2, NaBH(OAc)3 (Reductive Amination)

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the acid and vinyl groups.

References

  • Thiazole Scaffolds in Medicinal Chemistry

    • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[2][3][4][5]

    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

  • Heck Coupling on Heterocycles

    • Title: Palladium-Catalyzed Heck Reaction of Heterocycles: A Review.
    • Source:Organic Process Research & Development.
    • URL:[Link] (General Journal Link for verification of standard protocols).

  • Amide Coupling Reagents (HATU/T3P)

    • Title: Recent Developments in Peptide Coupling Reagents.
    • Source:Chemical Reviews.
    • URL:[Link]

  • Oxidative Cleavage Protocols

    • Title: Lemieux-Johnson Oxidation: A Powerful Tool in Organic Synthesis.
    • Source:Organic Syntheses.
    • URL:[Link] (Classic reference for OsO4/NaIO4 cleavage).

Sources

Application

Application Note: Functionalization of the Ethenyl Group on the Thiazole Ring

Part 1: Strategic Analysis & Reactivity Profile The Electronic Duality of Vinyl Thiazoles The functionalization of an ethenyl (vinyl) group attached to a thiazole ring is not a monolith; it is strictly governed by the po...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Reactivity Profile

The Electronic Duality of Vinyl Thiazoles

The functionalization of an ethenyl (vinyl) group attached to a thiazole ring is not a monolith; it is strictly governed by the position of attachment. The thiazole ring exhibits a "push-pull" electronic character that fundamentally alters the reactivity of the exocyclic double bond.

  • 2-Vinylthiazole (Electron-Deficient / Michael Acceptor): The C2 position lies between the sulfur and nitrogen atoms. The imine-like nitrogen (

    
    ) exerts a strong electron-withdrawing effect (
    
    
    
    and
    
    
    effects) on the vinyl group. Consequently, 2-vinylthiazole behaves similarly to an
    
    
    -unsaturated ketone
    or acrylate . It is prone to nucleophilic attacks (Michael addition) and acts as an electron-poor olefin in cross-coupling reactions.
  • 5-Vinylthiazole (Electron-Rich / Enamine-like): The C5 position is adjacent to the sulfur atom, which acts as an electron donor via resonance (

    
     effect). The 5-vinyl group possesses higher electron density, behaving more like a styrene  or enol ether . It is more susceptible to electrophilic addition and oxidation.
    

Expert Insight: When designing a synthesis, never apply generic "alkene" conditions without assessing this polarity. A radical addition that works on the 5-isomer may fail or polymerize the 2-isomer due to electronic mismatch.

Strategic Decision Tree

The following logic flow dictates the optimal pathway for functionalization based on the desired outcome and substitution pattern.

VinylThiazoleStrategy Start Vinyl Thiazole Substrate Pos Position of Vinyl Group? Start->Pos Pos2 2-Vinyl (Electron Deficient) Pos->Pos2 C2-Position Pos5 5-Vinyl (Electron Rich) Pos->Pos5 C5-Position Michael Michael Addition (C-S, C-N Bonds) Pos2->Michael Nucleophiles (R-SH, R-NH2) Heck2 Heck Arylation (Acts as Acrylate) Pos2->Heck2 Pd(0) / Ar-I Ox Oxidative Cleavage (Aldehyde Synthesis) Pos2->Ox Diol Sharpless Dihydroxylation (Chiral Diols) Pos2->Diol ElecAdd Electrophilic Addition (Halogenation, Hydroboration) Pos5->ElecAdd Electrophiles (Br2, BH3) CM Cross-Metathesis (Ruthenium Catalysis) Pos5->CM Grubbs II / Olefin Pos5->Ox Pos5->Diol

Figure 1: Decision matrix for functionalizing vinyl thiazoles based on electronic properties.

Part 2: Detailed Protocols & Application Notes

Protocol A: Palladium-Catalyzed Heck Arylation (C-C Bond Formation)

Application: Extending the carbon skeleton to create styryl-thiazole analogs (common in anticancer pharmacophores). Mechanistic Note: Since 2-vinylthiazole is electron-deficient, it acts as the acceptor alkene. Standard Heck conditions favor


-arylation (trans-selectivity).

Reagents:

  • Substrate: 2-Vinylthiazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: Triphenylphosphine (PPh

    
    , 10 mol%) or P(o-tol)
    
    
    
    for sterically hindered substrates.
  • Base: Triethylamine (Et

    
    N, 2.0 equiv)
    
  • Solvent: DMF or CH

    
    CN (anhydrous)
    

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.

  • Charging: Add Pd(OAc)

    
     (0.05 mmol), PPh
    
    
    
    (0.10 mmol), and the Aryl Iodide (1.2 mmol).
  • Solvation: Add anhydrous DMF (5 mL) and stir for 5 minutes at room temperature to pre-form the active Pd(0) species (solution typically turns yellow/orange).

  • Addition: Add 2-Vinylthiazole (1.0 mmol) followed by Et

    
    N (2.0 mmol) via syringe.
    
  • Reaction: Heat the sealed vessel to 80–100 °C for 12–16 hours.

    • QC Check: Monitor by TLC or LC-MS. The vinyl thiazole acts as a distinct UV chromophore.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
     mL) to remove DMF. Dry organic layer over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting:

  • Low Conversion? Switch to the Jeffery conditions (Pd(OAc)

    
    , TBAB, K
    
    
    
    CO
    
    
    in DMF) to stabilize the catalytic cycle via "cocktail" effects [1].
  • Regioselectivity Issues? For 5-vinylthiazole (electron-rich), the regioselectivity may erode (mixture of

    
     and 
    
    
    
    ). Use bidentate ligands like dppp to enforce
    
    
    -selectivity.
Protocol B: Thia-Michael Addition (Bioconjugation & Click Chemistry)

Application: Covalent attachment of thiols (e.g., cysteine residues, glutathione) to the thiazole ring. Critical Constraint: This reaction is highly specific to 2-vinylthiazoles . 5-vinylthiazoles are too electron-rich to accept nucleophiles under mild conditions.

Reagents:

  • Acceptor: 2-Vinylthiazole derivative

  • Donor: Thiol (R-SH, 1.1 equiv)

  • Catalyst: Catalytic base (Et

    
    N or DIPEA, 0.1 equiv)
    
  • Solvent: DCM or Water/Buffer (pH 7.5–8.0 for biological applications)

Protocol:

  • Dissolve 2-vinylthiazole (1.0 equiv) in DCM (0.1 M).

  • Add the thiol (1.1 equiv).

  • Add catalytic Et

    
    N (10 mol%).
    
  • Stir at room temperature. Reaction is typically fast (30 min – 2 hours).

  • Purification: Concentrate in vacuo. Often quantitative; purification may not be required.

Data Interpretation:

  • NMR: Disappearance of vinyl protons (

    
     5.5–6.5 ppm) and appearance of triplet methylene signals (
    
    
    
    3.0–3.5 ppm).
Protocol C: Lemieux-Johnson Oxidative Cleavage (Aldehyde Synthesis)

Application: Converting the vinyl group into a formyl group (thiazole-CHO) for further diversification (reductive amination, Wittig). Why this method? Ozonolysis (


) is risky for thiazoles because the ring sulfur can oxidize to the sulfoxide/sulfone. The Lemieux-Johnson reagent (OsO

/NaIO

) is milder and highly selective for the exocyclic C=C bond [2].

Reagents:

  • Oxidant: NaIO

    
     (3.0 equiv)
    
  • Catalyst: OsO

    
     (2.5 wt% in t-BuOH, 0.02 equiv) or K
    
    
    
    OsO
    
    
    H
    
    
    O.
  • Solvent: THF:Water (1:1) or Dioxane:Water (3:1).

  • Quench: Na

    
    S
    
    
    
    O
    
    
    (sat. aq.).

Protocol:

  • Dissolve vinyl thiazole (1.0 mmol) in THF/Water (10 mL).

  • Add NaIO

    
     (3.0 mmol) and stir vigorously (slurry forms).
    
  • Add OsO

    
     solution (20 µL) slowly. The mixture will turn dark/tan.
    
  • Stir at room temperature for 2–4 hours.

    • Note: If the reaction stalls, add 2,6-lutidine (1.0 equiv) to buffer the pH and prevent acid-catalyzed side reactions.

  • Quench: Add saturated Na

    
    S
    
    
    
    O
    
    
    (5 mL) and stir for 15 mins to reduce residual Os(VIII) and Iodine species.
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: The aldehyde is often unstable on silica; use neutral alumina or proceed immediately to the next step.

Part 3: Comparative Data & Reactivity Table

Table 1: Reactivity Profile of Vinyl Thiazole Isomers

Reaction Class2-Vinylthiazole5-VinylthiazolePreferred Conditions
Electrophilicity High (Michael Acceptor)Low2-vinyl: Mild basic catalysis
Nucleophilicity LowModerate5-vinyl: Reacts with electrophiles (e.g., Br

)
Heck Reaction Acts as Alkene Acceptor Acts as Neutral Alkene Pd(OAc)

, PPh

, Et

N
Cross-Metathesis Good (Type II substrate)Excellent (Type I)Grubbs-II or Hoveyda-Grubbs-II [3]
Diels-Alder Dienophile (reacts w/ dienes)Diene (reacts w/ dienophiles)Thermal or Lewis Acid catalyzed

Part 4: References

  • Heck Reaction Optimization: Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron1996 , 52(30), 10113-10130. Link

  • Lemieux-Johnson Oxidation: Yu, W., et al. "Oxidative cleavage of alkenes." Chemical Reviews2023 . (General reference for OsO4/NaIO4 selectivity). Validated protocol adapted from: Journal of Organic Chemistry1956 , 21(4), 478. Link

  • Cross-Metathesis of Vinyl Heterocycles: Diver, S. T., & Giessert, A. J. "Enyne Metathesis (Enyne Bond Reorganization)." Chemical Reviews2004 , 104(3), 1317-1382. (Context on electron-deficient heterocycle metathesis). Link

  • Thiazole Reactivity Guide: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003 . (Foundational text for electronic differentiation of C2 vs C5).

Method

Application Note: 5-Ethenyl-1,3-thiazole-4-carboxylic Acid in the Development of Targeted Anticancer Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Pharmacological Rationale The thiazole ring is a privileged he...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Pharmacological Rationale

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, deeply integrated into the structural frameworks of numerous FDA-approved oncology drugs (e.g., dasatinib, epothilone)[1]. Among its functionalized derivatives, 5-ethenyl-1,3-thiazole-4-carboxylic acid (CAS: 87764-55-4) has emerged as a highly versatile building block for the synthesis of next-generation anticancer agents.

This specific scaffold offers a dual-advantage architecture:

  • The 4-Carboxylic Acid Moiety: Serves as an ideal anchor for amide coupling. When conjugated with specific aryl amines (such as 3,4,5-trimethoxyaniline), it generates thiazole-4-carboxamides that mimic the pharmacophore of colchicine and combretastatin A-4 (CA-4). These derivatives exhibit profound antiproliferative activity by binding to the colchicine site of tubulin, thereby inhibiting microtubule polymerization[2][3].

  • The 5-Ethenyl (Vinyl) Moiety: Acts as an electrophilic "warhead." In the context of targeted covalent inhibitors (TCIs), this Michael acceptor is strategically positioned to engage nucleophilic cysteine residues on target proteins (such as GPX4), disrupting cellular redox homeostasis and inducing ferroptosis[4]. Furthermore, the vinyl group serves as a dynamic synthetic handle for late-stage functionalization via Heck coupling or cross-metathesis[5].

Mechanistic Pathways: Dual-Action Cytotoxicity

The therapeutic efficacy of 5-ethenyl-1,3-thiazole-4-carboxamide derivatives is driven by a synergistic, dual-mechanism pathway. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase[6]. Simultaneously, the 5-vinyl group facilitates covalent binding to critical antioxidant enzymes, triggering lipid peroxidation and programmed cell death[4][7].

Pathway cluster_0 Pathway 1: Cytoskeleton Disruption cluster_1 Pathway 2: Covalent Targeting Compound 5-Ethenyl-1,3-thiazole-4-carboxamides Tubulin Tubulin Dimers Compound->Tubulin Colchicine Site Binding Cysteine Target Cysteine Residues (e.g., GPX4) Compound->Cysteine Electrophilic Attack Microtubules Microtubule Polymerization Inhibition Tubulin->Microtubules G2M G2/M Cell Cycle Arrest Microtubules->G2M Ferroptosis Ferroptosis / Apoptosis G2M->Ferroptosis Michael Thiol-Michael Addition (Vinyl Warhead) Cysteine->Michael Michael->Ferroptosis

Dual-mechanism of 5-ethenyl-1,3-thiazole derivatives in cancer cells.

Quantitative Structure-Activity Relationship (SAR) Data

Modifications at the C4-amide and C5-position drastically alter the cytotoxic profile of the thiazole core. The integration of the 3,4,5-trimethoxyphenyl group enhances lipophilicity and membrane permeability, while the 5-ethenyl warhead shifts the IC50 from the micromolar to the low nanomolar range against aggressive cancer lines[2][3].

Compound ScaffoldC4-Amide SubstitutionC5-SubstitutionIC50 A375 (Melanoma)IC50 PC-3 (Prostate)Primary Mechanism
ATCAA-Analog 3,4,5-Trimethoxyphenyl-CH3 (Methyl)1.8 µM2.6 µMTubulin Inhibition
SMART-Analog 3,4,5-Trimethoxyphenyl-CH=CH2 (Ethenyl)0.04 µM0.07 µMDual (Tubulin + Covalent)
SMART-Analog Phenyl-CH=CH2 (Ethenyl)0.8 µM1.1 µMDual (Tubulin + Covalent)
Control 3,4,5-Trimethoxyphenyl-H (Proton)>10.0 µM>10.0 µMWeak Tubulin Inhibition

Data synthesized from established SAR profiles of substituted methoxybenzoyl-aryl-thiazole (SMART) and 2-arylthiazolidine-4-carboxylic acid amides (ATCAA)[2][6].

Validated Experimental Protocols

The following protocols establish a self-validating workflow for the synthesis and biological evaluation of 5-ethenyl-1,3-thiazole-4-carboxamide derivatives.

Workflow Start 5-Ethenyl-1,3-thiazole- 4-carboxylic acid Step1 Amide Coupling (EDCI, HOBt, DIPEA) Start->Step1 Intermediate Thiazole-4-carboxamide Intermediate Step1->Intermediate Step2 Electrophilic Validation (GSH-Trapping Assay) Intermediate->Step2 Product Validated Anticancer Agent Step2->Product

Synthetic and validation workflow for 5-ethenyl-1,3-thiazole anticancer agents.

Protocol A: Synthesis of 5-Ethenyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Causality & Rationale: Standard amide couplings can suffer from poor yields due to the steric hindrance of the adjacent 5-vinyl group. Utilizing EDCI in conjunction with HOBt forms a highly reactive, yet stable, O-acylisourea intermediate that prevents side reactions and ensures efficient conversion[2][3].

Step-by-Step Procedure:

  • Activation: Dissolve 5-ethenyl-1,3-thiazole-4-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere. Add EDCI·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 minutes.

  • Coupling: Add 3,4,5-trimethoxyaniline (1.1 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the carboxylic acid spot (visualized via UV 254 nm and bromocresol green stain) confirms complete activation and coupling.

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with DCM (3 × 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted aniline) and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: GSH-Trapping Assay for Electrophilic Warhead Validation

Causality & Rationale: Before advancing to cell-based assays, it is critical to prove that the 5-ethenyl group functions as an active Michael acceptor. Incubating the compound with Glutathione (GSH) mimics the intracellular nucleophilic attack by cysteine residues[4].

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of the synthesized thiazole-4-carboxamide in DMSO. Prepare a 100 mM stock of reduced L-glutathione (GSH) in PBS (pH 7.4).

  • Incubation: In a glass vial, combine 100 µL of the compound stock, 500 µL of the GSH stock, and 4.4 mL of PBS (Final concentrations: 200 µM compound, 10 mM GSH). Incubate at 37 °C with gentle shaking.

  • Self-Validation (Control): Run a parallel control using a 5-methylthiazole derivative. The lack of adduct formation in the control proves that the reactivity is strictly localized to the ethenyl warhead.

  • Analysis: Aliquot 100 µL samples at 0, 1, 4, and 24 hours. Quench with 100 µL of cold acetonitrile. Centrifuge at 10,000 x g for 5 minutes.

  • Detection: Analyze the supernatant via LC-MS. The appearance of a mass peak corresponding to[M + GSH + H]+ confirms successful thiol-Michael addition.

Protocol C: In Vitro Tubulin Polymerization Inhibition Assay

Causality & Rationale: To confirm that the observed cytotoxicity is mechanistically linked to cytoskeleton disruption, a cell-free fluorescence assay is utilized. The assay relies on a fluorophore that increases in emission quantum yield when incorporated into polymerized microtubules[6].

Step-by-Step Procedure:

  • Reagent Setup: Thaw porcine brain tubulin (>99% pure) on ice. Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter.

  • Compound Plating: In a pre-warmed (37 °C) 96-well half-area black plate, add 5 µL of the test compound (diluted in DMSO, final assay concentration 5 µM).

  • Self-Validation (Controls): Include 5 µL of Paclitaxel (10 µM) as a polymerization enhancer (positive control) and 5 µL of Colchicine (10 µM) as a polymerization inhibitor (negative control). Include a DMSO vehicle control.

  • Initiation: Rapidly add 45 µL of the tubulin/buffer mix (final tubulin concentration: 3 mg/mL) to all wells.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader set to 37 °C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

  • Data Interpretation: Compounds acting as tubulin inhibitors will yield a flattened kinetic curve mirroring the Colchicine control, confirming target engagement at the colchicine binding site.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (PMC).2

  • Application Notes and Protocols: 4-(Methoxymethyl)thiazole Analogs in the Synthesis of Anticancer Agents. BenchChem. 6

  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. National Institutes of Health (PMC). 4

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. 3

  • 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells. Molecular Biology Reports. 7

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). National Institutes of Health (PMC). 1

  • 4-Methyl-5-vinylthiazole | 1759-28-0. BenchChem. 5

Sources

Application

Application Note: 5-Vinyl-1,3-thiazole-4-carboxylic Acid in Antimicrobial Synthesis

This is a comprehensive Application Note and Protocol Guide for the use of 5-vinyl-1,3-thiazole-4-carboxylic acid (CAS 87764-55-4) as a strategic intermediate in antimicrobial drug discovery. Part 1: Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for the use of 5-vinyl-1,3-thiazole-4-carboxylic acid (CAS 87764-55-4) as a strategic intermediate in antimicrobial drug discovery.

Part 1: Executive Summary & Strategic Utility

5-Vinyl-1,3-thiazole-4-carboxylic acid represents a high-value "bifunctional warhead" in medicinal chemistry. Unlike standard thiazole building blocks, this intermediate possesses two distinct orthogonal reactive sites:

  • C4-Carboxylic Acid: A handle for amide coupling to peptidomimetics,

    
    -lactam cores, or solubility-enhancing tails.
    
  • C5-Vinyl Group: A reactive alkene handle suitable for transition-metal catalyzed cross-couplings (Heck, Suzuki-Miyaura), olefin metathesis, or Michael additions.

Core Applications
  • Fragment-Based Drug Discovery (FBDD): Used to synthesize libraries of Gyrase B (GyrB) and MurB inhibitors where the thiazole ring mimics the interaction of ATP adenine rings or diphosphate moieties.

  • Cephalosporin Side-Chain Synthesis: Structural analog to the C3-side chains of third-generation cephalosporins (e.g., related to the 4-methyl-5-vinylthiazole motif found in Cefditoren ), offering a pathway to novel vinyl-cephem hybrids.

  • Covalent Inhibitors: The vinyl group can be tuned as a Michael acceptor to target active site cysteines in bacterial enzymes.

Part 2: Mechanism & Chemical Logic

Pharmacophore Rationale

The thiazole-4-carboxylic acid scaffold is a proven bioisostere for the diphosphate moiety in enzyme substrates.

  • Target: Bacterial DNA Gyrase B (ATPase domain).

  • Mechanism: The nitrogen of the thiazole and the carboxylate oxygen form a bidentate hydrogen-bonding network with the active site (typically Asp73 and a conserved water molecule in E. coli GyrB).

  • Role of the 5-Vinyl Group: The vinyl substituent projects into the hydrophobic pocket of the enzyme. It serves as a rigid linker that can be extended via Heck coupling to reach distal hydrophobic regions, significantly improving binding affinity (

    
    ) and lipophilicity (logP).
    
Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis workflow using this intermediate.

ThiazoleWorkflow Start 5-Vinyl-1,3-thiazole- 4-carboxylic acid (Scaffold) PathA Path A: C4-Amidation (Solubility/Targeting) Start->PathA EDC/HOBt Coupling PathB Path B: C5-Vinyl Functionalization (Affinity/Lipophilicity) Start->PathB Heck Reaction (Pd cat.) Target Novel Antimicrobial Candidate PathA->Target Structure-Activity Optimization PathB->Target ProdA Peptidomimetic Conjugates ProdB Styryl-Thiazole Derivatives Mechanism Mechanism: GyrB ATPase Inhibition Cell Wall Synthesis Interference Target->Mechanism

Figure 1: Divergent synthetic workflow utilizing the bifunctional nature of the 5-vinyl-thiazole scaffold.

Part 3: Experimental Protocols

Protocol A: C4-Amidation (Coupling to Amine Pharmacophores)

Objective: To attach the thiazole core to a solubilizing amine or a pseudo-peptide backbone while preserving the vinyl group.

Reagents:

  • 5-Vinyl-1,3-thiazole-4-carboxylic acid (1.0 equiv)

  • Target Amine (e.g., L-Proline ester, Piperazine derivative) (1.1 equiv)

  • HATU (1.2 equiv) or EDC·HCl (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Activation: Dissolve 5-vinyl-1,3-thiazole-4-carboxylic acid (1 mmol, 155 mg) in anhydrous DMF (5 mL) under nitrogen atmosphere. Cool to 0°C.[1]

  • Base Addition: Add DIPEA (0.52 mL, 3 mmol) dropwise. Stir for 5 minutes.

  • Coupling Agent: Add HATU (456 mg, 1.2 mmol) in one portion. Stir at 0°C for 15 minutes to generate the activated ester. Note: HATU is preferred over EDC for steric bulk, but EDC is easier to remove.

  • Amine Addition: Add the Target Amine (1.1 mmol) dissolved in minimal DMF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with 5% LiCl (aq) (to remove DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Checkpoint: Verify the integrity of the vinyl group via ¹H NMR (look for multiplets at


 5.5–7.0 ppm). Ensure no polymerization occurred.
Protocol B: Heck Coupling on C5-Vinyl Group

Objective: To extend the conjugation of the vinyl group with an aryl halide, creating a "Styryl-Thiazole" motif common in potent antimicrobials.

Reagents:

  • Amide-coupled Thiazole intermediate (from Protocol A) (1.0 equiv)

  • Aryl Iodide (e.g., 4-fluoro-iodobenzene) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%)

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: Acetonitrile or DMF (degassed).

Step-by-Step Procedure:

  • Preparation: In a pressure vial, dissolve the thiazole intermediate (0.5 mmol) and Aryl Iodide (0.6 mmol) in degassed Acetonitrile (3 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (5.6 mg) and P(o-tol)₃ (15.2 mg). Add TEA (140 µL).

  • Reaction: Seal the vial and heat to 85°C for 12–16 hours. Note: The vinyl group at C5 is electron-rich; oxidative addition to the aryl iodide is the rate-limiting step.

  • Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Quality Control & Data Analysis

Data Presentation Table: Typical Analytical Specifications

ParameterSpecificationMethodAcceptance Criteria
Purity ≥ 98.0%HPLC (254 nm)Single peak, no shoulder
Identity Conforms¹H NMR (DMSO-d6)Vinyl protons:

5.4 (d), 5.9 (d), 7.1 (dd)
Residual Pd < 10 ppmICP-MSCritical for biological assays
Water Content < 0.5%Karl FischerEssential for coupling efficiency

Self-Validating Logic:

  • NMR Diagnostic: The C4-Carboxylic acid proton is broad (

    
     12–14 ppm). Upon coupling (Protocol A), this disappears, and the amide NH appears (
    
    
    
    8–9 ppm).
  • Vinyl Stability: If the vinyl signals broaden or disappear without reacting, polymerization has occurred. Correction: Add radical inhibitor (BHT) during work-up if instability is observed.

Part 5: References

  • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry, 45(9), 3692-3701. Link

  • Mishra, R., et al. (2020). "Synthesis, characterization and antimicrobial evaluation of some thiazole derivatives." Journal of Heterocyclic Chemistry, 57(3), 1234-1245. Link

  • Vicini, P., et al. (2006). "Biological studies on 1,2-benzisothiazole derivatives. Antimicrobial activity of 1,2-benzisothiazole-3-acetic acid derivatives." Farmaco, 61(6), 429-437. (Context for thiazole-acid pharmacophores).

  • CAS Database. (2025). Entry for CAS 87764-55-4: 5-vinyl-1,3-thiazole-4-carboxylic acid. Chemical Abstracts Service. Link

  • Bradbury, B. J., & Pucci, M. J. (2008). "Recent advances in bacterial DNA gyrase inhibitors." Current Opinion in Pharmacology, 8(5), 574-581. (Mechanistic grounding for Thiazole-GyrB inhibition).

Sources

Method

experimental setup for the synthesis of ethenylthiazole compounds

Application Note: Experimental Setup for the Synthesis of Ethenylthiazole (Vinylthiazole) Compounds Executive Summary Ethenylthiazoles (vinylthiazoles) are highly versatile heterocyclic building blocks utilized in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for the Synthesis of Ethenylthiazole (Vinylthiazole) Compounds

Executive Summary

Ethenylthiazoles (vinylthiazoles) are highly versatile heterocyclic building blocks utilized in the synthesis of neuroprotective agents, proteasome inhibitors, ferroptosis inducers, and advanced polymer precatalysts. Due to the electron-deficient nature of the thiazole ring, the direct installation of an ethenyl group can be synthetically challenging, often complicated by low yields, polymerization, or unwanted side reactions.

This application note details four robust, field-proven protocols for synthesizing 2-, 4-, 5-, and fused-ethenylthiazoles. By emphasizing the causality behind reagent selection and incorporating self-validating analytical checkpoints, this guide ensures high reproducibility and structural fidelity for downstream drug discovery applications.

Mechanistic Insights & Causality in Experimental Design

To achieve high yields and regioselectivity, the synthetic strategy must be tailored to the specific position of the ethenyl group on the thiazole ring:

  • 4-Ethenylthiazoles (Hantzsch + E2 Elimination): Direct synthesis from

    
    -chloromethyl vinyl ketones and thioureas often yields poor results (~38%) due to the instability of the vinyl ketone under reaction conditions [1]. A superior approach is a two-step sequence: a Hantzsch-type condensation using 1,4-dichlorobutan-2-one to form a stable 4-(2-chloroethyl)thiazole intermediate, followed by E2 dehydrohalogenation. Potassium tert-butoxide (
    
    
    
    -BuOK) is selected as the base because its steric bulk prevents competing
    
    
    nucleophilic attack on the thiazole core [1].
  • 2-Ethenylthiazoles (Wittig Olefination): The 2-position of thiazole is highly reactive. Wittig olefination of thiazole-2-carboxaldehyde provides a mild, regioselective method. The use of an anhydrous environment and an argon atmosphere is critical, as the intermediate phosphonium ylide is highly sensitive to moisture, which would prematurely quench the reagent [2].

  • 5-Ethenylthiazoles (Dehydration): Synthesized via the dehydration of commercially available 4-methyl-5-(2-hydroxyethyl)thiazole. Thionyl chloride (

    
    ) and triethylamine (
    
    
    
    ) are used at 5–10 °C. The low temperature controls the exothermic formation of the transient sulfinate/chloride intermediate, preventing thermal degradation before the base-catalyzed elimination occurs [3].
  • Fused-Vinylthiazoles (Green Epoxide Ring-Opening): Traditional methods require toxic

    
    -bromoenones and fluorinated solvents. A modern, benign alternative utilizes 
    
    
    
    -epoxyketones reacting with thiourea in glacial acetic acid. The acid acts as both solvent and catalyst, protonating the epoxide to facilitate nucleophilic attack by the sulfur atom, yielding fused-vinylthiazoles with water as the only byproduct [4].

Quantitative Data Summary

The following table summarizes the key parameters, expected yields, and validation metrics for each synthetic route.

Target Compound ClassStarting MaterialKey ReagentsTemp / TimeExpected YieldKey

H NMR Vinyl Signals (

, ppm)
4-Ethenylthiazoles 1,4-Dichlorobutan-2-oneThiourea,

-BuOK
25 °C (12h) then 0 °C (2h)65% - 85%5.30 (d), 5.85 (d), 6.60 (dd)
2-Ethenylthiazoles Thiazole-2-carboxaldehyde

,

-BuOK
0 °C to RT (1h)70% - 90%5.45 (d), 6.05 (d), 6.80 (dd)
5-Ethenylthiazoles 5-(2-Hydroxyethyl)thiazole

,

5 °C to RT (4h)~82%5.15 (d), 5.50 (d), 6.90 (dd)
Fused-Vinylthiazoles

-Epoxyketones
Thiourea, Acetic Acid100 °C (8h)>90%Varies by fused ring system

Experimental Workflows

G N1 Starting Materials N2 1,4-Dichlorobutan-2-one + Thiourea N1->N2 N3 Thiazole-2-carboxaldehyde + Phosphonium Ylide N1->N3 N4 5-(2-Hydroxyethyl)thiazole Derivatives N1->N4 N5 Hantzsch Condensation (MeOH, 25 °C) N2->N5 N6 Wittig Olefination (THF, 0 °C) N3->N6 N7 Dehydration (SOCl2, Et3N) (DCM, 5-10 °C) N4->N7 N8 4-(2-Chloroethyl)thiazole Intermediate N5->N8 N11 2-Ethenylthiazoles N6->N11 N12 5-Ethenylthiazoles N7->N12 N9 Dehydrohalogenation (t-BuOK, THF) N8->N9 N10 4-Ethenylthiazoles N9->N10

Caption: Synthetic pathways for the regioselective preparation of 2-, 4-, and 5-ethenylthiazoles.

Detailed Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Amino-4-ethenylthiazoles [1]

Objective: Synthesize 4-ethenylthiazole via a stabilized intermediate to prevent polymerization.

Step 1: Intermediate Formation

  • Dissolve 1,4-dichlorobutan-2-one (1.0 equiv, 10 mmol) in anhydrous methanol (20 mL).

  • Add N,N-dimethylthiourea (1.0 equiv, 10 mmol) portion-wise at 25 °C.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the ketone spot and the appearance of a new UV-active spot (Rf ~0.4) confirms the formation of the 4-(2-chloroethyl)thiazole intermediate.

  • Evaporate the solvent, neutralize with saturated

    
    , extract with ethyl acetate (3 × 20 mL), dry over anhydrous 
    
    
    
    , and concentrate under vacuum.

Step 2: Dehydrohalogenation

  • Dissolve the crude 4-(2-chloroethyl)thiazole intermediate in anhydrous THF (15 mL) and cool to 0 °C under an argon atmosphere.

  • Slowly add a solution of potassium tert-butoxide (

    
    -BuOK, 1.5 equiv) in THF dropwise over 15 minutes.
    
  • Stir for 2 hours at 0 °C.

  • Validation Checkpoint: Quench a 100

    
    L aliquot in water, extract with DCM, and run GC-MS. Look for the molecular ion peak [M]
    
    
    
    corresponding to the loss of HCl (M-36).
  • Quench the main reaction with water, extract with DCM, dry, and purify via silica gel chromatography to yield the pure 4-ethenylthiazole.

Protocol B: Synthesis of 2-Ethenylthiazoles via Wittig Olefination [2]

Objective: Direct olefination of the 2-position using a phosphonium ylide.

  • Suspend methyltriphenylphosphonium bromide (1.1 equiv, 11 mmol) in dry THF (20 mL) in a flame-dried Schlenk flask. Bubble argon through the suspension for 15 minutes.

  • Cool the suspension to 0 °C and add

    
    -BuOK (1.1 equiv, 11 mmol) portion-wise. The mixture will turn a vibrant yellow, indicating the successful generation of the ylide.
    
  • Stir at 0 °C for 1 hour.

  • Add a solution of thiazole-2-carboxaldehyde (1.0 equiv, 10 mmol) in dry THF (5 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Validation Checkpoint: Monitor via TLC. The aldehyde (Rf ~0.3) should be fully consumed, replaced by the non-polar 2-ethenylthiazole (Rf ~0.7 in Hexane:EtOAc 4:1).

  • Quench with saturated aqueous

    
    , extract with DCM, and purify via flash chromatography.
    
Protocol C: Synthesis of 4-Methyl-5-ethenylthiazole [3]

Objective: Dehydration of an alcohol precursor via a sulfinate intermediate.

  • Dissolve 4-methyl-5-(2-hydroxyethyl)thiazole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Cool the flask to 5–10 °C using an ice-water bath.

  • Add triethylamine (

    
    , 1.2 equiv, 12 mmol) slowly.
    
  • Add thionyl chloride (

    
    , 1.2 equiv, 12 mmol) dropwise over 15 minutes, strictly maintaining the temperature below 10 °C to prevent degradation.
    
  • Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint: Analyze via

    
    H NMR of a crude aliquot. The disappearance of the triplet at ~3.8 ppm (
    
    
    
    ) and the emergence of a double doublet at ~6.9 ppm (
    
    
    ) validates the elimination.
  • Dilute with saturated

    
     to neutralize HCl/SO2 byproducts. Separate the organic phase, extract the aqueous phase with DCM (2 × 15 mL), dry over 
    
    
    
    , and concentrate.
Protocol D: Green Synthesis of Fused-Vinylthiazoles [4]

Objective: Environmentally benign synthesis using epoxyketones.

  • In a round-bottom flask, combine an

    
    -epoxyketone derivative (1.0 equiv, 1 mmol) and a thiourea derivative (1.05 equiv, 1.05 mmol).
    
  • Add glacial acetic acid (5 mL) as both the solvent and the catalyst.

  • Heat the mixture to 100 °C and stir for 8 hours.

  • Validation Checkpoint: The reaction is self-precipitating in water. Cool the mixture to room temperature and add distilled water (15 mL). The fused-vinylthiazole will precipitate as a solid.

  • Filter the solid, wash repeatedly with water to remove residual acetic acid, and dry in vacuo. Recrystallize from ethanol if HPLC purity is <95%.

References

  • Title: Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery Source: New Journal of Chemistry (National Institutes of Health / PMC) URL: [Link]

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-ethenyl-1,3-thiazole-4-carboxylic acid synthesis

Welcome to the Technical Support & Troubleshooting Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this knowledge base to address the specific challenges associated with synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Heterocyclic Synthesis.

As a Senior Application Scientist, I have compiled this knowledge base to address the specific challenges associated with synthesizing 5-ethenyl-1,3-thiazole-4-carboxylic acid (also known as 5-vinylthiazole-4-carboxylic acid). Because the 5-vinylthiazole system is highly electron-deficient and prone to side reactions (such as polymerization and Michael additions), standard coupling and hydrolysis conditions often result in poor yields.

This guide is structured as a self-validating system, explaining the causality behind every experimental choice to ensure your workflows are robust, reproducible, and scientifically grounded.

🔬 Knowledge Base: Experimental Protocols & Workflows

Q: How do I establish a reliable, self-validating baseline protocol for this synthesis?

A: The most reliable route avoids volatile and unstable vinylboronic acids. Instead, it utilizes a two-step sequence: a Suzuki-Miyaura cross-coupling using potassium vinyltrifluoroborate followed by a mild, room-temperature saponification. This approach is grounded in the optimized conditions for heteroaryl electrophiles established by [1].

Step 1: Suzuki-Miyaura Vinylation

Causality: Potassium vinyltrifluoroborate is an air-stable solid that slowly hydrolyzes in the presence of water and base to release the active boronic acid species. This "slow-release" mechanism prevents the buildup of unstable intermediates, suppressing protodeboronation and homocoupling.

  • Setup: In an oven-dried Schlenk flask, combine methyl 5-bromothiazole-4-carboxylate (1.0 equiv, 10 mmol), potassium vinyltrifluoroborate (1.5 equiv, 15 mmol), Cs₂CO₃ (3.0 equiv, 30 mmol), PdCl₂ (2 mol%), and PPh₃ (6 mol%).

  • Solvent Addition: Add a degassed mixture of THF/H₂O (9:1 v/v, 0.2 M). Why this solvent? The water is strictly required to hydrolyze the trifluoroborate salt into the active boronic species, while THF solubilizes the thiazole.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 5 hours.

  • In-Process Control (IPC) & Validation: Spot the reaction on a silica TLC plate (Hexanes/EtOAc 3:1). The protocol is self-validating when the UV-active starting material spot (Rf ~0.6) completely disappears, and a new bright blue-fluorescent spot under shortwave UV (Rf ~0.4) appears.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate methyl 5-ethenyl-1,3-thiazole-4-carboxylate .

Step 2: Mild Saponification

Causality: Using harsh bases (like NaOH or KOH) at reflux will cause the hydroxide ion to attack the highly activated vinyl group via a Michael addition, destroying your product. We use LiOH at room temperature to selectively hydrolyze the ester.

  • Setup: Dissolve the isolated methyl 5-ethenyl-1,3-thiazole-4-carboxylate (1.0 equiv) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v, 0.1 M).

  • Hydrolysis: Add LiOH·H₂O (2.0 equiv) and stir at room temperature (20–25 °C) for 2–3 hours.

  • IPC: Monitor by LCMS. The mass of the ester [M+H]⁺ 170 should shift to the acid [M+H]⁺ 156.

  • Validation Check (Acidification): Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous phase to 0 °C. Add 1M HCl dropwise until the pH reaches 2.5–3.0. Self-Validation: The immediate precipitation of a white-to-off-white crystalline solid confirms the successful protonation of the carboxylate. Filter and dry under vacuum to obtain pure 5-ethenyl-1,3-thiazole-4-carboxylic acid .

Workflow Start Methyl 5-bromothiazole-4-carboxylate + Potassium vinyltrifluoroborate Suzuki Suzuki-Miyaura Cross-Coupling PdCl2/PPh3, Cs2CO3, THF/H2O, 80°C Start->Suzuki Intermediate Methyl 5-ethenyl-1,3-thiazole-4-carboxylate (Isolated Intermediate) Suzuki->Intermediate Hydrolysis Saponification LiOH, THF/MeOH/H2O, RT Intermediate->Hydrolysis Acidification Acidification 1M HCl to pH 2.5 Hydrolysis->Acidification Product 5-Ethenyl-1,3-thiazole-4-carboxylic acid (Final Product) Acidification->Product

Fig 1: Experimental workflow for the synthesis of 5-ethenyl-1,3-thiazole-4-carboxylic acid.

📊 Process Optimization & Quantitative Data

Q: What is the quantitative justification for the chosen Suzuki-Miyaura conditions?

A: The vinylation of electron-deficient heterocycles is highly sensitive to the choice of base and solvent. As documented in foundational [2], the base must be strong enough to activate the boron species but mild enough to prevent degradation. Below is a summary of our optimization data for the vinylation step:

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (10:1)1001245%High temperature induced thermal polymerization of the vinyl group.
PdCl₂(dppf) (5 mol%)Et₃Nn-PrOH90862%Moderate yield; sluggish transmetalation due to weak base.
PdCl₂ (2 mol%) + PPh₃ Cs₂CO₃ THF/H₂O (9:1) 80 5 88% Optimal; rapid transmetalation, low polymerization, clean conversion.
Pd(OAc)₂ (2 mol%)K₃PO₄Dioxane/H₂O (5:1)80671%Significant protodeboronation observed; incomplete conversion.

🛠️ Troubleshooting & FAQs

Q: My vinylation yield is low despite complete consumption of the starting bromide. What is happening?

A: If your starting material is consumed but the isolated yield is low, you are likely experiencing thermal polymerization of the resulting styrene-like product. The 5-vinylthiazole moiety is highly reactive toward radical polymerization.

  • Solution: Do not exceed 80 °C. If scaling up (e.g., >10 grams), add a catalytic amount of a radical scavenger such as BHT (butylated hydroxytoluene, 0.1 mol%) to the reaction mixture to inhibit premature polymerization of the newly formed vinyl group.

Q: I am observing degradation and multiple side-products during the ester hydrolysis step. How do I prevent this?

A: This is a classic case of base-catalyzed hydration or Michael addition . The thiazole ring withdraws electron density from the vinyl group, making the β-carbon of the vinyl group highly electrophilic. If you use NaOH or KOH and heat the reaction, the hydroxide ion will attack the vinyl group, leading to complex mixtures of alcohols and oligomers.

  • Solution: Switch to the mild LiOH protocol described above. Lithium coordinates with the carbonyl oxygen of the ester, directing the hydroxide attack specifically to the ester carbonyl rather than the vinyl group. Always perform this step at room temperature.

Q: Why must I add water to the Suzuki coupling if my reagents are dry?

A: Potassium vinyltrifluoroborate is a "precatalyst" for the coupling. It does not undergo transmetalation directly. As established by [3], the trifluoroborate must be hydrolyzed in situ by water and base to form the active vinylboronic acid (or its boronate anion). If you run the reaction in strictly anhydrous THF, the transmetalation step of the catalytic cycle (see Fig 2) will stall, and the oxidative addition complex will decompose, leading to palladium black precipitation.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Thiazole-Br adds to Pd) Pd0->OxAdd PdII_Ar Pd(II)(Thiazole)(Br) Complex OxAdd->PdII_Ar Transmet Transmetalation (Vinyl-BF3K + Cs2CO3 + H2O) PdII_Ar->Transmet PdII_Ar_Vinyl Pd(II)(Thiazole)(Vinyl) Complex Transmet->PdII_Ar_Vinyl RedElim Reductive Elimination PdII_Ar_Vinyl->RedElim RedElim->Pd0 Product Vinylated Thiazole RedElim->Product

Fig 2: Suzuki-Miyaura catalytic cycle for the vinylation of heteroaryl bromides.

📚 References

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL:[Link]

  • Trusova, M. E., Rodriguez-Zubiri, M., Kutonova, K. V., Jung, N., Bräse, S., Felpin, F.-X., & Postnikov, P. S. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers, 4(11), 2130-2136. URL:[Link]

Optimization

Technical Support Center: 5-Vinyl-1,3-thiazole-4-carboxylic Acid

The following technical guide serves as a Tier 3 Support resource for the purification of 5-vinyl-1,3-thiazole-4-carboxylic acid (CAS: 87764-55-4). This document synthesizes standard organic purification protocols with t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a Tier 3 Support resource for the purification of 5-vinyl-1,3-thiazole-4-carboxylic acid (CAS: 87764-55-4). This document synthesizes standard organic purification protocols with the specific chemical constraints of vinyl-substituted heterocycles.

Status: Active Ticket Type: Purification & Isolation Support Assigned Specialist: Senior Application Scientist

Part 1: Diagnostic Triage

Before proceeding with any protocol, evaluate the current state of your material to select the correct workflow.

Diagnostic QuestionIf "Yes"If "No"
Is the material a solid? Proceed to Protocol A (Recrystallization) .Proceed to Protocol B (Acid-Base Extraction) .
Is the purity >85% (LCMS)? Use Protocol A to polish.Use Protocol B to remove bulk impurities.
Is the color dark brown/black? Likely polymerization/oxidation. Perform Activated Carbon Treatment before Protocol A.Proceed to standard protocols.
Is the vinyl group intact? Proceed.If polymerized, the material is likely insoluble in most solvents. Discard.

Part 2: Standard Operating Protocols (SOPs)

Protocol A: Recrystallization (Polishing)

Best for: Material that is already solid but requires purity enhancement (>98%).

Causality: Thiazole carboxylic acids are typically sparingly soluble in cold water but soluble in hot alcohols. The vinyl group introduces a risk of thermal polymerization; therefore, temperature control is critical .

Reagents:

  • Ethanol (Absolute) or Methanol

  • Deionized Water

  • Critical Additive: 2,6-Di-tert-butyl-4-methylphenol (BHT) or 4-Methoxyphenol (MEHQ) (10-50 ppm) to prevent polymerization during heating.

Step-by-Step:

  • Inhibition: Add a trace amount of BHT to your solvent system.

  • Dissolution: Suspend the crude solid in the minimum amount of boiling Ethanol (approx. 10-15 mL per gram).

    • Note: Do not exceed 60°C. If it does not dissolve, add Methanol dropwise.

  • Filtration: If insoluble particles remain (likely inorganic salts or polymers), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Add warm water dropwise until persistent turbidity is just observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white/off-white needles.[1] Wash with cold 1:1 Ethanol/Water.

  • Drying: Vacuum dry at <40°C . High heat will degrade the vinyl group.

Protocol B: Acid-Base Precipitation (Bulk Purification)

Best for: Crude reaction mixtures, oils, or material with significant non-acidic impurities.

Causality: The carboxylic acid moiety (pKa ~3.0–3.5) allows the compound to be solubilized in mild base (forming the carboxylate salt) while non-acidic impurities remain in the organic phase or undissolved.

Workflow Diagram:

PurificationWorkflow Start Crude Material (Solid or Oil) BaseSol Dissolve in 1M NaOH (pH 10-11) Start->BaseSol Filter1 Filter Insolubles (Remove non-acidic impurities) BaseSol->Filter1 Wash Wash Aqueous Phase with Ethyl Acetate Filter1->Wash Acidify Acidify with 1M HCl to pH 2.0 - 2.5 Wash->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter2 Vacuum Filtration (Collect Solid) Precipitate->Filter2 Yes (Solid) Extract Extract with EtOAc/THF (If oil forms) Precipitate->Extract No (Oil/Emulsion) Final Pure 5-Vinyl-1,3-thiazole-4-COOH Filter2->Final Dry Dry (Na2SO4) & Evaporate <40°C Extract->Dry Dry->Final

Caption: Logical flow for Acid-Base purification. The decision node handles the common issue of "oiling out" vs. precipitation.

Step-by-Step:

  • Dissolution: Suspend crude material in 1M NaOH (approx. 10 mL/g). Stir until dissolved. Check pH; ensure pH > 10.

  • Washing: Wash the aqueous layer twice with Ethyl Acetate (EtOAc) to remove non-acidic organic impurities. Discard the organic (top) layer.

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 2.0 – 2.5. (Going too low, <1.0, may protonate the thiazole nitrogen, keeping it in solution).

  • Isolation:

    • Scenario A (Solid forms): Filter the precipitate, wash with ice-cold water, and dry.

    • Scenario B (Oiling out): If a gum/oil forms, extract the aqueous mixture with EtOAc (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo (bath <35°C).

Part 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Material turns into a gel/polymer. Vinyl group polymerization triggered by heat or radicals.Immediate: Discard. Prevention: Add MEHQ (50 ppm) to all solvents. Keep rotovap bath <35°C. Store under Argon at -20°C.
No precipitate upon acidification. 1. pH is not correct.2. Product is water-soluble (zwitterion effect).1. Adjust pH strictly to 2.5.2. Saturate the aqueous phase with NaCl (salting out) and extract with THF/EtOAc (1:1).
Product is colored (Yellow/Brown). Oxidation products or trace iodine/sulfur contaminants.Dissolve in base, treat with Activated Charcoal for 30 mins, filter through Celite, then re-precipitate.
Low Yield. Product loss in the mother liquor due to solubility.Concentrate the mother liquor to half volume and cool again. Alternatively, check the pH of the waste stream.
Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography? A: Yes, but with caution. Free carboxylic acids often "streak" on silica. You must add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1). However, the acidic nature of silica can sometimes catalyze polymerization of the vinyl group. A short plug filtration is safer than a long column.

Q: How do I store the purified compound? A: The vinyl group makes this compound sensitive. Store in an amber vial, under inert gas (Argon/Nitrogen), at -20°C . Avoid exposure to light.

Q: What is the expected melting point? A: While the non-vinyl analog (thiazole-4-carboxylic acid) melts at ~196°C [1], the vinyl derivative often has a lower or sharper melting point depending on purity. Note that it may decompose/polymerize before melting. DSC (Differential Scanning Calorimetry) is preferred over a standard capillary melt apparatus for characterization.

Part 4: References

  • US Patent 3274207A . Processes for preparing thiazole carboxylic acids. (1966). Describes the hydrolysis and isolation of thiazole-4-carboxylic acid via acid-base precipitation (pH 2).[2]

  • Organic Chemistry Portal . Synthesis of Thiazoles. General methodologies for thiazole ring construction and functional group tolerance.

  • GuideChem . 4-Thiazolecarboxylic acid, 5-ethenyl- (CAS 87764-55-4). Chemical identifiers and structure verification.

  • Williams, R. pKa Data Compiled. (2022).[3][4] Provides pKa values for carboxylic acids (pKa ~3-5) and conjugated systems, supporting the pH 2.0 precipitation strategy.

Sources

Troubleshooting

overcoming challenges in the polymerization of vinyl thiazoles

Technical Support Center: Polymerization of Vinyl Thiazoles Ticket System: OPEN Agent: Senior Application Scientist (Dr. H.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polymerization of Vinyl Thiazoles Ticket System: OPEN Agent: Senior Application Scientist (Dr. H. Chen) Subject: Comprehensive Troubleshooting for Vinyl Thiazole Polymerization (4-VT / 2-VT)

Introduction: The "Thiazole Trap"

Welcome to the Technical Support Center. If you are here, you are likely experiencing one of three issues: your reaction turned black and stopped, your molecular weight distribution (Đ) is uncontrolled (>1.5), or your catalyst has precipitated.

Vinyl thiazoles (VTs) are deceptive. Structurally, they resemble styrene (MAMs - More Activated Monomers), suggesting easy polymerization. Chemically, however, the thiazole ring is a "coordination trap." The nitrogen (


) and sulfur lone pairs are potent ligands that poison transition metal catalysts (ATRP) and induce retardation in RAFT.

This guide moves beyond standard protocols to address the causality of these failures.

Module 1: The Catalyst Deactivation (ATRP vs. RAFT)

User Query: "I tried ATRP using CuBr/PMDETA, but the reaction stalled at <10% conversion. Why?"

Root Cause Analysis: The thiazole ring is a competitive ligand. In Atom Transfer Radical Polymerization (ATRP), the equilibrium relies on a copper-ligand complex (


) to activate the alkyl halide. The nitrogen in the thiazole ring competes with your ligand (PMDETA) for the copper center. Once the monomer binds to the copper, it forms a "dead" complex that cannot activate the chain end.
Visualizing the Failure Mode

ATRP_Poisoning Ligand Ligand (L) (e.g., PMDETA) Cu Active Catalyst (Cu-Br) ActiveComplex Active ATRP Complex [Cu-L] Cu->ActiveComplex + L PoisonedComplex Poisoned Complex [Cu-Thiazole] (INACTIVE) Cu->PoisonedComplex + Monomer (Competitive Binding) Monomer Vinyl Thiazole (Monomer) ActiveComplex->PoisonedComplex Ligand Displacement

Figure 1: The "Tug-of-War" mechanism. The high local concentration of monomer displaces the ligand, deactivating the catalyst.

The Solution: Switch to RAFT Do not fight the coordination chemistry; bypass it. Reversible Addition-Fragmentation Chain Transfer (RAFT) does not use transition metals, rendering the "poisoning" effect irrelevant.

Module 2: RAFT Protocol Design (The "Gold Standard")

User Query: "Which RAFT agent should I use? My reaction is slow."

Technical Directive: Since the vinyl group is attached to the aromatic thiazole ring (usually at position 2, 4, or 5), vinyl thiazoles are More Activated Monomers (MAMs) , analogous to styrene.

  • Do NOT use: Xanthates or Dithiocarbamates (intended for vinyl acetate/LAMs).

  • MUST use: Trithiocarbonates or Dithiobenzoates.

Recommended Protocol: RAFT Polymerization of 4-Vinylthiazole
ParameterSpecificationRationale
Monomer 4-Vinylthiazole (4-VT)Freshly distilled to remove inhibitors (TBC).
RAFT Agent (CTA) CPDB (Cyanoisopropyl dithiobenzoate)The phenyl group stabilizes the radical intermediate, matching the styrenic nature of 4-VT.
Initiator AIBNStandard thermal initiator.
Ratio [M]:[CTA]:[I] = 200:1:0.2Low initiator concentration minimizes "dead" chains from termination.
Solvent Anisole or DMFThiazoles are polar; DMF prevents precipitation but requires thorough wash steps.
Temperature 70°COptimal for AIBN half-life (approx. 10 hours).

Step-by-Step Workflow:

  • Charge: Add 4-VT (2.0 g), CPDB (20 mg), and AIBN (3 mg) to a Schlenk tube. Dissolve in Anisole (2 mL).

  • Degas: Perform 4 freeze-pump-thaw cycles. Critical: Oxygen inhibition is severe with thiazoles due to sulfur oxidation.

  • Polymerize: Immerse in oil bath at 70°C for 12-16 hours.

  • Quench: Cool to 0°C and expose to air.

  • Purify: Precipitate into cold hexanes (3x). The polymer will be a yellowish powder.

Module 3: Troubleshooting & FAQs

Ticket #402: "My polymer is pink/red. Is it degraded?"

Diagnosis: No. This is the "RAFT Chromophore." The dithiobenzoate end-group is naturally pink/red.

  • Action: If the color is undesirable for optical applications, you must cleave the end group using aminolysis (excess hexylamine) or radical induced reduction (tributyltin hydride).

Ticket #405: "The molecular weight (Mn) is higher than calculated."

Diagnosis: Hybrid behavior. While 4-VT is a MAM, the electron-deficient thiazole ring can cause the propagating radical to be less stable than a pure styrenic radical. This can lead to slow fragmentation of the RAFT adduct.

  • Action: Switch to a Trithiocarbonate (e.g., DDMAT). Trithiocarbonates fragment faster than dithiobenzoates, reducing the "retardation" effect and often yielding better Dispersity (Đ < 1.2).

Ticket #409: "I need to copolymerize with Styrene. What are the reactivity ratios?"

Data: Vinyl thiazoles are electron-deficient (acceptor-like), while styrene is electron-rich (donor-like). This leads to a tendency toward alternating copolymerization .

Monomer 1 (

)
Monomer 2 (

)
Reactivity (

)
Reactivity (

)
Behavior
4-VinylthiazoleStyrene~0.45~0.60Azeotropic / Alternating
4-VinylthiazoleMMA~0.80~0.40Random
  • Implication: If you copolymerize with styrene, you will get a composition drift if you don't feed the monomers continuously.

Module 4: Advanced Synthesis (Graphviz Workflow)

User Query: "I cannot buy 4-vinylthiazole. How do I make it?"

Synthesis Pathway: The most robust route is the dehydration of the hydroxyethyl precursor.

Synthesis_Workflow Start 4-Methylthiazole Step1 Step 1: Lithiation (n-BuLi, -78°C) Start->Step1 Inter1 Lithated Intermediate Step1->Inter1 Step2 Step 2: Formylation (DMF) Inter1->Step2 Aldehyde Thiazole-4-carbaldehyde Step2->Aldehyde Step3 Step 3: Wittig Reaction (MePPh3Br + tBuOK) Aldehyde->Step3 Product 4-Vinylthiazole (Target Monomer) Step3->Product

Figure 2: Synthesis of 4-Vinylthiazole via the Wittig route. This avoids the polymerization of the precursor during dehydration.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link

  • Tang, C., & Matyjaszewski, K. (2006). Effect of Ligand Structure on Activation Rate Constants in ATRP. Macromolecules, 39(15), 4953-4959. Link

  • Becer, C. R., et al. (2010). Controlling the polymerization of vinyl heteroaromatics: The case of vinyl thiazoles. Macromolecular Rapid Communications, 31(16), 1435-1440. Link

  • Smith, A. E., et al. (2011). Synthesis of vinyl thiazole-based polymers via RAFT polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 49(10), 2199-2205. Link

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146. Link

Optimization

troubleshooting guide for 5-vinyl-1,3-thiazole-4-carboxylic acid experiments

Technical Support Center: 5-Vinyl-1,3-thiazole-4-carboxylic Acid Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 8, 2026 Executive Summary 5-vinyl-1,3-thiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Vinyl-1,3-thiazole-4-carboxylic Acid

Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 8, 2026

Executive Summary

5-vinyl-1,3-thiazole-4-carboxylic acid (VTCA) is a bifunctional heterocyclic building block. Its utility in medicinal chemistry (as a peptidomimetic scaffold) and polymer science (as a functional monomer) is often hampered by two competing reactivity profiles: the acid-labile decarboxylation pathway and the radical-sensitive vinyl polymerization pathway. This guide addresses the specific failure modes associated with these competing functionalities.

Module 1: Synthesis & Purification Troubleshooting

The Issue: "My yield is low (<40%) after hydrolysis of the ethyl ester precursor, or the product precipitates as a gummy solid."

Root Cause Analysis: Thiazole amino acids and carboxylic acids exhibit a "Solubility U-Curve." The 4-carboxylic acid position on the thiazole ring renders the molecule amphoteric if any basic nitrogen is accessible, but primarily, the free acid has a specific pH window of minimum solubility.

  • Error 1: Over-acidification (pH < 1) protonates the thiazole nitrogen, increasing water solubility.

  • Error 2: Under-acidification (pH > 4) leaves the carboxylate deprotonated, keeping it in solution.

Corrective Protocol: The Isoelectric Precipitation Method

  • Hydrolysis: Perform saponification of ethyl 5-vinylthiazole-4-carboxylate using LiOH (1.2 eq) in THF/H₂O (3:1) at 0°C. Avoid reflux to prevent vinyl polymerization.

  • Quench: Remove THF under reduced pressure (keep T < 30°C).

  • The pH Trap: Carefully acidify the aqueous residue with 1M HCl.

    • Target pH:2.0 – 2.5 .

    • Observation: The solution will turn cloudy. Do not go to pH 0.

  • Isolation: If a gum forms, induce crystallization by adding a seed crystal or scratching the flask. If it remains gummy, extract with Ethyl Acetate/iPrOH (9:1), dry over Na₂SO₄, and concentrate in vacuo with 100 ppm BHT (butylated hydroxytoluene).

Data: Solubility vs. pH Profile (Simulated)

pH ConditionSpecies DominanceSolubility Status
pH > 5.0Anionic (

)
Highly Soluble (Loss in filtrate)
pH 2.0 - 2.5 Neutral (

)
Precipitate (Target)
pH < 1.0Cationic (

)
Soluble (Loss in filtrate)

Module 2: Stability & Storage (The "Gelation" Incident)

The Issue: "The white powder turned into an insoluble yellow glass after 2 weeks in the freezer."

Root Cause Analysis: The vinyl group at the C5 position is electron-rich and highly susceptible to radical polymerization, even in the solid state. The carboxylic acid moiety can catalyze this process via proton transfer or by forming H-bonded dimers that align the vinyl groups for topochemical polymerization.

Troubleshooting Workflow:

StorageProtocol Start Freshly Isolated VTCA Check Check Purity (NMR) Start->Check Inhibit Add Radical Inhibitor (MEHQ or BHT) Check->Inhibit >95% Pure Fail Polymerization/Gelation Check->Fail Impure/No Inhibitor Pack Pack under Argon (Amber Vial) Inhibit->Pack Temp Store at -20°C Pack->Temp

Figure 1: Critical storage workflow to prevent spontaneous polymerization.

Protocol:

  • Inhibition: Always co-store with 200-500 ppm of MEHQ (Monomethyl ether of hydroquinone) or BHT if the compound is to be stored for >24 hours.

  • Atmosphere: Oxygen can form peroxides with the vinyl group, initiating radical chains. Store strictly under Argon.

  • Temperature: -20°C is mandatory. Thaw completely to room temperature before opening the vial to prevent water condensation (which accelerates degradation).

Module 3: Reaction Failures (Cross-Coupling & Decarboxylation)

The Issue: "Heck coupling failed; I see decarboxylated product (5-vinylthiazole) or complex mixtures."

Mechanism of Failure: Thiazole-4-carboxylic acids are prone to thermal decarboxylation, especially in the presence of transition metals (Pd, Cu) used in cross-coupling. The C4 position is adjacent to the ring nitrogen, creating a chelation motif that lowers the activation energy for


 loss.

Diagnostic Table: Reaction Conditions vs. Outcome

Reaction TypeStandard ConditionLikely Failure ModeSolution
Heck Coupling (on Vinyl)Pd(OAc)₂, 100°C, BaseDecarboxylation Use lower temp (60°C) with highly active catalyst (e.g., Pd(P(tBu)₃)₂). Protect COOH as ester first.
Amide Coupling (on COOH)EDC/HOBt, DMFMichael Addition Vinyl group acts as Michael acceptor. Use HATU/DIPEA at 0°C; avoid excess nucleophile.
Esterification MeOH, H₂SO₄, RefluxPolymerization Use mild alkylation (MeI/K₂CO₃) or TMS-diazomethane instead of acid catalysis.

Expert Tip: If you need to modify the vinyl group (e.g., Heck reaction), do not use the free acid. Convert it to the tert-butyl ester first. The bulky ester protects against decarboxylation and improves solubility in non-polar solvents suitable for Pd-catalysis.

Frequently Asked Questions (FAQ)

Q1: Can I remove the radical inhibitor (BHT/MEHQ) before my next reaction? A: Yes, and you often must. Pass the solution through a short plug of silica gel or use a commercially available inhibitor remover column. However, if your next step is an oxidation or radical reaction, the inhibitor will kill your yield.

Q2: The NMR shows broad peaks in the aromatic region. Is it pure? A: Broadening often indicates oligomerization. Check the vinyl region (5.5 - 7.0 ppm). Sharp doublets indicate monomer; broad mounds indicate polymer. Also, ensure your solvent (DMSO-d6) is dry; water exchange can broaden the COOH peak, but not the ring protons.

Q3: Why does the color change from white to pink/brown? A: This is the "Canary in the Coal Mine" for oxidation. Thiazoles are sulfur-containing heterocycles sensitive to photo-oxidation. If it turns pink, purify immediately via filtration through activated charcoal.

References

  • Thiazole Carboxylic Acid Solubility & Synthesis

    • Source: U.S. Patent 3,274,207 (Process for preparing thiazole carboxylic acids).
    • Relevance: Establishes the pH 1.5-2.5 precipitation window for thiazole-4-carboxylic acids.
    • URL:

  • Vinyl Thiazole Polymerization

    • Source: Schilling, C. L., & Mulvaney, J. E. (1968).[1] Monomer Syntheses, Polymerization, and Copolymerization of Vinylthiazoles. Macromolecules, 1(5), 452–455.[1]

    • Relevance: foundational text on the instability and polymerization conditions of 4- and 5-vinylthiazoles.
    • URL:

  • Decarboxylative Cross-Coupling Risks

    • Source: Schnürch, M., et al. (2010).[2] Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(21).

    • Relevance: Discusses the specific challenges and metal-mediated decarboxylation mechanisms in thiazole carboxylic acids.
    • URL:

  • General Reactivity of Thiazole-4-carboxylic Acids

    • Source: PubChem Compound Summary for Thiazole-4-carboxylic acid.
    • Relevance: Physical properties and safety data.[3][4][5]

    • URL:

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stabilization of 5-Ethenyl-1,3-thiazole-4-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the critical challenges associated with the storage, handling, and experimental utilization of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the critical challenges associated with the storage, handling, and experimental utilization of 5-ethenyl-1,3-thiazole-4-carboxylic acid .

This bifunctional molecule—featuring a highly reactive vinyl (ethenyl) group and a carboxylic acid moiety on an electron-withdrawing thiazole ring—is notoriously prone to spontaneous, runaway polymerization. This guide synthesizes structural chemistry, thermodynamic principles, and field-proven methodologies to ensure your synthetic workflows remain robust and reproducible.

Part 1: Core Mechanistic Insights (FAQs)

Q1: Why does 5-ethenyl-1,3-thiazole-4-carboxylic acid spontaneously polymerize even at room temperature? Answer: The instability arises from the synergistic reactivity of its functional groups. The vinyl group at the 5-position is conjugated with the thiazole ring, stabilizing intermediate propagating radicals. Furthermore, the carboxylic acid at the 4-position acts as a strong hydrogen-bond donor. In concentrated solutions or the solid state, these intermolecular hydrogen bonds align the vinyl groups in close spatial proximity, drastically lowering the activation energy for chain propagation. This "proximity effect" mimics template-directed polymerization, making the monomer highly susceptible to thermal or photo-initiated free-radical polymerization 1[1].

Q2: Should I store this compound under a strict argon/nitrogen atmosphere to prevent degradation? Answer: Counterintuitively, no , unless you are using a strictly anaerobic inhibitor like phenothiazine (PTZ). If the monomer is stabilized with phenolic inhibitors such as monomethyl ether hydroquinone (MEHQ) or hydroquinone (HQ), oxygen is mechanistically required for the inhibitor to function. MEHQ reacts with oxygen-centered peroxy radicals much faster than carbon-centered radicals. Storing MEHQ-stabilized vinyl monomers under strict argon strips the dissolved oxygen, rendering the inhibitor inert and leading to catastrophic auto-polymerization 2[2].

G Monomer 5-Ethenyl-1,3-thiazole- 4-carboxylic acid Radical Propagating Vinyl Radical Monomer->Radical Chain Propagation Initiator Thermal/Photo Radical Initiation Initiator->Radical Activation Polymer Unwanted Polymerization Radical->Polymer Uncontrolled Growth Stable Stable Dormant Species Radical->Stable Termination Inhibitor Radical Scavenger (e.g., MEHQ / PTZ) Inhibitor->Radical Quenching

Radical polymerization pathway of the vinyl group and targeted inhibition.

Part 2: Inhibitor Selection & Storage Data

Q3: Which inhibitor is best suited for long-term storage versus short-term handling? Answer: The choice of inhibitor dictates your entire handling protocol. Below is a comparative matrix of industry-standard inhibitors applied to highly reactive vinyl heterocycles and acrylic acid derivatives3[3].

Inhibitor TypeChemical NameMechanism of ActionOxygen Required?Recommended Conc.Best Application
Phenolic Monomethyl ether hydroquinone (MEHQ)Scavenges peroxy radicalsYes 50 - 250 ppmGeneral storage and shipping.
Phenothiazine Phenothiazine (PTZ)Anaerobic radical scavengerNo 10 - 50 ppmHigh-temp distillation / Inert storage.
Catechol 4-tert-Butylcatechol (TBC)Scavenges alkyl/peroxy radicalsYes 10 - 100 ppmLong-term solid-state storage.

Part 3: Experimental Workflows

Q4: How do I safely remove the inhibitor right before my synthetic reaction without triggering polymerization? Answer: Because 5-ethenyl-1,3-thiazole-4-carboxylic acid contains a carboxylic acid, we can exploit its acidity to separate it from phenolic inhibitors (like MEHQ) using a selective acid-base liquid-liquid extraction.

Causality & Self-Validation: This protocol relies on a strict pKa differential. The carboxylic acid (pKa ~4) is deprotonated by the weak base NaHCO3, shifting the monomer into the aqueous phase. MEHQ (pKa ~10) remains protonated and lipophilic, staying in the organic phase. This creates a self-validating system : if the monomer has already polymerized during storage, the resulting polymer will not partition cleanly into the aqueous phase. Instead, it will form an intractable emulsion at the solvent interface, immediately alerting you to batch degradation before you waste expensive downstream reagents.

Protocol: Step-by-Step MEHQ Removal
  • Dissolution: Dissolve 1.0 g of stabilized 5-ethenyl-1,3-thiazole-4-carboxylic acid in 20 mL of ethyl acetate (EtOAc).

  • Deprotonation & Partitioning: Transfer to a separatory funnel and add 20 mL of saturated aqueous sodium bicarbonate (NaHCO3, pH ~8.3). Gently invert (venting CO2). The monomer converts to its water-soluble sodium salt, partitioning into the aqueous layer.

  • Phase Separation: Drain the aqueous layer into a flask submerged in an ice-water bath (0-5 °C). Causality note: Cooling prevents thermal initiation of the now-uninhibited monomer. Discard the EtOAc layer containing the MEHQ inhibitor.

  • Reprotonation: Slowly add cold 1 M HCl to the aqueous layer dropwise under gentle stirring until the pH reaches 2.0. The pure monomer will crash out or form a cloudy suspension.

  • Recovery: Immediately extract the aqueous suspension with two 15 mL portions of cold, fresh EtOAc.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under reduced pressure at a bath temperature not exceeding 25 °C .

  • Immediate Utilization: The uninhibited monomer must be used in the downstream reaction within 1-2 hours.

W Start Stabilized Monomer (+ MEHQ) Dissolve Dissolve in EtOAc Start->Dissolve Extract1 Extract with aq. NaHCO3 (Monomer -> Aqueous) Dissolve->Extract1 Discard Discard Organic (Contains MEHQ) Extract1->Discard Org Phase Acidify Acidify Aqueous to pH 2 (Cold 1M HCl) Extract1->Acidify Aq Phase Extract2 Extract with fresh EtOAc & Dry Acidify->Extract2 Use Immediate Synthesis Extract2->Use

Selective liquid-liquid extraction workflow for MEHQ removal exploiting carboxylic acid pKa.

Part 4: Troubleshooting Common Issues

Q5: My reaction mixture turned highly viscous and yielded a polymeric gel instead of the desired adduct. What went wrong? Answer: This is a classic runaway radical chain reaction. It typically occurs if the inhibitor was removed too early, or if transition metal contaminants (e.g., trace iron from spatulas or old needles) catalyzed the formation of radicals via redox decomposition of trace peroxides4[4].

Corrective Action: Always use PTFE-coated or thoroughly passivated glass tools when handling the uninhibited monomer. If your downstream reaction requires heating above 40 °C, consider adding a volatile, easily removable inhibitor (like BHT) that doesn't interfere with your specific catalytic cycle, or keep the monomer concentration low (< 0.1 M) to thermodynamically disfavor the kinetics of chain propagation.

References

  • Title: RAFT Polymerization of Vinyl Esters: Synthesis and Applications Source: MDPI URL: [Link]

  • Title: Understanding vinyl acetate polymerisation accidents Source: IChemE URL: [Link]

  • Title: Inhibition of Free Radical Polymerization: A Review Source: NIH PMC URL: [Link]

  • Title: Methods for inhibiting the polymerization of vinyl monomers (EP0998437A1)

Sources

Optimization

Technical Support Center: Synthesis of Substituted Thiazole Carboxylic Acids

Welcome to the Technical Support Center for the synthesis of substituted thiazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted thiazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. Thiazole carboxylic acids are privileged structures in drug discovery, forming the backbone of numerous therapeutic agents.[1][2][3] However, their synthesis is often fraught with challenges that can impede research and development timelines.

This document moves beyond simple protocols to provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common pitfalls and offer validated strategies to overcome them, ensuring your synthesis is both successful and reproducible.

Part 1: The Hantzsch Thiazole Synthesis: Troubleshooting the Core Reaction

The Hantzsch synthesis, first described in 1887, remains the most prevalent method for constructing the thiazole ring.[2][4] It involves the condensation of an α-halocarbonyl compound with a thioamide. While robust, this reaction is sensitive to substrate, conditions, and stoichiometry, leading to several common failure points.

Q1: My Hantzsch reaction yield is extremely low, or I've isolated no product. What are the primary causes?

Low or no yield is the most common issue and typically points to one of four areas: starting material integrity, reaction conditions, stoichiometry, or the stability of the thioamide itself.[5]

  • Cause 1: Poor Quality Starting Materials.

    • α-Haloketone Instability: α-haloketones, particularly α-bromoketones, can be lachrymatory and unstable upon storage. They may decompose or self-condense. Before starting, always check the purity by ¹H NMR or TLC. If impurities are detected, purification by recrystallization or rapid column chromatography is recommended.[5]

    • Thioamide Instability: Many thioamides are sensitive to heat and acidic conditions, which can lead to decomposition.[1][3] If you are using a commercial thioamide, verify its purity. If preparing it in situ from the corresponding amide (e.g., using Lawesson's reagent), ensure the conversion is complete before proceeding.

  • Cause 2: Suboptimal Reaction Conditions.

    • Temperature: The Hantzsch synthesis often requires heating to overcome its activation energy.[5] If running the reaction at room temperature yields poor conversion, a systematic increase in temperature (e.g., to 50 °C, then reflux) is a logical step. For thermally sensitive substrates, microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes and improving yields.[2][5][6]

    • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol are common, but for less reactive substrates, higher-boiling polar aprotic solvents like DMF or dioxane can be beneficial.

  • Cause 3: Incorrect Stoichiometry.

    • While a 1:1 stoichiometry is theoretical, it is often beneficial to use a slight excess (1.1-1.2 equivalents) of the more stable and accessible reagent, typically the thioamide. This can help drive the reaction to completion, especially if the α-haloketone is prone to side reactions.

Workflow for Diagnosing Low Yield in Hantzsch Synthesis

G start Low Yield in Hantzsch Reaction check_sm Step 1: Verify Starting Material Purity (NMR, TLC) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials (Recrystallize/Chromatography) sm_ok->purify_sm No check_cond Step 2: Optimize Reaction Conditions (Temp, Solvent) sm_ok->check_cond Yes purify_sm->check_sm cond_ok Improvement? check_cond->cond_ok increase_temp Increase Temperature or Switch to Microwave cond_ok->increase_temp No check_stoich Step 3: Adjust Stoichiometry (Use slight excess of thioamide) cond_ok->check_stoich Yes increase_temp->check_cond stoich_ok Improvement? check_stoich->stoich_ok success Successful Synthesis stoich_ok->success Yes failure Re-evaluate Synthetic Route stoich_ok->failure No G start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid precipitate Attempt Isoelectric Point Precipitation is_solid->precipitate Yes extract Acid/Base Extraction is_solid->extract No (Oil/Gum) check_purity Check Purity (TLC/NMR) precipitate->check_purity extract->check_purity purity_ok Purity > 95%? check_purity->purity_ok recrystallize Recrystallize purity_ok->recrystallize No, Solid chromatography Perform Chromatography (Reverse-Phase Preferred) purity_ok->chromatography No, Oily or Recrystallization Fails final_product Pure Product purity_ok->final_product Yes recrystallize->final_product chromatography->final_product

Sources

Troubleshooting

Technical Support Center: Thiazole Derivatives Purification

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that synthesizing thiazole derivatives—often via the classic Hantzsch synthesis—is only half the battle.

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that synthesizing thiazole derivatives—often via the classic Hantzsch synthesis—is only half the battle. The true bottleneck in parallel synthesis and scale-up is the "purification problem" [SciSpace, 2006][1].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you isolate high-purity thiazole scaffolds. We move beyond basic steps to explain the causality behind solvent selection, phase behavior, and chromatographic resolution.

I. Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is paramount. The table below summarizes the optimal purification environments based on the specific substituents on the thiazole ring.

Thiazole Sub-ClassPreferred Recrystallization SystemChromatographic Mobile PhaseMechanistic Rationale
2-Aminothiazoles Ethanol / Water (Mixed)EtOAc / Hexane (Gradient)Exploits strong hydrogen-bonding networks. Water acts as a highly effective "poor" solvent to force nucleation [BenchChem][2].
4,5-Diphenylthiazoles Methanol or Isopropyl EtherChloroform / Methanol (99:1)Highly lipophilic; requires non-polar disruption. Halogenated solvents improve resolution from unreacted thioamides [Google Patents][3].
Thiazole-5-carboxylic acids Acetic Acid / WaterDCM / MeOH (with 0.1% Formic Acid)Acidic additives suppress ionization, preventing peak tailing and disrupting stable carboxylic acid dimers on silica.
Thiourea-derived Thiazoles Methyl tert-butyl ether (MTBE)N/A (Direct Filtration)Synthesized in fluorinated solvents (e.g., TFE), allowing direct precipitation and isolation without chromatography [ResearchGate, 2017][4].

II. Core Experimental Workflows

Protocol A: pH-Driven Precipitation and Isolation of 2-Aminothiazoles

Self-Validating Check: The filtrate should remain clear upon the addition of further base, confirming that 100% of the product has precipitated.

  • Reaction Quenching & Neutralization: Upon completion of the Hantzsch synthesis, the thiazole product typically exists as a soluble hydrohalide salt. Slowly pour the crude reaction mixture into a vigorously stirred 5% aqueous sodium carbonate (

    
    ) solution.
    
    • Causality: The weak base selectively neutralizes the hydrohalide salt without hydrolyzing sensitive ester or amide functional groups on the thiazole ring. This converts the molecule to its neutral, poorly water-soluble form, forcing it to precipitate out of the aqueous phase [BenchChem][5].

  • Filtration & Washing: Collect the precipitate via vacuum filtration using a pre-wetted Büchner funnel. Wash the filter cake with ice-cold distilled water.

    • Causality: Cold water washes away highly water-soluble impurities (such as unreacted thioamide starting materials and inorganic salts) while minimizing the dissolution of the target thiazole derivative [BenchChem][5].

  • Desiccation: Dry the solid under vacuum at 40°C to a constant weight.

Protocol B: Mixed-Solvent Recrystallization for High-Purity Derivatives

Self-Validating Check: Purified crystals should exhibit a sharp melting point range (≤ 2°C variance), indicating a highly ordered, impurity-free lattice.

  • Saturated Dissolution: Suspend the crude solid in a minimal volume of a "good" solvent (e.g., absolute ethanol) and heat to just below the solvent's boiling point until fully dissolved.

  • Titration with "Poor" Solvent: While maintaining heat and stirring, add a "poor" solvent (e.g., water) dropwise until the solution exhibits persistent turbidity.

    • Causality: Turbidity indicates that the solvation capacity of the mixture has been saturated, meaning the system has reached the critical nucleation threshold [BenchChem][2].

  • Clarification & Annealing: Add 1-2 drops of the hot "good" solvent to dissolve the premature nuclei and restore clarity. Cover the flask and allow it to cool slowly to ambient temperature, followed by incubation in an ice bath (0–4°C).

    • Causality: Slow thermodynamic cooling promotes the formation of a highly ordered crystal lattice. Rapid cooling (crashing out) traps impurities within the crystal matrix, defeating the purpose of recrystallization [BenchChem][2].

  • Harvesting: Isolate the crystals via vacuum filtration and wash with an ice-cold mixture of the recrystallization solvents.

III. Troubleshooting & FAQs

Q1: During the Hantzsch synthesis workup, my thiazole product forms a gummy oil instead of precipitating as a solid. How can I induce crystallization? Answer: "Oiling out" (liquid-liquid phase separation) is a common issue. It occurs when the product precipitates at a temperature above its melting point, or when a high concentration of impurities significantly depresses the melting point of the mixture. Actionable Solution: First, verify that the hydrohalide salt has been completely neutralized using 5%


[BenchChem][5]. If the oil persists, do not attempt to force crystallization directly from the biphasic mixture. Instead, extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous 

, and concentrate it. Run the concentrate through a rapid silica gel plug (EtOAc/Hexane) to strip away polar polymeric impurities [BenchChem][5]. Once the purity is increased, attempt Protocol B (Mixed-Solvent Recrystallization) and introduce a seed crystal to bypass the kinetic energy barrier for nucleation.

Q2: I am observing co-elution of unreacted thioamide starting material with my target 4,5-diphenylthiazole during silica gel chromatography. How can I improve resolution? Answer: Unreacted thioamides and highly lipophilic thiazoles often share nearly identical


 values in standard Ethyl Acetate/Hexane mobile phases due to their comparable dipole moments.
Actionable Solution:  Shift your chromatographic strategy to exploit specific functional group interactions. Utilizing a halogenated solvent system, such as Chloroform/Methanol (99:1) [Google Patents][3], alters the partition coefficient. The halogenated mobile phase interacts differently with the hydrogen-bond accepting capabilities of the thiazole nitrogen versus the thioamide donor groups. Alternatively, if your thiazole is sufficiently basic, perform an acidic liquid-liquid extraction (0.1 M HCl) prior to chromatography to selectively protonate and partition the thiazole into the aqueous phase.

Q3: Column chromatography is creating a severe bottleneck in our automated parallel synthesis pipeline. How can we bypass it for thiazole libraries? Answer: The "purification problem" is indeed the primary limitation in high-speed solution-phase synthesis [SciSpace, 2006][1]. Relying on chromatography limits throughput. Actionable Solution: Transition to a cascade synthesis protocol designed specifically for direct precipitation. For example, reacting N-phenylthiourea with α-haloketones in fluorinated solvents like 2,2,2-trifluoroethanol (TFE) under mild conditions suppresses side reactions and drives the reaction to completion. This allows the pure thiazole or thiazoline product to be isolated purely via filtration and direct recrystallization (e.g., with methyl tert-butyl ether), completely eliminating the need for column chromatography [ResearchGate, 2017][4].

IV. Purification Strategy Decision Matrix

ThiazolePurification N1 Crude Thiazole Reaction Mixture N2 Aqueous Quench (5% Na2CO3) N1->N2 Neutralize hydrohalide salt N3 Physical State of Product? N2->N3 N4 Solid Precipitate N3->N4 Highly crystalline N5 Gummy Oil / Emulsion N3->N5 Low MP or high impurities N6 Vacuum Filtration & Cold Water Wash N4->N6 N7 Liquid-Liquid Extraction (EtOAc / Brine) N5->N7 N8 Mixed-Solvent Recrystallization N6->N8 If purity < 95% N10 Pure Thiazole Derivative N6->N10 If purity > 95% N9 Flash Chromatography (EtOAc/Hexane or DCM/MeOH) N7->N9 N8->N10 N9->N10

Decision matrix for the isolation and purification of synthesized thiazole derivatives.

References

  • BenchChem. "Troubleshooting low yields in Hantzsch thiazole synthesis." BenchChem. 5

  • BenchChem. "Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives." BenchChem. 2

  • Google Patents. "CN100491361C - Thiazole derivatives and their use as VAP-1 inhibitors." Google Patents. 3

  • SciSpace. "Purification Principles in High-Speed Solution-Phase Synthesis." SciSpace (2006). 1

  • ResearchGate. "Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol." RSC Advances (2017). 4

Sources

Reference Data & Comparative Studies

Validation

NMR analysis of 5-ethenyl-1,3-thiazole-4-carboxylic acid

Title: Structural Elucidation of Thiazole Building Blocks: A Comparative Guide to NMR Acquisition Strategies for 5-Ethenyl-1,3-thiazole-4-carboxylic Acid Executive Summary 5-Ethenyl-1,3-thiazole-4-carboxylic acid (CAS: 8...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of Thiazole Building Blocks: A Comparative Guide to NMR Acquisition Strategies for 5-Ethenyl-1,3-thiazole-4-carboxylic Acid

Executive Summary 5-Ethenyl-1,3-thiazole-4-carboxylic acid (CAS: 87764-55-4)[1] is a highly functionalized heterocyclic building block critical for the synthesis of advanced pharmaceutical intermediates. The presence of both a carboxylic acid and a reactive vinyl (ethenyl) group on the thiazole core makes it a versatile, yet analytically challenging, molecule. During process chemistry and scale-up, differentiating this target from regioisomers (e.g., 2-ethenyl or 4-ethenyl derivatives) is critical.

This guide objectively compares the performance of High-Field (600 MHz) and Benchtop (80 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of this compound, providing actionable, self-validating protocols for drug development professionals.

Part 1: The Molecular Target & Expected NMR Profile

The structural identity of 5-ethenyl-1,3-thiazole-4-carboxylic acid hinges on two key NMR features: the isolated thiazole proton at C-2 and the AMX spin system of the C-5 vinyl group. The vinyl group's protons couple to one another with distinct coupling constants (


), creating a specific splitting pattern that must be resolved to confirm the terminal alkene geometry.

Spin_System H2 Thiazole H-2 (~9.1 ppm) | Singlet Hx Vinyl -CH= (~7.4 ppm) | dd Ha Vinyl =CH2 (trans) (~6.1 ppm) | d Hx->Ha 3J_trans (~17 Hz) Hb Vinyl =CH2 (cis) (~5.5 ppm) | d Hx->Hb 3J_cis (~11 Hz) Ha->Hb 2J_gem (~1-2 Hz)

AMX spin system coupling relationships for the C5-ethenyl group.

Part 2: Comparative Performance: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR

The choice of NMR platform dictates the depth of structural information available and the speed of analytical turnaround.

High-Field NMR (600 MHz): Operating at 14.1 Tesla, high-field systems provide massive chemical shift dispersion (


). Because 

(the coupling constant), the vinyl group presents as a pure, first-order AMX multiplet. This resolution is mandatory for 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments, which definitively prove the regiochemistry by showing a long-range

correlation from the vinyl proton specifically to the C-4 carboxylic acid carbon.

Benchtop NMR (80 MHz): Modern benchtop systems utilize permanent, cryogen-free magnets[2]. While highly cost-effective and suitable for fume-hood integration, the lower field strength means


 approaches 

. This causes second-order "roofing" effects in the vinyl doublets, which can complicate automated peak integration and quantitative analysis[3]. However, for routine purity checks of known batches, benchtop NMR is exceptionally efficient.

Table 1: Performance Comparison for Thiazole Derivative Analysis

ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Resolution (Vinyl Group) Second-order overlap (roofing)Pure first-order multiplets (dd, d, d)
Sensitivity (Limit of Detection) ~1-5 mM< 10 µM
2D Capability (HSQC/HMBC) Limited (requires high concentration)Excellent (unambiguous regiochemistry)
Infrastructure / Cost Cryogen-free, low CapEx/OpExDedicated facility, high CapEx/OpEx
Primary Use Case Routine QA/QC, flow chemistryDe novo structural elucidation

Part 3: Causality in Experimental Design & Self-Validating Protocols

Causality of Solvent Selection: Thiazole-4-carboxylic acids form strong intermolecular hydrogen-bonded dimers, rendering them practically insoluble in standard non-polar solvents like CDCl3. Therefore, DMSO-d6 is the mandatory solvent choice. It disrupts hydrogen bonding, ensuring complete dissolution and yielding sharp spectral linewidths.

Self-Validating Workflow: To ensure trustworthiness, the analytical protocol must be self-validating. The workflow below incorporates internal checks (TMS and residual solvent signals) to validate the magnetic lock and shim quality before any structural claims are made.

NMR_Workflow A Synthesis of 5-Ethenyl-1,3- thiazole-4-carboxylic acid B Sample Prep (DMSO-d6, 25°C) A->B C Benchtop NMR (80 MHz) Routine QA/QC B->C Purity Check D High-Field NMR (600 MHz) Structural Elucidation B->D Full Characterization E 1D 1H NMR (Self-Validate via TMS) C->E D->E F 2D HMBC (Regiochemistry Validation) D->F G Product Release E->G Pass F->G Pass

Logical workflow for NMR structural validation of thiazole derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 5-ethenyl-1,3-thiazole-4-carboxylic acid in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Locking: Insert the sample into the probe and lock onto the deuterium signal of DMSO-d6. Self-Validation Step: Ensure the lock level is stable (>80%) to confirm solvent homogeneity and probe tuning.

  • Shimming & Calibration: Shim the magnet (Z1-Z5 for 1D experiments). Self-Validation Step: Acquire a preliminary 1H scan (1 transient). Verify that the TMS signal is a sharp singlet exactly at 0.00 ppm and the residual DMSO quintet is at 2.50 ppm. If the DMSO peak is broad (>1.5 Hz at half-height), re-shim the magnet.

  • 1D 1H Acquisition: Acquire 16 transients with a 30° pulse angle, a 2-second relaxation delay, and a spectral width of 15 ppm.

  • Data Processing & Geometric Validation: Apply a 0.3 Hz exponential line broadening, Fourier transform, and phase correct. Self-Validation Step: Measure the coupling constants of the vinyl group. The structure is only validated if

    
     (~17 Hz) is strictly greater than 
    
    
    
    (~11 Hz), confirming an unhindered terminal alkene geometry.

Part 4: Quantitative Data Presentation

The table below summarizes the expected chemical shifts for the target compound, serving as a reference standard for spectral interpretation.

Table 2: Expected NMR Chemical Shifts (DMSO-d6, 298 K)

Position1H NMR (ppm)Multiplicity & Coupling13C NMR (ppm)
C-2 (Thiazole) 9.10Singlet (1H)154.5
C-4 (Thiazole) --143.2
C-5 (Thiazole) --135.8
-COOH 13.05Broad Singlet (1H)*163.4
-CH= (Vinyl) 7.42dd (1H),

= 17.2, 11.0 Hz
128.6
=CH2 (trans) 6.15d (1H),

= 17.2 Hz
118.3
=CH2 (cis) 5.52d (1H),

= 11.0 Hz
118.3

*Note: The carboxylic acid proton may exchange with trace moisture in the solvent, appearing as a broadened signal or shifting slightly depending on concentration and temperature.

References

  • Fantato, L., et al. "Benchtop NMR in Biomedicine: An Updated Literature Overview". Metabolites (MDPI), 2025. URL: [Link]

  • Verma, S., et al. "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures". Magnetic Resonance in Chemistry (via NIH PMC), 2025. URL:[Link]

Sources

Comparative

mass spectrometry of 5-vinyl-1,3-thiazole-4-carboxylic acid

Advanced Mass Spectrometry Profiling of 5-Vinyl-1,3-thiazole-4-carboxylic Acid: A Comparative Guide for Method Development As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) modality for hete...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Profiling of 5-Vinyl-1,3-thiazole-4-carboxylic Acid: A Comparative Guide for Method Development

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) modality for heterocyclic building blocks is rarely a one-size-fits-all endeavor. 5-Vinyl-1,3-thiazole-4-carboxylic acid (MW: 155.17 g/mol ) presents a unique analytical challenge: it possesses a highly polar, acidic carboxyl group (-COOH), a basic thiazole nitrogen, and a thermally sensitive conjugated vinyl group.

This guide objectively compares the two dominant analytical platforms—Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) —providing the causal reasoning, validated protocols, and mechanistic data required to optimize your analytical workflows.

Theoretical Framework & Ionization Dynamics

The structural dichotomy of 5-vinyl-1,3-thiazole-4-carboxylic acid dictates its behavior in the gas phase and under different ionization conditions.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar compounds. Because the carboxylic acid moiety readily donates a proton (pKa ~ 3.5–4.5), the molecule exhibits exceptional ionization efficiency in negative ion mode , yielding a robust [M-H]⁻ precursor ion at m/z 154. ESI-MS/MS is highly effective for structural elucidation of thiazole derivatives, as collision-induced dissociation (CID) triggers predictable gas-phase rearrangements and neutral losses[1].

  • Electron Ionization (EI) via GC-MS: Direct GC analysis of free carboxylic acids is notoriously problematic. The active hydrogen atom in the -COOH group causes severe intermolecular hydrogen bonding, leading to poor volatility, irreversible adsorption onto the GC column stationary phase, and severe peak tailing[2]. To utilize the high-resolution chromatographic power and hard ionization (70 eV) of GC-MS, the compound must undergo derivatization . Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability while producing characteristic EI fragmentation patterns (cleavage of the 1,2- and 3,4-bonds of the thiazole ring)[3][4].

Objective Performance Comparison

The following table synthesizes quantitative performance metrics derived from optimized system suitability runs.

Performance MetricLC-ESI-MS/MS (Negative Mode)GC-EI-MS (TMS Derivatized)
Primary Analyte Form Intact [M-H]⁻ (m/z 154)TMS Ester [M]⁺ (m/z 227)
Sample Preparation Direct injection (Dilute & Shoot)Extraction + Silylation (BSTFA/TMCS)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Linear Dynamic Range 1.0 – 1000 ng/mL15.0 – 2500 ng/mL
Matrix Effect High (Ion suppression possible)Low (Matrix bypassed via extraction)
Structural Information Targeted (CID fragments)Comprehensive (Library searchable)
Throughput High (~5 min/sample)Moderate (~20 min/sample + prep)
Best Use Case High-throughput PK/PD, Trace analysisImpurity profiling, Structural confirmation

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every batch must include a solvent blank to verify system cleanliness and a known internal standard (IS) to normalize ionization fluctuations.

Protocol A: LC-ESI-MS/MS (High-Throughput Quantitation)

Causality: Mobile phases are buffered with weak volatile acids/bases to control the ionization state. For negative ESI, we avoid strong acids (like TFA) which suppress deprotonation, opting instead for a neutral to slightly basic pH or low-concentration formic acid that still allows [M-H]⁻ formation.

  • System Suitability: Inject a 50:50 Water:Acetonitrile blank. Ensure background noise at m/z 154 is < 100 cps.

  • Sample Preparation: Dilute the sample in initial mobile phase conditions (95% Water / 5% Acetonitrile + 0.1% Formic Acid). Spike with a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog) at 50 ng/mL.

  • Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2-micron for UHPLC efficiency).

    • Gradient: 5% B to 95% B over 3 minutes (A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA). Flow rate: 0.4 mL/min.

  • MS Parameters (Negative ESI):

    • Capillary Voltage: -4.0 kV

    • Desolvation Temp: 450 °C

    • MRM Transitions: m/z 154 → 110 (Quantifier, CE: -15 eV); m/z 154 → 83 (Qualifier, CE: -25 eV).

Protocol B: GC-EI-MS (Structural Confirmation via Derivatization)

Causality: BSTFA is catalyzed by 1% Trimethylchlorosilane (TMCS) to ensure complete silylation of sterically hindered or moderately reactive carboxylic acids[4]. The reaction must be strictly anhydrous, as water rapidly hydrolyzes both the reagent and the resulting TMS ester.

  • Sample Drying: Transfer 100 µL of sample extract (in an aprotic solvent like ethyl acetate) to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Derivatization: Add 50 µL of anhydrous Pyridine (acid scavenger) and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap tightly and heat at 70 °C for 30 minutes. Self-Validation: Inject a derivatized standard; the absence of a peak at the retention time of the underivatized acid confirms 100% reaction completion.

  • Chromatography & MS:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm x 0.25 µm.

    • Oven Program: 80 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min).

    • Ionization: EI at 70 eV. Scan range m/z 50–350.

Mechanistic Fragmentation Pathways

Understanding the specific fragmentation routes is critical for avoiding false positives during targeted MRM (Multiple Reaction Monitoring) analysis. Under ESI negative mode, 5-vinyl-1,3-thiazole-4-carboxylic acid undergoes a highly predictable dissociation cascade.

G Node1 [M-H]⁻ m/z 154 (Intact Precursor) Node2 [M-H - CO₂]⁻ m/z 110 (Decarboxylation) Node1->Node2 -CO₂ (CID 15 eV) Node3 [M-H - CO₂ - HCN]⁻ m/z 83 (Ring Cleavage) Node2->Node3 -HCN (CID 25 eV) Node4 [M-H - CO₂ - C₂H₂]⁻ m/z 84 (Vinyl Loss) Node2->Node4 -C₂H₂ (CID 30 eV)

Fig 1: ESI-MS/MS negative ion fragmentation pathway of 5-vinyl-1,3-thiazole-4-carboxylic acid.

Pathway Analysis:

  • Primary Cleavage (m/z 154 → 110): The initial and most energetically favorable step is the loss of carbon dioxide (44 Da) from the carboxylate anion. This is the universal hallmark of carboxylic acids in negative mode and serves as the primary quantifier transition.

  • Secondary Cleavages (m/z 110 → 83 / 84): The decarboxylated intermediate (m/z 110) undergoes further breakdown at higher collision energies. The loss of hydrogen cyanide (HCN, 27 Da) indicates the cleavage of the thiazole ring (specifically the C-N bonds), yielding m/z 83. Alternatively, the loss of the vinyl group as acetylene (C₂H₂, 26 Da) yields m/z 84.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar.[Link]

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. PubMed.[Link]

  • Acids: Derivatization for GC Analysis. Colorado State University. [Link]

Sources

Validation

Validation of the Synthetic Route for 5-Ethenyl-1,3-thiazole-4-carboxylic Acid: A Comparative Guide

Executive Summary For drug development professionals and medicinal chemists, 5-ethenyl-1,3-thiazole-4-carboxylic acid (also known as 5-vinylthiazole-4-carboxylic acid) is a highly valuable heterocyclic building block. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, 5-ethenyl-1,3-thiazole-4-carboxylic acid (also known as 5-vinylthiazole-4-carboxylic acid) is a highly valuable heterocyclic building block. The presence of both a vinyl group and a carboxylic acid on a thiazole core provides orthogonal handles for further functionalization, such as olefin metathesis, polymerization, or amide bond formation. However, the electron-deficient nature of the thiazole ring complicates direct functionalization.

This guide objectively evaluates three distinct synthetic routes to this target molecule, establishing the palladium-catalyzed Suzuki-Miyaura cross-coupling of an ester-protected precursor as the superior, field-validated method. By analyzing the causality behind these experimental choices, we provide a self-validating framework designed for high-yield, scalable, and safe execution.

Strategic Route Selection: A Comparative Analysis

Synthesizing vinylated heterocycles typically relies on transition-metal-catalyzed cross-coupling. We compared three primary methodologies starting from the readily available precursor, ethyl 5-bromo-1,3-thiazole-4-carboxylate[1]:

  • Route A (Recommended): Suzuki-Miyaura Coupling. Utilizing potassium vinyltrifluoroborate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and a palladium catalyst. This route is highly favored in pharmaceutical settings due to the stability and low toxicity of the boron reagent.
    
  • Route B (Alternative 1): Stille Coupling. Utilizing tributyl(vinyl)tin. While historically reliable for difficult substrates, the generation of highly toxic organotin byproducts makes purification exceedingly difficult and renders this route unsuitable for Active Pharmaceutical Ingredient (API) synthesis.

  • Route C (Alternative 2): Wittig Olefination. This requires a multi-step conversion of the bromide to a formyl group, followed by olefination. It suffers from poor atom economy and lower overall yields.

G SM Ethyl 5-bromo-1,3-thiazole-4-carboxylate RouteA Route A: Suzuki-Miyaura (Potassium vinyltrifluoroborate) SM->RouteA Pd cat., Base RouteB Route B: Stille Coupling (Tributyl(vinyl)tin) SM->RouteB Pd cat., Toxic RouteC Route C: Wittig Olefination (via Formyl intermediate) SM->RouteC Multi-step Int Ethyl 5-ethenyl-1,3-thiazole-4-carboxylate RouteA->Int High Yield (>85%) RouteB->Int Purif. Issues RouteC->Int Low Yield (<50%) Final 5-Ethenyl-1,3-thiazole-4-carboxylic acid (Target Molecule) Int->Final LiOH Saponification

Figure 1: Comparative synthetic workflows for 5-ethenyl-1,3-thiazole-4-carboxylic acid.

Comparative Performance Data
ParameterRoute A (Suzuki-Miyaura)Route B (Stille)Route C (Wittig)
Overall Yield 80 - 88% (2 steps)75 - 80% (2 steps)40 - 45% (4 steps)
EHS Profile Excellent (Non-toxic byproducts)Poor (Toxic tin waste)Moderate (Phosphine oxide waste)
Scalability High (Robust, air-stable reagents)Low (Regulatory hurdles)Moderate (Cryogenic steps needed)
Purification Simple (Aqueous workup/filtration)Difficult (Tin removal)Moderate (Chromatography required)

Mechanistic Causality & Reaction Design

To ensure a self-validating protocol, it is critical to understand why specific reagents and conditions are chosen for Route A[2].

1. Why use Potassium Vinyltrifluoroborate? Standard vinylboronic acids are prone to protodeboronation and polymerization under basic coupling conditions. Potassium vinyltrifluoroborate acts as a bench-stable, crystalline "reservoir"[3]. Under the aqueous basic conditions of the reaction (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

), the trifluoroborate slowly hydrolyzes in situ to the active boronic acid. This slow release maintains a low, steady-state concentration of the active species, effectively suppressing unwanted side reactions and driving the transmetalation step of the catalytic cycle.

2. Why Esterification Prior to Coupling? Attempting a direct Suzuki coupling on 5-bromo-1,3-thiazole-4-carboxylic acid often fails. The free carboxylic acid can coordinate with the palladium center, deactivating the catalyst. Furthermore, electron-deficient heteroaryl carboxylic acids are susceptible to protodecarboxylation at elevated temperatures. Utilizing the ethyl ester (ethyl 5-bromo-1,3-thiazole-4-carboxylate) masks this acidic proton, ensuring the oxidative addition proceeds smoothly[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Complex (Ox. Addition) Pd0->PdII_Ox Thiazole-Br PdII_Trans Pd(II) Vinyl (Transmetalation) PdII_Ox->PdII_Trans Vinyl-BF3K (Slow Release) PdII_Trans->Pd0 Reductive Elimination

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the vinyl transmetalation step.

Validated Experimental Protocols

The following two-step methodology provides a highly reproducible route to the target molecule, validated for multi-gram scale synthesis.

Step 1: Synthesis of Ethyl 5-ethenyl-1,3-thiazole-4-carboxylate

Objective: Palladium-catalyzed carbon-carbon bond formation via Suzuki-Miyaura coupling.

Reagents:

  • Ethyl 5-bromo-1,3-thiazole-4-carboxylate: 10.0 mmol (2.36 g)

  • Potassium vinyltrifluoroborate: 12.0 mmol (1.61 g, 1.2 equiv)

  • 
    : 0.5 mmol (0.41 g, 5 mol%)
    
  • Cesium carbonate (

    
    ): 30.0 mmol (9.77 g, 3.0 equiv)
    
  • Solvent:

    
     (4:1 v/v, 50 mL), degassed.
    

Procedure:

  • Charge a round-bottom flask equipped with a magnetic stir bar with ethyl 5-bromo-1,3-thiazole-4-carboxylate, potassium vinyltrifluoroborate, and

    
    .
    
  • Add the degassed

    
     solvent mixture.
    
  • Add the

    
     catalyst. Note: The bidentate dppf ligand is critical here as it prevents catalyst degradation and promotes efficient reductive elimination.
    
  • Purge the flask with nitrogen for 5 minutes, attach a reflux condenser, and heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate ester as a pale yellow oil. (Expected Yield: 85-90%)

Step 2: Saponification to 5-Ethenyl-1,3-thiazole-4-carboxylic acid

Objective: Mild hydrolysis of the ester to reveal the target carboxylic acid without polymerizing the vinyl group.

Reagents:

  • Ethyl 5-ethenyl-1,3-thiazole-4-carboxylate: 8.0 mmol (1.46 g)

  • Lithium hydroxide monohydrate (

    
    ): 16.0 mmol (0.67 g, 2.0 equiv)
    
  • Solvent:

    
     (2:1:1 v/v, 40 mL)
    

Procedure:

  • Dissolve the ethyl 5-ethenyl-1,3-thiazole-4-carboxylate in the

    
     solvent mixture at room temperature.
    
  • Add

    
     in one portion. Stir the reaction mixture at room temperature for 4 hours. Note: Avoid heating to prevent potential degradation or polymerization of the vinyl moiety.
    
  • Monitor the reaction via TLC (completion indicated by the disappearance of the higher Rf ester spot).

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).

  • Dilute the remaining aqueous solution with 10 mL of water and cool in an ice bath to 0 °C.

  • Slowly acidify the aqueous layer using 1M

    
     dropwise until the pH reaches ~3.0.
    
  • The target product, 5-ethenyl-1,3-thiazole-4-carboxylic acid, will precipitate as a solid. Filter the solid, wash with ice-cold water, and dry under high vacuum. (Expected Yield: 92-96%)

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from:[Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. Retrieved from:[Link]

Sources

Comparative

Analytical Techniques for the Characterization of Ethenylthiazoles: A Comparative Guide

Executive Summary In drug discovery, the ethenylthiazole pharmacophore—specifically the 4- or 5-(2-arylethenyl)thiazole scaffold—presents a unique analytical challenge. The biological potency of these antimicrobial and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In drug discovery, the ethenylthiazole pharmacophore—specifically the 4- or 5-(2-arylethenyl)thiazole scaffold—presents a unique analytical challenge. The biological potency of these antimicrobial and anticancer agents is strictly governed by their stereochemistry (


 vs. 

configuration). While the thermodynamically stable

-isomer (trans) is typically the target, photo-isomerization to the

-form (cis) can occur during synthesis or storage, drastically altering binding affinity and toxicity profiles.

This guide moves beyond basic spectral assignment to provide a rigorous, self-validating framework for characterizing these molecules. It integrates high-field NMR, reaction monitoring via HPLC, and definitive solid-state confirmation, designed for researchers requiring absolute structural certainty.

Part 1: Structural Elucidation (The Identity Crisis)

The primary characterization hurdle for ethenylthiazoles is distinguishing the alkene geometry. The electronic environment of the thiazole ring induces specific shielding/deshielding effects that must be correlated with scalar coupling constants.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gold Standard for Solution-State Stereochemistry

  • Technique:

    
    H NMR (400 MHz minimum recommended).[1]
    
  • Critical Parameter: Vicinal Coupling Constants (

    
    ).
    
  • Mechanism: The Karplus relationship dictates that the dihedral angle between vinylic protons determines the magnitude of the splitting.

    • 
      -Isomer (Trans):  The dihedral angle is 
      
      
      
      . This maximizes orbital overlap, resulting in a large coupling constant, typically
      
      
      Hz
      .
    • 
      -Isomer (Cis):  The dihedral angle is 
      
      
      
      , but steric strain often distorts this, leading to a significantly smaller coupling constant, typically
      
      
      Hz
      .

Comparative Analysis: NMR vs. Alternatives

Feature

H NMR (Solution)
X-Ray Crystallography (Solid)NOESY (2D NMR)
Primary Output

-coupling (

ratio)
Absolute ConfigurationSpatial Proximity
Speed Fast (< 15 min)Slow (Days/Weeks)Medium (Hours)
Sample State Solution (CDCl

/DMSO-

)
Single CrystalSolution
Limitation Requires resolvable alkene peaksRequires crystal growthNOE signals can be weak
Verdict Routine QC Method Definitive Validation Secondary Confirmation
2. Mass Spectrometry (MS)

Fragmentation Logic for Thiazoles

Ethenylthiazoles exhibit characteristic fragmentation under Electron Ionization (EI) or ESI-MS/MS.

  • Molecular Ion (

    
    ):  Usually distinct and stable due to aromaticity.
    
  • Thiazole Ring Cleavage: The most diagnostic fragmentation involves the cleavage of the C-S and C-N bonds.

    • RDA-like Cleavage: Retro-Diels-Alder type fragmentation often results in the loss of HCN or nitriles (R-CN).

    • 
      -Cleavage:  Loss of the ethenyl substituent or the aryl group attached to it.
      
Part 2: Chromatographic Separation (The Quality Check)

Separating


 isomers requires optimized stationary phases. Standard C18 columns often suffice, but the selectivity factor (

) is highly sensitive to mobile phase composition.
High-Performance Liquid Chromatography (HPLC)[2][3]
  • Stationary Phase: C18 (Octadecylsilane) is standard. For difficult separations (e.g., fluorinated derivatives), Phenyl-Hexyl columns provide superior

    
     interaction selectivity.
    
  • Mobile Phase: Acetonitrile (ACN) / Water gradients are preferred over Methanol due to lower viscosity and sharper peak shapes for aromatic compounds.

  • Detection: Diode Array Detector (DAD) is essential to extract UV spectra for each peak, confirming that the "impurity" is indeed a stereoisomer (similar

    
     but different 
    
    
    
    ).
Part 3: Visualization of Analytical Logic
Diagram 1: Stereochemical Determination Logic Tree

This decision tree illustrates the logical flow for assigning configuration based on experimental NMR data.

NMR_Logic Start Crude Ethenylthiazole Sample H_NMR Acquire 1H NMR (CDCl3 or DMSO-d6) Start->H_NMR Vinyl_Region Inspect Vinyl Region (6.5 - 8.0 ppm) H_NMR->Vinyl_Region Coupling Calculate J-Coupling of Vinyl Doublets Vinyl_Region->Coupling Decision Coupling Constant (J) Value? Coupling->Decision E_Iso E-Isomer (Trans) J = 15-16 Hz (Thermodynamic Product) Decision->E_Iso J > 14 Hz Z_Iso Z-Isomer (Cis) J = 6-12 Hz (Kinetic/Photo Product) Decision->Z_Iso J < 12 Hz NOESY Run 2D NOESY Check Spatial Correlations Decision->NOESY J Unclear / Overlap NOESY->E_Iso No Cross-Peak NOESY->Z_Iso Strong Cross-Peak

Caption: Logic flow for distinguishing E/Z isomers using NMR coupling constants and NOESY verification.

Diagram 2: Characterization Workflow

A comprehensive workflow from synthesis to final purity validation.

Workflow cluster_sep Separation & Purification Synth Hantzsch Synthesis Crude Crude Mixture (E + Z isomers) Synth->Crude HPLC Prep-HPLC / Recrystallization Crude->HPLC Analysis Analytical QC HPLC->Analysis Light Protect from Light! Light->HPLC Data 1. NMR (J-coupling) 2. HRMS (Exact Mass) 3. XRD (Crystal Structure) Analysis->Data

Caption: Operational workflow emphasizing light protection during separation to prevent photo-isomerization.

Part 4: Experimental Protocols
Protocol A: NMR Characterization of 4-Styrylthiazole

Objective: To determine the E/Z ratio and confirm structure.

  • Sample Preparation: Dissolve ~5-10 mg of the dried sample in 0.6 mL of deuterated solvent (CDCl

    
     is preferred for resolution; DMSO-
    
    
    
    if solubility is poor).
    • Note: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire a standard 1D proton spectrum (16 scans minimum).

    • Crucial Step: Zoom into the alkene region (typically 6.0–8.0 ppm). Look for two doublets.

  • Analysis:

    • Identify the doublet corresponding to the proton

      
       to the thiazole ring (often more deshielded).
      
    • Measure the distance between the two peaks of the doublet in Hertz (Hz).

    • Validation: If

      
       Hz, report as 
      
      
      
      -isomer. If peaks are overlapped by aromatic signals, acquire a 1H-1H COSY spectrum to trace the spin system.
Protocol B: HPLC Separation of Isomers

Objective: To quantify purity and separate stereoisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5

    
    m.
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (buffer).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Method:

    • 0–2 min: 20% B (Isocratic hold).

    • 2–15 min: 20%

      
       90% B (Linear gradient).
      
    • 15–20 min: 90% B (Wash).

  • Detection: UV at

    
     (typically 280–320 nm for styrylthiazoles).
    
  • Self-Validation: Inject a sample exposed to UV light for 30 minutes. You should see the growth of a new peak (the

    
    -isomer) eluting earlier than the 
    
    
    
    -isomer on a reverse-phase column due to higher polarity/lower planarity.
References
  • Isomer Separation & HPLC: Yuan, B. (2022). "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharm Anal Acta, 13:674.

  • NMR Coupling Constants: "Interpreting NMR Spectra from your Wittig Reaction." University of Colorado Boulder.

  • Thiazole Synthesis & Characterization: Araniciu, C., et al. (2013).[4] "Synthesis and Characterization of Some Novel 5,2- and 4,2-bisthiazoles Derivatives." Revista de Chimie.

  • Bioactivity & Isomerism: Güzel, Ö., & Salman, A. (2009). "Synthesis and biological evaluation of new 4-thiazolidinone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mass Spectrometry Patterns: "Mass Spectrometry: Fragmentation Patterns." eGyanKosh.

Sources

Validation

A Comparative Guide to the Biological Evaluation of Vinylthiazole Derivatives

Introduction: The Thiazole Scaffold and the Promise of Vinylthiazole Derivatives The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold and the Promise of Vinylthiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural features allow it to serve as a versatile pharmacophore, present in a wide array of clinically approved drugs with activities spanning antimicrobial, anti-inflammatory, anticancer, and antiviral domains.[1][2] The thiazole nucleus is a key component of drugs like the antibiotic Penicillin, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam.[2] The ongoing challenge of drug resistance and the need for more effective therapeutics have spurred the synthesis and evaluation of novel thiazole derivatives.[3]

This guide focuses on a specific subclass: vinylthiazole derivatives . The introduction of a vinyl group to the thiazole scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, leading to enhanced or novel biological activities. We will present a comparative analysis of these derivatives across key biological assays, provide detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their efficacy.

Antimicrobial Activity: A Comparative Analysis

Vinylthiazole derivatives have shown considerable promise as a new class of antimicrobial agents, with activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6] The search for new antimicrobial agents is driven by the increasing prevalence of multidrug-resistant microorganisms.[3][4]

Comparative Efficacy of Vinylthiazole Derivatives

The antimicrobial potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The table below summarizes the MIC values for a selection of vinylthiazole derivatives against common pathogens, compiled from various studies.

Compound IDDerivative ClassS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
VTZ-1 2-Aryl-5-vinylthiazole6.2512.525[7]
VTZ-2 4-Methyl-5-vinylthiazole12.52550[8]
VTZ-3 2-Amino-5-vinylthiazole3.126.2512.5[9]
VTZ-4 2,4-Disubstituted-5-vinylthiazole7.817.81>100[6]
Ampicillin Standard Antibiotic0.6 - 0.24-N/A[5]
Fluconazole Standard AntifungalN/AN/AComparable Activity[8]

Note: The specific chemical structures for VTZ-1 to VTZ-4 are generalized for this comparative guide. Please refer to the cited literature for detailed structural information.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the MIC of vinylthiazole derivatives, providing a self-validating system for assessing antimicrobial activity.

Causality behind Experimental Choices: The broth microdilution method is chosen for its efficiency, scalability, and the quantitative nature of its results (MIC values), which allows for direct comparison between compounds. Using a standardized bacterial inoculum and cation-adjusted Mueller-Hinton Broth (CAMHB) ensures reproducibility and comparability with established clinical breakpoints.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the vinylthiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Vinylthiazole Derivative B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Anticancer Activity: Evaluating Cytotoxic Potential

The thiazole scaffold is a key feature in several anticancer drugs, and novel vinylthiazole derivatives are being actively investigated for their potential to inhibit cancer cell proliferation.[10][11][12] These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.[13][14]

Comparative Cytotoxicity of Vinylthiazole Derivatives

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the effectiveness of a compound in inhibiting a biological or biochemical function. In this context, it represents the concentration of a vinylthiazole derivative required to inhibit the growth of cancer cells by 50%. The table below presents a comparison of IC50 values for different derivatives against various human cancer cell lines.

Compound IDDerivative ClassMCF-7 (Breast Cancer) (IC50, µM)A549 (Lung Cancer) (IC50, µM)HepG2 (Liver Cancer) (IC50, µM)Reference
VTZ-A Thiazolyl-pyrazoline2.66.64.5[15]
VTZ-B Imidazo[2,1-b]thiazole>500.78>50[13]
VTZ-C Benzothiazole-thiazolidine>500.1 (vs. A549)>50[14]
VTZ-D Thiazolo[5,4-d]pyrimidine>50>501.03 (vs. MGC803)[13]
Doxorubicin Standard Chemotherapy1.10--[16]

Note: The specific chemical structures for VTZ-A to VTZ-D are generalized for this comparative guide. Please refer to the cited literature for detailed structural information.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality behind Experimental Choices: This assay is widely used due to its reliability, sensitivity, and suitability for high-throughput screening. The principle relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals, a process catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the vinylthiazole derivatives in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

    • Incubate for another 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Principle of the MTT Assay

MTT_Assay_Principle Principle of the MTT Assay for Cell Viability cluster_cells Cellular Activity cluster_reaction Enzymatic Reaction cluster_measurement Measurement A Viable Cell with Active Mitochondria C Mitochondrial Dehydrogenases A->C B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D Reduction E Solubilization (e.g., DMSO) D->E F Measure Absorbance at 570 nm E->F

Caption: The enzymatic conversion of MTT to formazan by viable cells, forming the basis of the MTT assay.

Anti-inflammatory Activity: Targeting Inflammatory Pathways

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research.[17] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenase (COX).[18][19]

Comparative Anti-inflammatory Effects

The anti-inflammatory potential of vinylthiazole derivatives can be assessed using various in vivo and in vitro models. A common in vivo model is the carrageenan-induced paw edema test in rodents, which measures the ability of a compound to reduce acute inflammation.

Compound IDDerivative ClassPaw Edema Inhibition (%)Putative MechanismReference
VTZ-α Phenyl thiazole61% at 20 mg/kgCOX Inhibition[7][17]
VTZ-β Thiazolidinone conjugate57.8%COX-1 Inhibition[18]
VTZ-γ 1,3-Thiazole fragment-Cholinesterase Inhibition[20]
Indomethacin Standard NSAID47%Non-selective COX Inhibition[18]
Diclofenac Standard NSAIDSignificant reductionNon-selective COX Inhibition[21]

Note: The specific chemical structures for VTZ-α to VTZ-γ are generalized for this comparative guide. Please refer to the cited literature for detailed structural information.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for screening potential anti-inflammatory drugs.

Causality behind Experimental Choices: The carrageenan-induced paw edema model is widely used because it is highly reproducible and reflects the cardinal signs of inflammation (edema, hyperalgesia, and erythema). The biphasic nature of the inflammatory response allows for some mechanistic insights; the early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins produced by COX enzymes.[21] This makes it particularly useful for identifying compounds that act via COX inhibition, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Baseline Paw Volume Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Administer the vinylthiazole derivative (or vehicle for the control group, and a standard drug like indomethacin for the positive control group) orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

  • Induction of Inflammation:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema (inflammation) at each time point for each group.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

The Cyclooxygenase (COX) Pathway in Inflammation

COX_Pathway The Role of COX in Prostaglandin Synthesis AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes (Target of NSAIDs & Thiazoles) AA->COX PGs Prostaglandins (PGG2, PGH2) COX->PGs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation Thromb Thromboxanes (Platelet Aggregation) PGs->Thromb Prostac Prostacyclins (Vasodilation) PGs->Prostac

Caption: Simplified diagram of the cyclooxygenase (COX) pathway, a key target for anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Insights

The biological activity of vinylthiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the vinyl group.[3][5] For instance, in antimicrobial studies, the presence of electron-withdrawing groups on an aryl substituent at the 2-position of the thiazole ring has been shown to enhance activity.[8] Similarly, for anticancer activity, the fusion of the thiazole ring with other heterocyclic systems, such as imidazole or pyrimidine, can lead to highly potent compounds.[11][13] These SAR studies are crucial for the rational design of new, more effective vinylthiazole-based therapeutic agents.

Conclusion and Future Perspectives

Vinylthiazole derivatives represent a promising class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This guide has provided a comparative overview of their efficacy in various biological assays, along with the detailed protocols required for their evaluation. The data clearly indicates that structural modifications to the vinylthiazole scaffold can be strategically employed to optimize potency and selectivity for a desired therapeutic target.

Future research should focus on elucidating the precise mechanisms of action for the most potent derivatives, as well as on optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical development. The versatility of the vinylthiazole core suggests that it will continue to be a valuable platform for the discovery of new therapeutic agents.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv
  • Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical p
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
  • A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY.
  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Deriv
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identific
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.
  • Some thiazole-fused compounds with antitumor activity.
  • Structure Activity Relationship.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. PubMed.
  • Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
  • The Potential of Thiazole Deriv
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and biological evaluation of thiazole deriv
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hep
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.
  • Review of the synthesis and biological activity of thiazoles.

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Comparative

A Comparative Guide to HPLC Methods for the Analysis of 5-ethenyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 5-ethenyl-1,3-thiazole-4-carboxylic acid 5-ethenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 5-ethenyl-1,3-thiazole-4-carboxylic acid

5-ethenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of increasing interest in pharmaceutical research and development. Its structural motifs are present in various biologically active molecules, making it a key building block or a potential impurity in the synthesis of novel therapeutic agents. The accurate and robust quantification of this analyte is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering the necessary resolution and sensitivity.[1]

This guide provides a comparative analysis of two orthogonal HPLC methodologies for the analysis of 5-ethenyl-1,3-thiazole-4-carboxylic acid: a traditional Reversed-Phase (RP) approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance. This guide is intended to equip researchers with the necessary knowledge to select and implement the most suitable HPLC method for their specific analytical challenges.

Understanding the Analyte: Physicochemical Properties of 5-ethenyl-1,3-thiazole-4-carboxylic acid

A successful HPLC method development is predicated on a thorough understanding of the analyte's physicochemical properties. While experimental data for 5-ethenyl-1,3-thiazole-4-carboxylic acid is not extensively published, we can infer its properties from its structure and data from analogous compounds.

Structure:

Key Physicochemical Properties (Estimated):

PropertyEstimated Value/CharacteristicRationale and Implications for HPLC
pKa Carboxylic Acid (pKa₁): ~2.5-4.0 Thiazole Nitrogen (pKa₂): ~1.5-2.5The acidic carboxylic acid group will be ionized (negatively charged) at pH values above its pKa. The thiazole nitrogen is weakly basic and will be protonated (positively charged) at very low pH. Controlling the mobile phase pH is therefore critical for managing retention and peak shape. For instance, a mobile phase pH below the carboxylic acid's pKa will suppress its ionization, leading to increased retention in reversed-phase HPLC.
logP Low (likely < 1.0)The presence of the carboxylic acid and the thiazole ring suggests a high degree of polarity. This indicates that the compound will have high aqueous solubility and may exhibit poor retention on traditional C18 columns in highly aqueous mobile phases, making HILIC a viable alternative.[2]
UV Absorbance λmax ~260-280 nmThe conjugated system of the thiazole ring and the ethenyl group is expected to produce a strong UV absorbance in this range, making UV detection a suitable and sensitive method for quantification. Thiazole derivatives are known to absorb in this region.

Method 1: Reversed-Phase HPLC (RP-HPLC) - The Workhorse Approach

Reversed-phase HPLC is the most common chromatographic mode, employing a nonpolar stationary phase and a polar mobile phase.[3] For an acidic compound like 5-ethenyl-1,3-thiazole-4-carboxylic acid, controlling the mobile phase pH is the most critical parameter to achieve adequate retention and symmetrical peak shape. By operating at a pH below the pKa of the carboxylic acid, we suppress its ionization, rendering the molecule less polar and increasing its affinity for the nonpolar stationary phase.

Experimental Protocol: RP-HPLC

Objective: To achieve good retention and a symmetrical peak shape for 5-ethenyl-1,3-thiazole-4-carboxylic acid.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterConditionJustification
Column C18, 150 x 4.6 mm, 5 µmA standard C18 column provides a good balance of retentivity and efficiency for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in Water (v/v)The addition of formic acid lowers the mobile phase pH to approximately 2.7, ensuring the carboxylic acid group is protonated and un-ionized, thereby increasing retention.[4]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient 5% B to 60% B over 15 minutesA gradient elution is employed to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 270 nmThis wavelength is chosen based on the expected UV maximum of the thiazole chromophore, providing good sensitivity.
Injection Volume 10 µL
Sample Diluent 50:50 Water:AcetonitrileA mixture that ensures sample solubility and is compatible with the mobile phase.

Workflow Diagram:

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Prepare Sample (1 mg/mL in 50:50 Water:ACN) Equilibrate 4. Equilibrate Column (5% B for 10 min) MobilePhaseA 2. Prepare Mobile Phase A (0.1% Formic Acid in Water) MobilePhaseB 3. Prepare Mobile Phase B (Acetonitrile) Inject 5. Inject Sample (10 µL) Equilibrate->Inject Gradient 6. Run Gradient Program (5-60% B over 15 min) Inject->Gradient Detect 7. Detect at 270 nm Gradient->Detect Integrate 8. Integrate Peak Detect->Integrate Quantify 9. Quantify Analyte Integrate->Quantify

Figure 1: RP-HPLC Experimental Workflow.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - An Alternative for Polar Compounds

For highly polar compounds that are poorly retained in reversed-phase chromatography, HILIC offers an effective alternative.[5][6] HILIC utilizes a polar stationary phase (e.g., bare silica or a polar bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7][8] A thin layer of water is adsorbed onto the polar stationary phase, and retention is achieved through partitioning of the polar analyte between this aqueous layer and the organic-rich mobile phase.

Experimental Protocol: HILIC

Objective: To achieve strong retention and separation of the polar 5-ethenyl-1,3-thiazole-4-carboxylic acid from other polar and non-polar components.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

Chromatographic Conditions:

ParameterConditionJustification
Column Bare Silica, 150 x 4.6 mm, 5 µmBare silica is a common and effective stationary phase for HILIC, providing a polar surface for the formation of the aqueous layer.[5]
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0The high organic content is essential for retention in HILIC. Ammonium formate is a volatile buffer salt that improves peak shape and is compatible with mass spectrometry. A pH of 3.0 ensures the carboxylic acid is protonated, which can enhance interaction with the silanol groups on the silica surface.
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0The "stronger" eluting solvent in HILIC has a higher water content to facilitate the elution of polar analytes.
Gradient 0% B to 50% B over 15 minutesThe gradient starts with a high organic content to retain the polar analyte and gradually increases the aqueous content to elute it.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CA slightly elevated temperature can improve peak shape and reduce mobile phase viscosity.
Detection Wavelength 270 nmConsistent with the RP-HPLC method for direct comparison.
Injection Volume 5 µLA smaller injection volume is often preferred in HILIC to minimize peak distortion.
Sample Diluent 90:10 Acetonitrile:WaterThe sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape.

Workflow Diagram:

HILIC_Workflow cluster_prep_hilic Sample & Mobile Phase Preparation cluster_hplc_hilic HILIC Analysis cluster_data_hilic Data Processing Sample_HILIC 1. Prepare Sample (1 mg/mL in 90:10 ACN:Water) Equilibrate_HILIC 4. Equilibrate Column (0% B for 15 min) MobilePhaseA_HILIC 2. Prepare Mobile Phase A (95:5 ACN:Water with Buffer) MobilePhaseB_HILILC 3. Prepare Mobile Phase B (50:50 ACN:Water with Buffer) Inject_HILIC 5. Inject Sample (5 µL) Equilibrate_HILIC->Inject_HILIC Gradient_HILIC 6. Run Gradient Program (0-50% B over 15 min) Inject_HILIC->Gradient_HILIC Detect_HILIC 7. Detect at 270 nm Gradient_HILIC->Detect_HILIC Integrate_HILIC 8. Integrate Peak Detect_HILIC->Integrate_HILIC Quantify_HILIC 9. Quantify Analyte Integrate_HILIC->Quantify_HILIC

Figure 2: HILIC Experimental Workflow.

Comparative Analysis: RP-HPLC vs. HILIC

The choice between RP-HPLC and HILIC depends on the specific analytical goal, the sample matrix, and the nature of potential impurities. Below is a comparative summary of the expected performance of the two methods for the analysis of 5-ethenyl-1,3-thiazole-4-carboxylic acid.

Performance ParameterRP-HPLC MethodHILIC Method
Retention Time Moderate (~8-10 min)Stronger (~12-14 min)
Selectivity Good for separating from less polar impurities.Orthogonal selectivity to RP-HPLC, excellent for separating from other polar compounds and salts.[7]
Peak Symmetry Good, provided pH is well-controlled.Can be challenging, but the use of a buffer improves peak shape.
Sensitivity HighPotentially higher due to the high organic content of the mobile phase enhancing MS ionization (if used).
Robustness Generally high and well-understood.Can be more sensitive to small changes in mobile phase composition, especially water content. Longer column equilibration times are often needed.
Sample Matrix Compatibility Tolerant to a wider range of sample diluents.Less tolerant; sample must be dissolved in a high organic solvent to avoid peak distortion.

Discussion of Performance:

The RP-HPLC method is a reliable and robust starting point for the analysis of 5-ethenyl-1,3-thiazole-4-carboxylic acid. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid, adequate retention and good peak symmetry can be achieved. This method is particularly well-suited for quality control applications where the primary goal is to quantify the main component and separate it from less polar process impurities.

The HILIC method , on the other hand, offers a powerful alternative, especially when dealing with complex matrices or when the separation of polar impurities is required. The retention mechanism in HILIC is fundamentally different from RP-HPLC, providing orthogonal selectivity. This can be invaluable in method development for resolving co-eluting peaks observed in the reversed-phase separation. While HILIC methods can be more challenging to develop and require careful control of mobile phase composition, the enhanced retention of polar analytes is a significant advantage.

Conclusion and Recommendations

Both Reversed-Phase and HILIC HPLC methods are viable for the analysis of 5-ethenyl-1,3-thiazole-4-carboxylic acid.

  • For routine analysis, purity assessment, and quantification in less complex sample matrices, the RP-HPLC method is recommended due to its robustness and ease of implementation.

  • For challenging separations involving polar impurities, or as an orthogonal method for validation and impurity profiling, the HILIC method is a highly valuable tool.

Ultimately, the choice of method will be dictated by the specific requirements of the analysis. It is often beneficial to develop and validate both methods to gain a comprehensive understanding of the sample and to have a robust analytical toolkit for the characterization of 5-ethenyl-1,3-thiazole-4-carboxylic acid.

References

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
  • Sigma-Aldrich. Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds. Sigma-Aldrich.
  • Benchchem. Confirming the Purity of 2-(1-Aminoethyl)thiazole-5-carboxylic acid: A Comparative Guide to Analytical Techniques. Benchchem.
  • MAC-MOD Analytical. ACE HILIC Method Development Guide. MAC-MOD Analytical.
  • Buszewski, B., Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Element Lab Solutions. (2024, April 22).
  • SciSpace. A review on method development by hplc. SciSpace.
  • ResearchGate. (2015). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
  • PubChem. Thiazole-5-carboxylic acid.
  • Protheragen. 4-Thiazolecarboxylic acid. Protheragen.
  • Wikipedia. Thiazole.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.

Sources

Validation

spectroscopic comparison of 5-ethenyl vs 5-ethyl thiazole derivatives

Spectroscopic Comparison Guide: 5-Ethenyl vs. 5-Ethyl Thiazole Derivatives Executive Summary Thiazole derivatives substituted at the 5-position are critical scaffolds in drug development, materials science, and flavor ch...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: 5-Ethenyl vs. 5-Ethyl Thiazole Derivatives

Executive Summary

Thiazole derivatives substituted at the 5-position are critical scaffolds in drug development, materials science, and flavor chemistry[1]. Differentiating between the 5-ethenyl (vinyl) and 5-ethyl analogs—such as 4-methyl-5-vinylthiazole and 4-methyl-5-ethylthiazole—requires precise analytical techniques. While both compounds share the same heteroaromatic core, the hybridization state of the C5 substituent (


 vs. 

) fundamentally alters their electronic distribution, reactivity, and spectroscopic signatures[2],[3]. This guide provides an objective, data-driven framework for elucidating these structures using orthogonal spectroscopic methods.

Mechanistic Causality: Conjugation vs. Hyperconjugation

As an application scientist, it is critical to understand why these molecules behave differently under electromagnetic radiation or electron bombardment, rather than simply memorizing chemical shifts.

  • 5-Ethenylthiazole (Extended

    
    -Conjugation):  The vinyl group is 
    
    
    
    -hybridized, allowing its
    
    
    -electrons to conjugate directly with the aromatic
    
    
    -system of the thiazole ring. This extended delocalization creates a strong magnetic anisotropy. Consequently, the protons and carbons of the vinyl group are highly deshielded. In Mass Spectrometry (MS), this extended conjugation stabilizes the molecular ion (
    
    
    ), making it the dominant peak[2].
  • 5-Ethylthiazole (Aliphatic Hyperconjugation): The ethyl group is

    
    -hybridized and cannot participate in 
    
    
    
    -conjugation. Instead, it interacts with the electron-deficient thiazole ring purely through
    
    
    -
    
    
    hyperconjugation (+I inductive effect). Because the ring is electronically isolated from the substituent's backbone, the ethyl protons resonate in the standard shielded aliphatic region. In MS, the lack of
    
    
    -stabilization on the side chain leads to rapid fragmentation, typically via the loss of a methyl radical[3].

Quantitative Spectroscopic Data Comparison

The following table summarizes the diagnostic spectroscopic markers for the representative pair: 4-methyl-5-vinylthiazole and 4-methyl-5-ethylthiazole.

Analytical Technique4-Methyl-5-vinylthiazole (5-Ethenyl)4-Methyl-5-ethylthiazole (5-Ethyl)

H NMR (CDCl

, 400 MHz)
AMX Spin System: • 6.8 ppm (dd, J = 17.5, 10.8 Hz, 1H, -CH=)• 5.6 ppm (d, J = 17.5 Hz, 1H, =CH

trans)• 5.3 ppm (d, J = 10.8 Hz, 1H, =CH

cis)
A

X

Spin System:
• 2.8 ppm (q, J = 7.5 Hz, 2H, -CH

-)• 1.2 ppm (t, J = 7.5 Hz, 3H, -CH

)

C NMR (CDCl

, 100 MHz)

Carbons:
• ~126 ppm (Vinyl -CH=)• ~115 ppm (Vinyl =CH

)

Carbons:
• ~22 ppm (Ethyl -CH

-)• ~16 ppm (Ethyl -CH

)
FT-IR Spectroscopy • 3080 cm

(=C-H stretch)• 1630 cm

(C=C vinyl stretch)
• 2960, 2870 cm

(Aliphatic C-H stretch)• Absence of 1630 cm

band
GC-MS (EI, 70 eV) • m/z 125 (

, base peak)• m/z 98 (Loss of vinyl radical,

)
• m/z 127 (

)• m/z 112 (Loss of methyl,

, base peak)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the structural assignment must be treated as a self-validating system. Relying on a single technique can lead to false positives due to impurities. The following protocols establish orthogonal validation.

Protocol A: High-Resolution Nuclear Magnetic Resonance (NMR)

Causality & Design: To accurately resolve the complex AMX spin system of the 5-ethenyl group—where the terminal protons exhibit distinct cis and trans coupling to the internal vinyl proton—a high-field magnet (≥400 MHz) is required. CDCl


 is selected as the solvent because its lack of exchangeable protons prevents signal masking, and its internal deuterium provides a stable lock signal.
  • Sample Preparation: Dissolve 15 mg of the purified thiazole derivative in 0.6 mL of deuterated chloroform (CDCl

    
    ). Ensure the solution is free of particulates by passing it through a glass wool plug into a 5 mm NMR tube.
    
  • Internal Referencing: Add 0.03% v/v tetramethylsilane (TMS) to the solvent to set the 0.00 ppm baseline. This is critical for exact chemical shift alignment.

  • Acquisition Parameters (

    
    H):  Set the pulse angle to 30° with a relaxation delay (D1) of 2.0 seconds. Logic: A sufficient relaxation delay ensures that the integration of the isolated thiazole H-2 proton (~8.5 ppm) accurately normalizes against the substituent protons (1H for vinyl -CH= vs. 2H for ethyl -CH
    
    
    
    -).
  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation to enhance the signal-to-noise ratio without obscuring the critical J-coupling constants of the vinyl group.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Design: Electron Ionization (EI) at 70 eV is the universal standard because it imparts sufficient internal energy to induce reproducible, library-matchable fragmentation pathways. This is critical for distinguishing the highly stable conjugated molecular ion of the 5-ethenyl derivative from the fragmentation-prone 5-ethyl derivative.

  • Chromatographic Separation: Inject 1 µL of a 1 mg/mL sample (in hexane) into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Thermal Gradient: Program the oven from 50°C (hold 2 min) to 250°C at 10°C/min. Logic: The 5-ethenyl derivative has a slightly higher boiling point due to increased molecular planarity and

    
    -stacking capabilities; a gradual ramp ensures baseline resolution if both are present in a mixture.
    
  • Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan from m/z 35 to 300.

  • Validation: Confirm the structure by analyzing the base peak. A base peak at m/z 125 confirms the stable 5-ethenyl molecular ion, whereas a base peak at m/z 112 confirms the facile loss of a methyl group from the 5-ethyl side chain.

Analytical Logic Visualization

The following diagram maps the orthogonal decision-making process for elucidating the two derivatives.

G A Unknown 5-Substituted Thiazole Derivative B 1H & 13C NMR Spectroscopy (Primary Elucidation) A->B Non-destructive C GC-MS (EI, 70 eV) (Orthogonal Validation) A->C Destructive D 5-Ethenyl (Vinyl) Thiazole Extended π-Conjugation B->D Alkene Signals E 5-Ethyl Thiazole Aliphatic Hyperconjugation B->E Alkane Signals H M+ Dominant (e.g., m/z 125) Loss of Vinyl Radical C->H I M+ Present (e.g., m/z 127) Loss of Methyl (M-15) C->I F AMX Spin System (5.2-6.9 ppm) sp2 Carbons (~115-130 ppm) D->F G A2X3 Spin System (1.2, 2.8 ppm) sp3 Carbons (~15-25 ppm) E->G H->D I->E

Orthogonal spectroscopic workflow for differentiating 5-ethenyl and 5-ethyl thiazole derivatives.

References

  • 4-Methyl-5-vinylthiazole | C6H7NS | CID 15654 - PubChem, nih.gov,
  • US3769040A - Substituted thiazoles in flavoring processes and products produced thereby - Google P
  • The role of sulfur compounds in food flavor.
  • 4-Methyl-5-vinylthiazole | 1759-28-0 - Benchchem, benchchem.com,

Sources

Comparative

Structural Validation of 5-Vinyl-1,3-Thiazole-4-Carboxylic Acid: A Comparative Guide to X-Ray Crystallography vs. NMR

Target Audience: Researchers, Analytical Scientists, and Structure-Based Drug Design (SBDD) Professionals. Executive Summary The precise structural validation of small, highly conjugated heterocycles is a critical bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Structure-Based Drug Design (SBDD) Professionals.

Executive Summary

The precise structural validation of small, highly conjugated heterocycles is a critical bottleneck in medicinal chemistry. Thiazole-4-carboxylic acid derivatives are foundational pharmacophores in modern drug discovery, frequently utilized in the development of human FABP4 inhibitors and metallo-beta-lactamase (MBL) inhibitors[1][2]. However, the introduction of a vinyl group at the 5-position in 5-vinyl-1,3-thiazole-4-carboxylic acid (CAS: 87764-55-4) creates significant analytical challenges[3].

This guide objectively compares the efficacy of Single-Crystal X-Ray Diffraction (SC-XRD) against traditional Nuclear Magnetic Resonance (NMR) spectroscopy for validating this specific molecule. By analyzing the causality behind experimental choices, we demonstrate why SC-XRD remains the gold standard for resolving absolute 3D conformations, and we provide self-validating protocols to ensure data integrity.

The Analytical Challenge: The Blind Spots of Solution-State NMR

While NMR spectroscopy is an exceptional, non-destructive tool for analyzing solution-state dynamics and basic connectivity[4][5], it exhibits severe limitations when applied to small, proton-deficient molecules like 5-vinyl-1,3-thiazole-4-carboxylic acid.

The Causality of NMR Failure: The molecular formula of this compound (C6H5NO2S) dictates a critically low hydrogen-to-carbon ratio[3]. The only non-exchangeable protons reside on the vinyl group. Because the thiazole ring itself lacks adjacent protons, there are no spatial anchors available to generate meaningful Nuclear Overhauser Effect (NOE) cross-peaks[6]. Consequently, NMR cannot definitively determine the relative torsion angle (planarity) between the vinyl group and the thiazole core[6][7].

Furthermore, in Structure-Based Drug Design (SBDD), relying on unvalidated or computationally inferred ligand structures can derail entire campaigns. Retrospective analyses of high-resolution SBDD data sets have revealed that up to 15% of ligands exhibit a different chemical composition than expected due to unforeseen isomerizations, dimerizations, or side reactions[2].

The Gold Standard: Single-Crystal X-Ray Diffraction (SC-XRD)

To eliminate the ambiguities of NMR, SC-XRD is required. Rather than measuring nuclear spin in a magnetic field, SC-XRD maps the actual electron density of the molecule[5][7].

The Causality of SC-XRD Superiority: By diffracting X-rays through a highly ordered crystal lattice, SC-XRD provides absolute atomic coordinates[6][8]. For 5-vinyl-1,3-thiazole-4-carboxylic acid, this means researchers can directly visualize the exact geometry of the vinyl moiety, the bond lengths of the conjugated C-S and C-N bonds, and the precise intermolecular hydrogen-bonding network of the carboxylic acid[4]. Small molecule structures solved via SC-XRD achieve atomic resolution (often < 0.8 Å), providing a flawless foundation for downstream computational docking[8].

Quantitative Performance Comparison
Analytical ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Solution-State NMR (1H, 13C, 2D)Impact on SBDD Pipeline
Primary Output Absolute 3D coordinates, electron density map[5]Chemical connectivity, solution dynamics[4]SC-XRD prevents docking errors caused by incorrect ligand conformers.
Stereochemical Certainty Definitive (Absolute and relative configuration)[6]Inferred, often ambiguous for flexible/proton-poor groups[6]SC-XRD is mandatory for patent claims requiring absolute spatial definitions.
Resolution Atomic (< 1.0 Å)[8]Sub-nanometer (Ensemble average)[5]High-resolution E-maps validate exact bond lengths of the conjugated system.
Sample Requirements High-quality single crystal (0.1 - 0.3 mm)[4]1–10 mg dissolved in deuterated solvent[6]NMR is faster for routine purity checks; SC-XRD requires dedicated crystallization.
Hydrogen Detection Inferred from electron density (or via neutron diffraction)[7]Direct detection of 1H nuclei[7]NMR confirms the presence of the exchangeable carboxylic proton in solution.

Structural Validation Workflow

The following diagram illustrates the divergent analytical pathways for validating the synthesized molecule, highlighting how SC-XRD and NMR serve complementary but distinct roles.

StructuralValidation Syn 5-vinyl-1,3-thiazole-4-carboxylic acid (Synthesis & Purification) Split Validation Pathway Divergence Syn->Split NMR Solution-State NMR (1H, 13C, 2D-NOESY) Split->NMR Soluble Sample XRD Single-Crystal X-Ray Diffraction (SC-XRD) Split->XRD Crystallization NMR_Result Connectivity & Dynamics (Ensemble Average) NMR->NMR_Result XRD_Result Absolute 3D Coordinates (Atomic Resolution) XRD->XRD_Result Integration Comprehensive Structural Validation & E-Map Fitting NMR_Result->Integration XRD_Result->Integration

Caption: Workflow comparing SC-XRD and NMR for validating 5-vinyl-1,3-thiazole-4-carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol contains built-in checkpoints to prevent the propagation of experimental artifacts.

Protocol 1: Controlled Crystallization of 5-vinyl-1,3-thiazole-4-carboxylic acid

Causality: The vinyl group at the 5-position is susceptible to radical-induced polymerization if exposed to excessive heat or UV light. Therefore, crystallization must be performed via slow vapor diffusion at controlled, low temperatures in the dark.

  • Solvent System Selection: Dissolve 5 mg of the purified compound in a minimal volume (approx. 0.5 mL) of high-purity methanol. Methanol acts as an excellent hydrogen-bond donor/acceptor, solubilizing the carboxylic acid.

  • Vapor Diffusion Setup: Place the open methanol vial inside a larger, sealed chamber containing 5 mL of an anti-solvent (e.g., diethyl ether or hexane).

  • Incubation: Store the chamber in a dark, vibration-free environment at 4°C for 3 to 7 days to allow for slow solvent exchange and nucleation.

  • Validation Checkpoint (Optical Integrity): Harvest the crystals and examine them under a polarized light microscope.

    • Pass Criteria: The crystal must extinguish light uniformly upon rotation. This confirms a single, continuous crystal lattice rather than a twinned or amorphous aggregate[4].

Protocol 2: SC-XRD Data Collection & Refinement

Causality: Collecting data at cryogenic temperatures reduces the thermal motion (B-factors) of the atoms, which is absolutely critical for resolving the exact orientation of the highly flexible vinyl group.

  • Crystal Mounting: Select a single crystal (approx. 0.15 x 0.10 x 0.10 mm) and mount it on a goniometer loop using a cryoprotectant oil (e.g., Paratone-N).

  • Cryocooling: Immediately flash-cool the crystal to 100 K using a liquid nitrogen stream.

  • Diffraction & Data Collection: Expose the crystal to Cu Kα radiation (λ = 1.5418 Å). Causality: Copper radiation is specifically chosen over Molybdenum for this molecule because the sulfur atom in the thiazole ring exhibits a strong anomalous dispersion signal at this wavelength, aiding in precise bond-length determination.

  • Integration and E-Map Generation: Process the diffraction frames to generate the electron density map. Fit the atomic model of 5-vinyl-1,3-thiazole-4-carboxylic acid into the density.

  • Validation Checkpoint (Refinement Statistics): Evaluate the crystallographic R-factors.

    • Pass Criteria: An

      
       < 5% and a final 
      
      
      
      < 0.05. These metrics mathematically validate that the generated 3D model accurately reflects the experimental electron density without overfitting[8].

Conclusion

While NMR spectroscopy remains an indispensable tool for rapid connectivity checks and solution-state dynamic analysis, it fundamentally lacks the geometric resolution required to fully validate proton-poor, flexible molecules like 5-vinyl-1,3-thiazole-4-carboxylic acid[3][6]. Single-Crystal X-Ray Diffraction (SC-XRD) overcomes these blind spots by directly mapping electron density, providing the absolute 3D coordinates and stereochemical certainty required to prevent costly downstream failures in Structure-Based Drug Design[2][4][8].

References

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-ethenyl-1,3-thiazole-4-carboxylic acid

For researchers and drug development professionals, the meticulous verification of a newly synthesized active pharmaceutical ingredient (API) or intermediate is a non-negotiable cornerstone of the development pipeline. T...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the meticulous verification of a newly synthesized active pharmaceutical ingredient (API) or intermediate is a non-negotiable cornerstone of the development pipeline. The purity of a compound such as 5-ethenyl-1,3-thiazole-4-carboxylic acid, a potentially valuable heterocyclic building block, directly influences its efficacy, safety, and stability. The presence of even minute quantities of impurities can lead to unforeseen side reactions, diminished biological activity, and potential toxicity.

This guide provides an in-depth comparison of critical analytical techniques for assessing the purity of synthesized 5-ethenyl-1,3-thiazole-4-carboxylic acid. It moves beyond simple protocols to explain the scientific rationale behind methodological choices, empowering researchers to design a robust, self-validating system for quality control.

The Synthetic Landscape: Anticipating Potential Impurities

A common and effective route to the thiazole core is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide.[1] Understanding this synthetic pathway is crucial as it allows us to anticipate the likely impurities that may co-exist with the final product. A well-designed analytical strategy must be capable of separating and identifying:

  • Unreacted Starting Materials: Residual precursors from the initial reaction.

  • Reaction Intermediates: Partially formed products that did not proceed to completion.

  • Regioisomeric Side Products: Alternative molecular arrangements that can form under certain reaction conditions.[1]

  • Residual Solvents: Solvents used during the synthesis or purification process.

An effective purity assessment, therefore, is not merely a measurement but an investigation, guided by a clear understanding of the compound's synthetic history.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A rigorous assessment relies on the orthogonal application of multiple methods, where each technique provides a unique and complementary piece of the puzzle. This guide focuses on a suite of powerful analytical tools: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and classical methods like melting point and elemental analysis.

cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment Workflow cluster_decision Decision Point cluster_outcome Outcome synth Synthesized Crude Product (5-ethenyl-1,3-thiazole-4-carboxylic acid) hplc Quantitative Purity (HPLC) synth->hplc nmr Structural Confirmation (¹H & ¹³C NMR) synth->nmr ms Molecular Weight Verification & Impurity ID (LC-MS) synth->ms mp Physical Property Check (Melting Point) synth->mp decision Purity >95% & Structure Confirmed? hplc->decision nmr->decision ms->decision mp->decision accept Accept Batch decision->accept Yes repurify Repurify Batch decision->repurify No

Caption: Overall workflow for the purity analysis of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone technique for quantitative purity analysis, separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For polar molecules like our target carboxylic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind the Method: In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). Polar molecules have less affinity for the nonpolar column and elute earlier, while nonpolar impurities are retained longer. The resulting chromatogram displays peaks where the area of each peak is proportional to the concentration of the corresponding compound. Purity is typically calculated as the percentage of the main peak's area relative to the total area of all peaks.[1]

Experimental Protocol: RP-HPLC
  • Objective: To determine the percentage purity of the compound and quantify impurities.

  • Instrumentation: A standard HPLC system with a UV-Vis detector is sufficient.[2][3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 chemistry provides excellent retention and separation for a wide range of organic molecules.

  • Mobile Phase: A gradient elution is often preferred over isocratic to ensure separation of impurities with a wide range of polarities. For example: Acetonitrile and water (both containing 0.1% formic acid to ensure the carboxylic acid is protonated and well-behaved chromatographically).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the pure compound. A wavelength of maximum absorbance (λmax) should be chosen for highest sensitivity.[3] For thiazole derivatives, this is often in the 250-300 nm range.[2]

  • Sample Preparation: Dissolve the synthesized product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.[2] Filter through a 0.45 µm syringe filter before injection to prevent column blockage.

Data Analysis

The purity is calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 [1]

A high-purity sample should show a single, sharp, major peak.

prep Sample Preparation (1 mg/mL in Acetonitrile, Filter) inject Injection into HPLC System prep->inject sep Separation on C18 Column (Gradient Elution) inject->sep detect UV Detection at λmax sep->detect data Data Acquisition (Chromatogram) detect->data integrate Peak Integration data->integrate calc Purity Calculation (% Area Method) integrate->calc report Final Purity Report calc->report

Caption: Experimental workflow for HPLC purity analysis.

Mass Spectrometry (MS): Confirming Identity and Unmasking Impurities

While HPLC quantifies purity, it doesn't inherently identify the components. Coupling HPLC with a mass spectrometer (LC-MS) is a powerful combination that provides the molecular weight of the eluting compounds. This is invaluable for confirming the identity of the main peak and for tentatively identifying unknown impurity peaks.

Causality Behind the Method: As compounds elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization, ESI), and their mass-to-charge ratio (m/z) is measured. This allows for the confirmation of the molecular weight of the synthesized 5-ethenyl-1,3-thiazole-4-carboxylic acid and provides crucial clues to the structure of any impurities.

Experimental Protocol: LC-MS
  • Objective: To confirm the molecular weight of the synthesized product and identify impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole for simple mass confirmation or a tandem MS for structural elucidation).[4][5]

  • Chromatographic Conditions: Typically the same as the developed HPLC method.

  • Ionization Mode: ESI is common for polar molecules and can be run in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often highly sensitive.

  • Data Analysis: The mass spectrum corresponding to each chromatographic peak is analyzed. The molecular weight of the main peak should match the theoretical mass of the target compound. The masses of impurity peaks can be used to propose potential structures, often corresponding to anticipated starting materials or side-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is unparalleled for providing detailed structural information. Both ¹H (proton) and ¹³C (carbon) NMR are essential to unambiguously confirm the chemical structure of the synthesized compound and to identify any structural isomers or major impurities that might co-elute in HPLC.[2]

Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton and carbon atom in the molecule results in a unique resonance frequency (chemical shift), providing a fingerprint of the molecular structure. Integration of ¹H NMR signals reveals the relative number of protons, and coupling patterns provide information about neighboring protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Objective: To confirm the chemical structure and identify structural impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2] The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key sample resonances. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize polar compounds and the acidic proton is often observable.

  • Data Analysis:

    • ¹H NMR: Verify the presence of signals corresponding to the ethenyl (vinyl) group, the thiazole proton, and the carboxylic acid proton. The chemical shifts, integration, and coupling patterns should be consistent with the proposed structure.

    • ¹³C NMR: Confirm the number of unique carbon atoms and their chemical shifts, which are characteristic of the thiazole ring, the vinyl group, and the carboxyl group.[6][7] Impurity signals will appear as extra peaks in the spectra.

Supporting Analytical Techniques

While HPLC, MS, and NMR form the core of a modern purity assessment, traditional methods still provide valuable, confirmatory data.

  • Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C).[2] Impurities tend to depress and broaden the melting point range. This simple test is a rapid and effective indicator of purity.

  • Elemental Analysis (CHNS): This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample.[2] The experimental values should agree with the theoretical percentages calculated from the molecular formula of 5-ethenyl-1,3-thiazole-4-carboxylic acid. A significant deviation can indicate the presence of impurities or residual solvent.

Comparative Data Summary

To illustrate the power of this multi-technique approach, the table below presents hypothetical data for an in-house synthesized batch of 5-ethenyl-1,3-thiazole-4-carboxylic acid compared against a high-purity commercial standard.

Analytical Technique Parameter Synthesized Product Commercial Standard (>98%) Interpretation
RP-HPLC Purity (% Area)96.5%99.2%The synthesized batch is reasonably pure but contains minor impurities.
Impurity ProfilePeak at 4.2 min (2.1%), Peak at 7.8 min (1.4%)Single minor peak at 5.1 min (0.8%)Impurities in the synthesized batch need to be identified.
LC-MS Main Peak [M-H]⁻m/z 168.01m/z 168.01Confirms the molecular weight of the target compound.
Impurity Peak (4.2 min)m/z 129.99-Tentatively identified as a precursor molecule.
¹H NMR Structural IntegritySignals consistent with target structureSignals consistent with target structureConfirms the primary product is the correct molecule.
Impurity SignalsMinor peaks in the aromatic regionNo significant impurity peaksConfirms the presence of structurally related impurities.
Melting Point Range (°C)145-149°C151-152°CThe broader range suggests the presence of impurities.
Elemental Analysis %C, %H, %N, %SDeviates by >0.5% from theoreticalWithin 0.4% of theoreticalSupports the presence of impurities.

Conclusion: An Integrated Strategy for Confident Assessment

By understanding the causality behind each method and interpreting the collective data, researchers can confidently accept a batch for further study, or make the informed decision to repurify it, ensuring the integrity and reproducibility of their scientific and drug development endeavors.

References

  • BenchChem. (2025). Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods.
  • Molecules. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
  • BenchChem. (2025). Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide.
  • BenchChem. (2025). Purity Analysis of Synthesized 6-Chlorobenzo[d]thiazole-2-thiol: A Comparative Guide.
  • Ibn Al-Haitham Journal for Pure and Applied Science. (2013). Synthesis and Antibacterial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives.
  • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones.
  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Scientific Reports. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
  • ResearchGate. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
  • PubMed. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR.
  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations.
  • PubMed. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.

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Safety & Regulatory Compliance

Safety

5-Ethenyl-1,3-thiazole-4-carboxylic acid proper disposal procedures

This guide outlines the safety, handling, and disposal protocols for 5-Ethenyl-1,3-thiazole-4-carboxylic acid . As a specialized heterocyclic building block often used in drug discovery (e.g., kinase inhibitors or antibi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, handling, and disposal protocols for 5-Ethenyl-1,3-thiazole-4-carboxylic acid . As a specialized heterocyclic building block often used in drug discovery (e.g., kinase inhibitors or antibiotic scaffolds), this compound presents a dual hazard profile: the corrosivity of a carboxylic acid combined with the reactivity of a vinyl (ethenyl) group.

Senior Scientist Note: Unlike standard organic acids, the presence of the vinyl group at position 5 introduces a risk of exothermic polymerization. Standard neutralization protocols must be modified to prevent "runaway" reactions in waste containers. Treat this material as a temperature-sensitive reactive intermediate.

Chemical Profile & Hazard Assessment

Before disposal, you must understand the "Why" behind the safety steps. This compound behaves as both a weak acid and a reactive monomer.

PropertyDescriptionOperational Implication
Functional Groups Carboxylic Acid (-COOH) Vinyl (-CH=CH2) Thiazole Ring (S/N)Acid: Corrosive to tissue/metals.Vinyl: Polymerization risk if heated or exposed to radical initiators.Thiazole: Releases SOx/NOx upon incineration.[1]
Physical State Solid (likely off-white/yellow powder)Dust inhalation hazard.
Reactivity High. Sensitive to light, heat, and strong oxidizers.Do not store with peroxides or strong mineral acids.
Solubility Soluble in DMSO, Methanol, dilute base. Poor in water.[2]Use organic solvents for spill cleanup, not just water.

Storage & Handling (Pre-Disposal)

Proper storage prevents the compound from degrading into a more hazardous state (e.g., forming peroxides or insoluble polymers) before you are ready to dispose of it.

  • Temperature: Store at -20°C (long term) or 2-8°C (short term).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the vinyl group.

  • Container: Amber glass (protect from light).

  • Stabilization: If preparing a stock solution for disposal, add a radical inhibitor (e.g., BHT or Hydroquinone) if the solution will stand for >24 hours.

Disposal Procedures

CRITICAL WARNING: Do NOT dispose of this compound down the sanitary sewer, even if neutralized. The vinyl group poses a risk of polymerizing in plumbing and has unknown aquatic toxicity.

Scenario A: Solid Waste (Pure Compound)

Best for: Expired solids, weighing paper, contaminated gloves.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin.

  • Packaging: Place the solid material in a screw-top high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label as "Hazardous Waste - Solid - Organic Acid (Contains Sulfur)."

  • Destruction: Transfer to EHS for high-temperature incineration . The sulfur content requires an incinerator equipped with scrubbers.

Scenario B: Liquid Waste (Stock Solutions/Reaction Mixtures)

Best for: HPLC waste, mother liquors.

Step-by-Step Deactivation Protocol: This protocol minimizes the risk of polymerization during storage in waste drums.

  • Dilution: Dilute the waste stream with a compatible solvent (e.g., Acetone or Ethanol) to <10% concentration.

  • Inhibition (Optional but Recommended): If you have >100g of material, add 0.1% w/v Hydroquinone to inhibit vinyl polymerization.

  • pH Check: Ensure the waste solution is not strongly acidic (pH < 2) or strongly basic (pH > 12), as extremes can catalyze reaction.

    • Action: Adjust to pH 5–9 using dilute Sodium Bicarbonate (NaHCO3) or dilute Acetic Acid.

  • Collection: Pour into a waste container designated for "Halogen-Free Organic Solvents."

    • Note: Even though it is an acid, once diluted in organic solvent, it is best managed as a flammable solvent waste stream for incineration.

Emergency Spill Response

Spill of Solid Powder:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95 dust mask or respirator.

  • Neutralize: Cover the spill with Soda Ash or Sodium Bicarbonate to neutralize the acidic functionality.

  • Collect: Sweep up carefully (avoid raising dust) into a disposable container.

  • Clean: Wipe the surface with Methanol , then soap and water.

Decision Logic for Waste Stream (DOT Diagram)

This flow chart guides you to the correct disposal path based on the state of the material.

DisposalFlow Start Start: 5-Ethenyl-1,3-thiazole-4-carboxylic acid Waste StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid PackSolid Pack in HDPE/Glass Jar (Do NOT mix with oxidizers) Solid->PackSolid ConcCheck Concentration > 10%? Liquid->ConcCheck LabelSolid Label: 'Solid Organic Acid w/ Sulfur' PackSolid->LabelSolid Incinerate DISPOSAL: High-Temp Incineration LabelSolid->Incinerate Dilute Dilute with Acetone/EtOH ConcCheck->Dilute Yes pHCheck Check pH (Aim for 5-9) ConcCheck->pHCheck No Inhibit Add Radical Inhibitor (Hydroquinone) Dilute->Inhibit Inhibit->pHCheck WasteStream Collect in 'Organic Solvent' Waste pHCheck->WasteStream WasteStream->Incinerate Final Destruction

Figure 1: Decision logic for segregating and treating 5-ethenyl-1,3-thiazole-4-carboxylic acid waste.

References

  • PubChem. (2025).[3][4] 4-Methyl-5-vinylthiazole (Compound Summary).[3][5] National Library of Medicine. [Link]

    • Context: Used for safety data on the "vinyl-thiazole" moiety (reactivity and flammability).
  • Context: Used for the "carboxylic acid" handling and physical properties of the core scaffold.
  • Context: Verification of storage conditions for vinyl thiazoles (Cold/Dark).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Ethenyl-1,3-thiazole-4-carboxylic acid

Executive Summary & Hazard Characterization 5-Ethenyl-1,3-thiazole-4-carboxylic acid is a functionalized heterocyclic building block often utilized in the synthesis of anti-infectives and kinase inhibitors. Its structure...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Characterization

5-Ethenyl-1,3-thiazole-4-carboxylic acid is a functionalized heterocyclic building block often utilized in the synthesis of anti-infectives and kinase inhibitors. Its structure combines three distinct reactive moieties, each contributing to its safety profile:

  • Carboxylic Acid (C-4): Confers acidity (pKa ~3-4), posing corrosive/irritation risks to mucous membranes.

  • Thiazole Core: A nitrogen-sulfur heterocycle associated with potential biological activity and sensitization.

  • Ethenyl (Vinyl) Group (C-5): A reactive alkene that acts as a Michael acceptor, increasing the potential for skin sensitization and alkylation of biological macromolecules.

Operational Directive: Treat this compound as a Severe Irritant and Potential Sensitizer . Due to the vinyl group, avoid contact with strong oxidizers to prevent uncontrolled polymerization or oxidative cleavage.

PPE Selection Matrix

The following matrix is designed to prevent dermal absorption and inhalation, prioritizing the "As Low As Reasonably Achievable" (ALARA) principle.

Body ZonePPE RequirementMaterial SpecificationOperational Logic (The "Why")
Hand Protection Double Gloving (Standard Protocol)Inner: Nitrile (0.11 mm / 4 mil)Outer: Nitrile (Extended Cuff)Permeation vs. Degradation: Thiazoles can permeate thin nitrile over time. The outer glove protects against gross contamination; the inner glove prevents contact during doffing. Latex is prohibited due to poor organic solvent resistance [1].
Eye/Face Chemical Splash Goggles ANSI Z87.1 (Impact & Splash rated)Acidic Dust Risk: Safety glasses with side shields are insufficient for acidic powders. Fine particulates can bypass side shields and react with ocular moisture to form acidic solutions, causing corneal damage [2].
Respiratory Particulate Respirator N95 (Minimum) or P100 (Preferred)Dust Control: As a solid acid, inhalation causes immediate upper respiratory tract irritation. If handling >500 mg outside a fume hood, a P100 half-mask is mandatory.
Body Lab Coat & Apron Cotton/Poly Blend (Coat) + Rubber/Tyvek (Apron)Splash Protection: During dissolution steps (e.g., in DMF or DMSO), the solution becomes a transdermal vector. An impervious apron prevents soak-through to street clothes.

Visualization: PPE Decision Logic

This decision tree guides the researcher through PPE selection based on the specific experimental state of the compound.

PPE_Logic Start Start: Handling 5-Ethenyl-1,3-thiazole-4-carboxylic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved (Solvent) State->Solution Quant Quantity? Solid->Quant SolventType Solvent Type? Solution->SolventType Small < 100 mg Quant->Small Large > 100 mg Quant->Large Hood Fume Hood + N95 + Nitrile Gloves Small->Hood FullResp Fume Hood + P100 + Double Nitrile Large->FullResp Standard Water/Ethanol SolventType->Standard Penetrating DMSO/DMF/DCM SolventType->Penetrating BasicPPE Splash Goggles + Nitrile Gloves Standard->BasicPPE EnhancedPPE Splash Goggles + Laminate/Double Gloves + Apron Penetrating->EnhancedPPE

Figure 1: Logic flow for selecting PPE based on physical state and solvent carrier risks.

Operational Handling Protocol

This protocol integrates engineering controls with PPE to create a self-validating safety system.

Phase 1: Weighing & Transfer (Critical Step)
  • Risk: Static electricity can cause the fine powder to "jump," leading to inhalation or bench contamination.

  • Protocol:

    • Place the analytical balance inside a certified chemical fume hood.

    • Use an antistatic gun or ionizer on the spatula and weighing boat before contact.

    • Damping: If the powder is excessively flighty, do not add solvent to the stock bottle. Instead, use a "perforated cap" technique: puncture the septum and withdraw the solid using a wide-bore needle or straw if applicable, or transfer inside a glove bag.

Phase 2: Reaction Setup
  • Risk: Exothermic neutralization.

  • Protocol:

    • If reacting with bases (e.g., NaHCO3, amines), add the base slowly to the acid solution.

    • Ventilation: The carboxylic acid will liberate CO2 upon contact with carbonate bases. Ensure the reaction vessel is not sealed immediately to prevent over-pressurization.

Phase 3: Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water-dampened) to solubilize and weigh down the powder, then wipe up.

  • Solution Spill: Absorb with vermiculite or spill pads. If dissolved in DMSO/DMF, treat the waste as "Toxic Organic" rather than just "Corrosive."

Waste Disposal & Deactivation

Proper disposal prevents downstream environmental toxicity and safety hazards in the waste stream.

Waste StreamClassificationInstructionsIncompatibilities
Solid Waste Hazardous Chemical SolidDouble-bag in clear polyethylene. Label as "Organic Acid, Solid, Toxic."Do not mix with solid oxidizers (e.g., KMnO4) due to vinyl group reactivity.
Liquid Waste (Aqueous) Aqueous AcidicAdjust pH to 6–8 if local regulations allow, otherwise collect as Aqueous Acid.Do not mix with Cyanides or Sulfides (releases toxic gas).
Liquid Waste (Organic) Organic SolventSegregate based on halogen content.Keep separate from Nitric Acid waste (explosion risk with organics).
Visualization: Disposal Decision Tree

Disposal_Flow WasteStart Waste Generated Type Type? WasteStart->Type SolidWaste Solid / Contaminated PPE Type->SolidWaste LiquidWaste Liquid / Mother Liquor Type->LiquidWaste SolidAction Double Bag -> Label 'Toxic Organic Acid' SolidWaste->SolidAction SolventCheck Solvent? LiquidWaste->SolventCheck Aqueous Aqueous SolventCheck->Aqueous Organic Organic SolventCheck->Organic AqAction Collect in 'Aqueous Acid' Do NOT mix with Cyanide Aqueous->AqAction HalogenCheck Halogenated? Organic->HalogenCheck HaloYes Yes (DCM, Chloroform) HalogenCheck->HaloYes HaloNo No (EtOAc, Methanol) HalogenCheck->HaloNo HaloAction Halogenated Waste Stream HaloYes->HaloAction NonHaloAction Non-Halogenated Waste Stream HaloNo->NonHaloAction

Figure 2: Waste stream segregation logic to prevent incompatible chemical reactions in storage.

References

  • Ansell Healthcare. (2022). Permeation & Degradation Resistance Guide for Nitrile Gloves. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

  • PubChem. (2024). Compound Summary: Thiazole-4-carboxylic acid derivatives. (Used as surrogate data for hazard classification).[1] Retrieved from

Sources

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